2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Description
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Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-9-7-12(8-10-13)14(17)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZENRLBGEKSCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19513-80-5 | |
| Record name | 4'-METHOXY-2-(2-METHOXYPHENOXY)ACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a compound of interest in organic synthesis and potential pharmacological research. This document is structured to deliver not just data, but also actionable insights into its synthesis, characterization, and handling, grounded in established scientific principles.
Compound Identity and Structure
This compound is an aromatic ketone characterized by the presence of two methoxy-substituted phenyl rings linked by an ethanone bridge with a phenoxy group at the alpha position.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the title compound is presented in the table below. These properties are essential for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.
| Property | Value | Source |
| CAS Number | 19513-80-5 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][2] |
| Molecular Weight | 272.3 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Boiling Point | 436.5 ± 30.0 °C (Predicted) | [1] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Room temperature, sealed in a dry environment | [1][2] |
Synthesis and Purification
The primary synthetic route to this compound is a nucleophilic substitution reaction. The causality behind this choice lies in the well-established reactivity of α-halo ketones with phenoxides, providing a reliable and high-yielding pathway.
Reaction Scheme:
Caption: Synthesis of the target compound via Williamson ether synthesis.
Detailed Experimental Protocol:
This protocol is based on established Williamson ether synthesis methodologies, adapted for the specific reactants. The choice of a non-protic solvent like acetone and a mild base such as potassium carbonate is critical to prevent side reactions and favor the desired SN2 pathway.
-
Reactant Preparation: To a solution of 2-methoxyphenol in acetone, add an equimolar amount of a suitable base (e.g., anhydrous potassium carbonate).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone in acetone dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid. A reported yield for this synthesis is 88%.[3]
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
-
¹H NMR (600 MHz, CDCl₃) δ: 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz, 1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H) ppm.[3]
The distinct signals and their multiplicities correspond to the different aromatic and aliphatic protons, confirming the connectivity of the molecular structure.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the α-phenoxy substituent. The presence of α-hydrogens adjacent to the carbonyl group makes them susceptible to enolization under both acidic and basic conditions, opening pathways for various reactions such as aldol condensations and α-halogenation.
The ether linkage, while generally stable, can be cleaved under harsh acidic conditions (e.g., HBr or HI). The aromatic rings can undergo electrophilic substitution reactions, with the methoxy groups acting as activating, ortho-para directing substituents.
Potential Applications and Biological Significance
While specific biological activities for this compound are not extensively documented in publicly available literature, the core structural motifs are present in various biologically active molecules. Compounds containing methoxyphenyl and phenoxy ethanone frameworks have been investigated for a range of pharmacological activities.
For instance, related methoxychalcones have demonstrated antifungal, antibacterial, and antiproliferative effects.[4] Additionally, other derivatives of hydroxyacetophenone have shown potential as antimicrobial agents.[5] The presence of the methoxyphenol moiety is also common in natural compounds with documented antimicrobial and antioxidant properties.[6][7]
Given its structure, this compound could be a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore its bioactivity profile.
Safety and Handling
Based on available data for similar compounds, appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: One supplier indicates the compound is very toxic to aquatic life (H400).[8]
-
Precautionary Statements: It is recommended to avoid release to the environment (P273), collect spillage (P391), and dispose of contents/container in accordance with local regulations (P501).[8]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a well-defined chemical entity with established synthetic routes and predictable chemical behavior. While its own biological activity remains to be fully elucidated, its structural components suggest potential for further investigation in medicinal chemistry and materials science. This guide provides a solid foundation of its chemical properties to facilitate such future research endeavors.
References
- Al-Sharif, I., Remmal, A., & Aboussekhra, A. (2013).
- Ahmad, A., et al. (2023b). Compounds with methoxyphenyl exhibit antibacterial activity against food spoilage bacteria and possess antioxidant properties. Journal of Food Protection, 86(5), 100063.
- Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry.
- Karrouchi, K., et al. (2018). Pyrazole derivatives are well known for their range of pharmacological activities. Bioorganic & Medicinal Chemistry, 26(10), 2741-2751.
- Hassan, A. S. (2013). Pyrazole derivatives are well known for their range of pharmacological activities. Journal of Heterocyclic Chemistry, 50(4), 765-775.
- Orlo, A., et al. (2021). Compounds with methoxyphenol exhibit antibacterial activity against food spoilage bacteria and possess antioxidant properties. Foods, 10(8), 1807.
- Aladdin Scientific. (n.d.). This compound, min 95%, 100 mg.
- LabSolutions. (n.d.). This compound.
- PubChem. (n.d.). 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. National Center for Biotechnology Information.
- LabSolutions. (n.d.). This compound.
- Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
- Al-Sharif, I., Remmal, A., & Aboussekhra, A. (2013).
- Al-Sharif, I., Remmal, A., & Aboussekhra, A. (2013).
- Orlo, A., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
- Orlo, A., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
- de Oliveira, A. B., et al. (2019). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. Medicinal Chemistry, 15(6), 637-648.
- Huseynov, F., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 747-756.
- Chemsrc. (n.d.). 1-(2-Hydroxy-5-methoxyphenyl)ethanone.
- Karad, M. N., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Acta Chimica Slovenica, 67(4), 1145-1154.
- de la Cruz-Cordero, R., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 2975.
- Patel, K. D., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. Research Journal of Chemical Sciences, 5(4), 20-25.
- SpectraBase. (n.d.). 1-(2-Hydroxyphenyl)-2-(2-methoxyphenyl)ethanone.
- NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook.
- mVOC 4.0. (n.d.). 1-(4-Methoxyphenyl)ethanone.
- Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
- NIST. (n.d.). 4-Acetylanisole. In NIST Chemistry WebBook.
- Aladdin Scientific. (n.d.). This compound, min 95%, 100 mg.
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An In-depth Technical Guide to the Molecular Structure of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. The content herein is structured to deliver actionable insights and detailed methodologies for professionals engaged in chemical research and drug discovery.
Introduction
This compound is an aromatic ketone featuring a diaryl ether linkage. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The molecule's architecture, characterized by two methoxy-substituted phenyl rings connected by an ethanone bridge with a phenoxy linkage at the α-position, suggests potential for diverse pharmacological applications. Understanding its molecular structure is paramount for elucidating its reactivity, designing derivatives, and exploring its potential as a therapeutic agent.
Molecular Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. This data is crucial for experimental design, safety protocols, and analytical interpretations.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 19513-80-5 | |
| Molecular Formula | C₁₆H₁₆O₄ | |
| Molecular Weight | 272.3 g/mol | |
| Boiling Point | 436.5°C at 760 mmHg (Predicted) | N/A |
| Storage Temperature | Room Temperature |
Synthesis and Structural Elucidation
The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.
Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) or phenol (phenoxide) acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide. For the synthesis of the title compound, this involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 2-methoxyphenol in the presence of a base.
The choice of a primary alkyl halide and a sterically unhindered alkoxide/phenoxide is crucial for maximizing the yield and minimizing side reactions, such as elimination.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
To a solution of 2-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide. To this mixture, add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in DMF dropwise. Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous confirmation of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.02 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~6.88 - 7.28 | Multiplet | 7H | Aromatic protons of both phenyl rings |
| ~5.05 | Singlet | 2H | Methylene protons (-O-CH₂-C=O) |
| ~3.89 | Singlet | 6H | Methoxy protons (-OCH₃) |
Note: The predicted chemical shifts are based on published data for the compound.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | Carbonyl carbon (C=O) |
| ~163, ~157, ~148 | Aromatic carbons attached to oxygen |
| ~112 - 131 | Other aromatic carbons |
| ~70 | Methylene carbon (-O-CH₂-C=O) |
| ~55 | Methoxy carbons (-OCH₃) |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1680 | C=O (Aryl Ketone) stretch |
| ~1600, ~1500 | C=C (Aromatic) stretch |
| ~1250 | C-O (Aryl Ether) stretch (asymmetric) |
| ~1030 | C-O (Aryl Ether) stretch (symmetric) |
| ~2950 | C-H (sp³) stretch (methoxy and methylene) |
| ~3050 | C-H (sp²) stretch (aromatic) |
Predicted Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 272.10
-
Key Fragmentation Pattern: A prominent fragment would be the acylium ion [CH₃OC₆H₄CO]⁺ at m/z = 135, resulting from the cleavage of the C-C bond adjacent to the carbonyl group. Another significant fragment would arise from the phenoxy portion of the molecule.
Structural Conformation and Crystallography
To date, no public crystal structure of this compound has been deposited in crystallographic databases. However, analysis of related structures, such as 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, reveals insights into potential conformational preferences. The dihedral angle between the two aromatic rings will be a key determinant of the overall molecular shape. Intramolecular interactions, such as weak hydrogen bonds, may also influence the solid-state conformation.
The following diagram illustrates the key structural features of the molecule.
Caption: Key functional groups within the molecular structure.
Potential Applications in Drug Development
While specific biological activities for this compound are not yet extensively documented, the broader class of substituted acetophenones has shown significant pharmacological potential. Natural and synthetic acetophenone derivatives are being explored as promising agrochemicals and scaffolds for drug research and development.
The presence of the diaryl ether moiety is a common feature in many pharmacologically active compounds, contributing to their binding affinity and metabolic stability. The methoxy groups can influence the electronic properties and solubility of the molecule, which are critical for its pharmacokinetic and pharmacodynamic profiles.
Research into related α-aryloxy ketones has indicated their potential as intermediates in the synthesis of more complex, biologically active molecules. The structural features of the title compound make it a candidate for investigation in areas such as:
-
Anticancer Agents: Many compounds with diaryl ether structures exhibit cytotoxic activity.
-
Anti-inflammatory Agents: The acetophenone scaffold is present in several anti-inflammatory drugs.
-
Neuroprotective Agents: Certain substituted ketones have shown promise in neurological disorder models.
Further biological screening of this compound is warranted to explore its therapeutic potential.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, synthesis, and key physicochemical properties of this compound. The Williamson ether synthesis stands as the primary method for its preparation, and its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. While crystallographic and extensive biological data are yet to be reported, the structural motifs present in this molecule suggest it is a promising candidate for further investigation in the field of drug discovery and development. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the potential applications of this intriguing α-phenoxy ketone.
References
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Chen, C., Feng, X., Zhang, G., Zhao, Q., & Huang, G. (2008). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Synthesis, 2008(20), 3205-3208.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Wikipedia. (2023). Williamson ether synthesis. [Link]
- Organic Chemistry Portal. Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. [Link]
- PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]
- Royal Society of Chemistry. (2020). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 18(3), 398-417.
- ResearchGate. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. [Link]
- PubMed Central. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities. [Link]
- RASĀYAN Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN J. Chem., 18(2).
- PubChem. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]
- ResearchGate.
- PubChem. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. [Link]
- ResearchGate. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. [Link]
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone IUPAC name
An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of interest within the broader class of phenoxy ketone derivatives. While specific research on this compound is emerging, this document synthesizes available data on its chemical properties, synthesis, and analytical characterization. Drawing upon established knowledge of structurally related compounds, we explore its potential pharmacological applications, particularly in oncology, inflammation, and neurodegenerative diseases. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing both established facts and scientifically-grounded hypotheses to stimulate further investigation into this promising chemical entity.
Introduction and Chemical Identity
This compound belongs to the family of aromatic ketones, characterized by a central ethanone bridge linking a 4-methoxyphenyl group and a 2-methoxyphenoxy group. The presence of methoxy and phenoxy moieties suggests potential for diverse biological activities, as these functional groups are prevalent in numerous pharmacologically active compounds.
IUPAC Name: this compound[1]
Synonyms: While no common synonyms are widely established, systematic variations may be encountered in literature and chemical databases.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | [2] |
| Molecular Weight | 272.3 g/mol | [2] |
| CAS Number | 19513-80-5 | [2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3][4][5]
Synthetic Pathway
The primary synthetic route involves the reaction of a phenoxide with an α-haloketone. Specifically, 2-methoxyphenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, displacing the bromide from 2-bromo-1-(4-methoxyphenyl)ethanone.[1]
Figure 2: General schematic of the Williamson ether synthesis for the target compound.
Experimental Protocol: Synthesis
Materials:
-
2-bromo-1-(4-methoxyphenyl)ethanone[6]
-
2-methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Potassium iodide (KI), catalytic amount (optional)
Procedure:
-
To a solution of 2-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.
-
Add a catalytic amount of potassium iodide (optional, to facilitate the reaction).
-
To this mixture, add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone in anhydrous acetone dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.[1]
Characterization Data
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides confirmation of the molecular structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.02 | d | 2H | Aromatic protons ortho to the carbonyl group | [1] |
| 6.88-6.97 | m | 7H | Aromatic protons of the methoxyphenyl and phenoxy rings | [1] |
| 5.04-5.06 | m | 1H | Methylene protons (-CH₂-) | [1] |
| 3.89 | d | 6H | Methoxyl protons (-OCH₃) | [1] |
Potential Pharmacological Applications (Inferred from Structural Analogs)
While direct pharmacological data for this compound is limited, the structural motifs present in the molecule are found in numerous compounds with significant biological activities. This section explores potential therapeutic areas based on the established pharmacology of these related compounds.
Anticancer Activity
Derivatives of 2-(substituted phenoxy) acetamide have demonstrated potential as anticancer agents.[7][8] The presence of halogen and nitro groups on the phenoxy ring of these analogs was shown to be favorable for anticancer activity.[7][8] Furthermore, methoxy-substituted chalcones and flavones, which share structural similarities with the target compound, have been extensively studied for their cytotoxic effects against various cancer cell lines.[9][10][11][12][13] These compounds can induce apoptosis through intrinsic pathways.[9]
Hypothesized Mechanism of Action: Based on related compounds, potential anticancer mechanisms could involve the inhibition of key signaling pathways, such as the COX/LOX pathways, or the induction of apoptosis.
Figure 3: Hypothesized anticancer mechanism of action.
Anti-inflammatory Activity
Phenoxyacetamide and phenoxy acetic acid derivatives have been investigated for their anti-inflammatory properties.[7][8][14][15] These compounds have shown potential as selective COX-2 inhibitors, which is a key target in the development of anti-inflammatory drugs with reduced side effects.[15]
Monoamine Oxidase (MAO) Inhibition
Several studies have highlighted the potential of phenoxy derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B).[16][17][18][19][20] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[16] The 2-phenoxyethoxy and 8-phenoxymethylcaffeine analogues have been identified as potent and selective MAO-B inhibitors.[16][20]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of this compound.
Protocol Outline:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, with a small percentage of an acid modifier like formic acid or acetic acid.
-
Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for the identification and quantification of the compound, particularly for assessing purity and identifying byproducts.
Protocol Outline:
-
Column: A non-polar or semi-polar capillary column.
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A temperature gradient to ensure good separation.
-
MS Detection: Electron ionization (EI) with a full scan to obtain the mass spectrum.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Information on closely related aromatic ketones provides general guidance.[21][22][23][24][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21][22]
Conclusion and Future Directions
This compound is a compound with significant potential for further investigation in the field of drug discovery. Its structural similarity to known bioactive molecules suggests that it may possess valuable pharmacological properties. Future research should focus on:
-
Pharmacological Screening: A comprehensive screening of the compound against a panel of biological targets to identify its primary mechanism of action.
-
In Vitro and In Vivo Studies: Evaluation of its efficacy and safety in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.
This technical guide provides a solid foundation for initiating such research endeavors.
References
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An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, a detailed and validated synthesis protocol, its spectroscopic signature, and explore its potential within the broader context of drug discovery and development. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their laboratory endeavors.
Molecular Identity and Physicochemical Properties
This compound is an aromatic ketone characterized by a central ethanone core linking a 4-methoxyphenyl group and a 2-methoxyphenoxy moiety. This structure imparts specific chemical characteristics that are crucial for its reactivity and potential biological interactions.
Canonical SMILES: COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC
This SMILES string provides a machine-readable representation of the molecule's two-dimensional structure, which is foundational for all in silico modeling and database searches.
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 19513-80-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.3 g/mol | [1] |
| Boiling Point | 436.5°C at 760 mmHg | N/A |
| Storage Temperature | Room Temperature | [1] |
Synthesis Protocol: A Validated Williamson Ether Synthesis Approach
The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with a primary alkyl halide.[2] In this specific protocol, 2-methoxyphenol is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1-(4-methoxyphenyl)ethanone. This results in the formation of the desired ether linkage through an Sₙ2 mechanism.[2][3][4]
Reaction Scheme:
Caption: Williamson ether synthesis of the target compound.
Step-by-Step Experimental Protocol:
This protocol is adapted from established methodologies for similar syntheses.
Materials:
-
2-bromo-1-(4-methoxyphenyl)ethanone
-
2-methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), 2-methoxyphenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting alkyl halide.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a white solid. A yield of approximately 88% can be expected.[5]
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing significant side reactions.
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide and promoting the Sₙ2 reaction.
-
Workup Procedure: The aqueous workup is designed to remove the inorganic salts and unreacted phenol, while the purification by column chromatography separates the desired product from any remaining starting materials and byproducts.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy:
The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule.
¹H NMR (600 MHz, CDCl₃) δ: 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz, 1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H) ppm.[5]
Anticipated ¹³C NMR, IR, and Mass Spectrometry Data:
-
¹³C NMR: Expect signals in the aromatic region (110-160 ppm), a carbonyl signal (~195 ppm), and signals for the methoxy carbons (~55 ppm) and the methylene carbon (~70 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational modes would include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, C-O-C stretching vibrations for the ether linkages, and aromatic C-H and C=C stretching bands.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 272.10, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the ether linkages and the carbonyl group.
Potential Applications and Future Directions
The structural motif of an α-aryloxy ketone is present in a variety of biologically active compounds. While specific biological activities for this compound have not been extensively reported, related structures have shown promise in several therapeutic areas.
-
Antiviral Activity: A series of aryloxy alkyl diketones have demonstrated in vitro activity against both DNA and RNA viruses, including herpesvirus.[6] This suggests that the aryloxy ketone scaffold could be a valuable starting point for the development of novel antiviral agents.
-
General Bioactivity: The α,β-unsaturated carbonyl functionality, a related structural feature, is known to be a tunable element in drug design, with activities ranging from Michael addition to radical scavenging.[7] While the target molecule is not an α,β-unsaturated ketone, the reactivity of the carbonyl group is a key feature for potential biological interactions.
Future Research:
The lack of extensive biological data for this specific compound presents an opportunity for further investigation. Future research could focus on:
-
Screening this compound against a panel of viral and cancer cell lines to identify potential therapeutic applications.
-
Synthesizing and evaluating a library of analogs with modifications to the aromatic rings to establish structure-activity relationships.
-
Investigating the compound's potential as a scaffold for the development of inhibitors for specific enzyme targets.
Conclusion
This technical guide has provided a detailed overview of this compound, from its fundamental chemical identity to a robust synthesis protocol and an exploration of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further exploration and innovation.
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Physical properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
An In-depth Technical Guide to the Physical Properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Introduction
This compound is an aromatic ketone derivative featuring a diaryl ether linkage. Compounds of this structural class are of significant interest in medicinal chemistry and materials science. The presence of two distinct methoxy-substituted phenyl rings, connected by a flexible keto-ether bridge, imparts specific physicochemical characteristics that are crucial for its application as a synthetic building block. For instance, this molecule serves as a non-phenolic β-O-4 lignin model compound, which is instrumental in studies aimed at the catalytic cleavage and valorization of lignin, a complex biopolymer.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to equip researchers with the foundational data and methodologies required for its effective handling, characterization, and application in a laboratory setting. The narrative balances established data with practical, field-proven insights into experimental design and data interpretation, adhering to the principles of scientific integrity.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of reproducible research. The fundamental identifiers and structural representation of the title compound are provided below.
Compound Identifiers
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 19513-80-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][2] |
| Molecular Weight | 272.3 g/mol | [1] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC | N/A |
| InChI Key | InChI=1S/C16H16O4/c1-18-13-9-7-12(8-10-13)14(17)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3 | [3] |
Chemical Structure
The molecular architecture consists of a 4-methoxyphenyl ketone core linked via its alpha-carbon to a 2-methoxyphenoxy group through an ether bond.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state and properties of a compound dictate its handling, formulation, and reaction kinetics. This section summarizes the key physicochemical data available for the title compound.
| Property | Value | Remarks | Source |
| Physical Description | White solid; Crystalline | The solid nature indicates a melting point above standard room temperature. | [2][4] |
| Melting Point | Data not available | A standard melting point determination is recommended for batch-specific characterization. | N/A |
| Boiling Point | 436.5 °C at 760 mmHg | This is a predicted value and may be subject to decomposition at high temperatures. | [3] |
| Purity | >98% | As determined by High-Performance Liquid Chromatography (HPLC). | [4] |
Solubility Profile
While specific solubility data is limited, a qualitative assessment can be made based on the compound's structure and available handling information.
-
Apolar Solvents: Expected to have low solubility in nonpolar solvents like hexanes.
-
Polar Aprotic Solvents: Likely soluble in common organic solvents such as dichloromethane (DCM), chloroform (CDCl₃), ethyl acetate, and acetone, owing to the ketone and ether functionalities. Its use as a substrate for NMR analysis in CDCl₃ confirms its solubility in this solvent.[2]
-
Polar Protic Solvents: Solubility in alcohols like ethanol and methanol is expected to be moderate. It is likely insoluble in water.[5]
Expert Insight: A supplier note suggests that for enhanced solubility, warming the sample to 37 °C and using an ultrasonic bath can be effective.[4] This technique is particularly useful for preparing stock solutions for biological assays or chemical reactions, as it helps overcome the kinetic barriers of dissolution for crystalline solids.
Spectroscopic Characterization
Spectroscopic analysis provides irrefutable evidence of a molecule's structure and purity. The primary method for structural elucidation of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environment in the molecule.
Literature Data (600 MHz, CDCl₃) δ (ppm): 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz, 1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H).[2]
Expert Interpretation and Validation: The reported literature data contains apparent typographical errors when compared against the known structure.[2] A self-validating approach requires comparing empirical data to a theoretical prediction. Based on the compound's structure, the following ¹H NMR spectrum is anticipated:
-
δ ~8.0 ppm (d, 2H): Protons on the 4-methoxyphenyl ring ortho to the carbonyl group.
-
δ ~6.8-7.1 ppm (m, 6H): Overlapping signals corresponding to the two protons on the 4-methoxyphenyl ring meta to the carbonyl group and the four aromatic protons of the 2-methoxyphenoxy group.
-
δ ~5.2-5.4 ppm (s, 2H): A sharp singlet corresponding to the two protons of the methylene bridge (-O-CH₂-C=O). This is a key diagnostic signal.
-
δ ~3.9 ppm (s, 3H): Singlet for the methyl protons of the methoxy group on the 4-methoxyphenyl ring.
-
δ ~3.8 ppm (s, 3H): Singlet for the methyl protons of the methoxy group on the 2-methoxyphenoxy ring.
The discrepancy in the literature, particularly for the methylene and methoxy signals, underscores the critical importance of independent verification of all analytical data.[2]
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section details methodologies for determining the key physical properties of this compound.
Caption: Standard workflow for physicochemical characterization.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities.
-
Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine).
-
Sample Preparation: Load a small amount of the crystalline solid into a capillary tube, ensuring tight packing to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus. Heat rapidly to ~10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol: ¹H NMR Spectrum Acquisition
Causality: This protocol is designed to generate a high-resolution spectrum that allows for unambiguous structural confirmation.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and invert several times to dissolve the sample completely. If needed, use brief sonication as suggested.[4]
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 90° pulse, 5-second relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign them to the corresponding protons in the structure.
Safety, Handling, and Storage
Proper handling and storage are paramount for maintaining the compound's integrity and ensuring laboratory safety.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability, storage at -20°C is recommended, while 2-8°C is suitable for short-term use.[6]
Conclusion
This compound is a crystalline solid with a well-defined chemical structure and molecular weight. Its characterization is reliably achieved through standard analytical techniques such as NMR and HPLC. While its boiling point is high, its thermal stability at such temperatures should be experimentally verified. The provided protocols offer a robust framework for researchers to validate the identity, purity, and key physical properties of this compound, ensuring the reliability of data generated in downstream applications, from fundamental reaction mechanism studies to complex drug development pipelines.
References
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2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone boiling point
An In-Depth Technical Guide to the Boiling Point of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Characterizing a Key Intermediate
This compound (CAS No. 19513-80-5) is a complex ketone with a molecular structure that suggests its potential as an intermediate in various synthetic pathways, particularly within pharmaceutical and materials science research.[1] The accurate determination of its fundamental physicochemical properties is a cornerstone of its effective utilization. Among these, the boiling point is a critical parameter that dictates purification strategies, reaction conditions, and safety protocols.
This guide provides a comprehensive exploration of the boiling point of this compound, moving beyond a simple statement of the value to a deeper understanding of its theoretical underpinnings and the practical considerations for its empirical determination. As drug development professionals and researchers, a robust understanding of why a compound exhibits a specific boiling point and how to verify it reliably is paramount for reproducible and scalable science.
Physicochemical Profile and Theoretical Context
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2][3] For a high molecular weight, polyfunctional molecule like this compound, the boiling point is expected to be significantly elevated due to strong intermolecular forces.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19513-80-5 | [1][4] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][4] |
| Molecular Weight | 272.3 g/mol | [1][4] |
| Boiling Point | 436.5°C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
Causality Behind the High Boiling Point: A Structural Analysis
The predicted high boiling point of 436.5°C is a direct consequence of the molecule's structural features, which promote strong intermolecular interactions that must be overcome for the substance to transition into the gaseous phase.[2][6]
-
High Molecular Weight: With a molecular weight of 272.3 g/mol , significant energy is required to impart enough kinetic energy to the molecules to escape the liquid phase.[6]
-
Polarity and Dipole-Dipole Interactions: The presence of a ketone carbonyl group (C=O) and two ether linkages (C-O-C) introduces significant polarity. These polar functional groups create permanent dipoles within the molecule, leading to strong dipole-dipole attractions between adjacent molecules.
-
Van der Waals Forces: The molecule's large surface area, owing to its two phenyl rings, allows for extensive van der Waals forces (specifically, London dispersion forces), further increasing the energy required for boiling.[2]
A comparative analysis with simpler, related structures underscores these points. For instance, 1-(4-methoxyphenyl)ethanone, which lacks the 2-methoxyphenoxy group, has a significantly lower boiling point of 260°C.[7] Similarly, 2'-methoxyacetophenone boils between 245-248°C.[8] The addition of the bulky and polar 2-methoxyphenoxy substituent in the target molecule dramatically increases both the molecular weight and the potential for intermolecular forces, logically leading to the substantially higher predicted boiling point.
Experimental Verification of the Boiling Point
While a predicted boiling point provides a valuable estimate, empirical determination is essential for confirmation. Given the high predicted boiling point and the likely small quantities available in a research setting, the Thiele tube method is an appropriate and resource-efficient choice.[9] This method avoids the need for larger quantities of the substance required for distillation while still providing an accurate measurement.[3][9]
Workflow for Boiling Point Determination via Thiele Tube
Caption: Experimental workflow for Thiele tube boiling point determination.
Trustworthiness: A Self-Validating Protocol with Integrated Safety
The following protocol is designed to be self-validating by incorporating safety measures and procedural checks that ensure accuracy and reproducibility. The safety precautions are derived from best practices for handling analogous chemical structures.[10][11][12][13]
I. Pre-Experimental Safety Assessment
-
Personal Protective Equipment (PPE): Wear safety goggles conforming to EN166/NIOSH standards, a flame-resistant lab coat, and appropriate chemical-resistant gloves at all times.[11][13]
-
Ventilation: Conduct the experiment in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[10]
-
Contingency: Ensure an eyewash station and safety shower are readily accessible.[12] Have an appropriate fire extinguisher (e.g., CO₂, dry chemical) nearby.[11]
II. Step-by-Step Experimental Protocol
-
Capillary Tube Preparation:
-
Take a capillary tube (approx. 10 cm long) and carefully seal one end by rotating it in the outer cone of a Bunsen burner flame until the glass melts and closes the opening.
-
Allow the sealed tube to cool completely on a heat-proof surface. The integrity of this seal is critical for the experiment's success.
-
-
Sample Preparation:
-
Apparatus Assembly:
-
Secure the fusion tube to a high-range thermometer using a small rubber band or wire. Align the sample so it is level with the thermometer's bulb.
-
Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.
-
Clamp the Thiele tube to a retort stand and carefully immerse the thermometer and fusion tube assembly into the oil bath.[9]
-
-
Heating and Observation:
-
Begin gently heating the side arm of the Thiele tube with a micro-burner or heating mantle.[14] The design of the Thiele tube will ensure even heat distribution via convection currents.
-
As the temperature rises, observe the open end of the capillary tube. Air will initially be expelled.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[2] This indicates that the temperature is just above the sample's boiling point.
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The rate of bubbling will decrease as the temperature drops.
-
The boiling point is the temperature at which the bubbling ceases and the liquid is just drawn back into the capillary tube.[9] Record this temperature immediately.
-
III. Post-Experimental Procedure
-
Verification: To ensure accuracy, allow the apparatus to cool further, then reheat gently to obtain a second reading. A consistent result validates the initial measurement.
-
Pressure Correction: Record the ambient barometric pressure.[3] Since boiling point is pressure-dependent, noting the pressure is crucial for standardizing the result.
-
Cleanup and Disposal: Allow all glassware to cool completely before cleaning. Dispose of the sample and heating oil according to institutional and local waste disposal regulations.[11][12]
Conclusion
The high predicted boiling point of this compound is a logical consequence of its molecular weight and the strong intermolecular forces induced by its polar functional groups and large surface area. While computational predictions provide a strong foundation, rigorous experimental verification using a meticulous and safety-conscious protocol, such as the Thiele tube method described herein, is indispensable for the accurate characterization of this compound. This guide provides the theoretical rationale and a field-tested, trustworthy workflow for researchers to confidently determine this critical physicochemical property, enabling the advancement of subsequent research and development activities.
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An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: A Focus on Melting Point Determination
This guide provides a comprehensive framework for the synthesis, purification, and rigorous determination of the melting point of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. As a critical parameter for compound identification and purity assessment, the melting point serves as a foundational piece of data in drug development and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each stage of the workflow.
Introduction: The Significance of a Melting Point
This compound, a ketone derivative, possesses a molecular structure that suggests potential applications in medicinal chemistry and materials science. The accurate determination of its melting point is a fundamental first step in its physicochemical characterization. A sharp, well-defined melting point is a strong indicator of a substance's purity, while a depressed and broad melting range suggests the presence of impurities.[1] This property is governed by the strength of the intermolecular forces within the crystal lattice, including van der Waals forces and dipole-dipole interactions.[2][3] The molecular size, shape, and symmetry of the compound all play a crucial role in how tightly the molecules can pack, which in turn affects the energy required to transition from a solid to a liquid state.[4][5]
This guide will detail a proposed synthetic route, purification protocols, and state-of-the-art methodologies for an accurate and reproducible melting point determination of this compound.
Synthesis and Purification: Obtaining a Pure Analytical Sample
A reliable melting point can only be determined on a pure sample. Therefore, the synthesis and subsequent purification of this compound are critical preliminary steps.
Proposed Synthesis: A Williamson Ether Synthesis Approach
A plausible and efficient synthetic route to the target compound involves a Williamson ether synthesis followed by a Friedel-Crafts acylation. This two-step process is outlined below.
Step 1: Synthesis of 1-methoxy-2-phenoxybenzene
In this step, guaiacol (2-methoxyphenol) is reacted with a suitable phenoxy-containing electrophile, or alternatively, a phenoxide is reacted with a derivative of guaiacol. A more common approach is the reaction of the sodium salt of guaiacol with a phenyl halide, catalyzed by copper.
Step 2: Friedel-Crafts Acylation
The resulting 1-methoxy-2-phenoxybenzene is then acylated using 4-methoxyacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final product, this compound.
Diagram of Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Purification Protocol: Recrystallization
The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual catalyst. Recrystallization is a powerful technique for purifying solid organic compounds.[6][7] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[8]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or a mixture of ethanol and water is a common starting point for compounds of this nature.
-
Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold solvent to remove any adhering soluble impurities.
-
Drying: The purified crystals are dried thoroughly, typically in a vacuum oven, to remove any residual solvent.
The purity of the recrystallized product should be assessed before proceeding to melting point determination. Thin-Layer Chromatography (TLC) is an effective method for this, where a single spot for the recrystallized material indicates a high degree of purity.
Structural and Purity Confirmation: Spectroscopic Analysis
Before determining the melting point, it is imperative to confirm the chemical identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive characterization.
| Technique | Expected Observations | Purpose |
| Infrared (IR) Spectroscopy | A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aryl ketone C=O stretch.[9][10][11] | Confirms the presence of the ketone functional group. |
| ¹H NMR Spectroscopy | Distinct signals for aromatic protons, methoxy group protons, and the methylene protons adjacent to the carbonyl and ether linkage. The integration of these signals should correspond to the number of protons in the structure. | Provides information on the electronic environment of the protons and their connectivity. |
| ¹³C NMR Spectroscopy | A signal in the 190-200 ppm range, indicative of a ketone carbonyl carbon.[10][11] Other signals will correspond to the aromatic and methoxy carbons. | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (272.3 g/mol ). Characteristic fragmentation patterns, such as α-cleavage, can further support the proposed structure.[9][10] | Determines the molecular weight and provides information on the structural fragments. |
Only after confirming the structure and purity through these methods should the determination of the melting point be undertaken.
Methodologies for Melting Point Determination
Two primary methods are employed for determining the melting point of a crystalline solid: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This widely used technique relies on the visual observation of the phase transition from solid to liquid within a heated capillary tube.[12][13]
Workflow for Capillary Melting Point Determination
Caption: Step-by-step workflow for the capillary method.
Detailed Protocol:
-
Apparatus Calibration: Prior to use, the melting point apparatus should be calibrated using certified reference standards with known melting points (e.g., benzoic acid, caffeine).[14][15][16] This ensures the accuracy of the thermometer reading.
-
Sample Preparation: A small amount of the purified, dry this compound is finely ground to a powder.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[17]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[18]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[19] A pure compound should exhibit a sharp melting range of 0.5-2°C.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[20][21][22][23][24] It provides a more precise and objective determination of the melting point.
Principle of DSC for Melting Point Determination:
During melting, the sample absorbs energy (an endothermic process) to undergo the phase transition from solid to liquid. This absorption of heat is detected by the DSC instrument as a peak in the heat flow curve. The onset temperature of this peak is typically reported as the melting point, while the peak temperature represents the temperature at which the melting rate is maximal.
DSC Experimental Workflow
Caption: Workflow for melting point determination using DSC.
Detailed Protocol:
-
Sample Preparation: A small, accurately weighed amount (typically 1-5 mg) of the purified compound is placed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: An empty, sealed aluminum pan is used as the reference. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10°C/min). An inert gas, such as nitrogen, is typically used to purge the sample chamber.
-
Data Acquisition: The sample and reference are heated according to the programmed temperature profile, and the differential heat flow is recorded.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of the melting endotherm, which is taken as the melting point. The area under the peak can be integrated to determine the heat of fusion.
Interpreting the Results: Purity and Polymorphism
A sharp melting point, as determined by either method, is a strong indicator of high purity. A broad melting range (greater than 2°C) typically signifies the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid (melting point depression).[1]
It is also important to consider the possibility of polymorphism, where a compound can exist in different crystalline forms, each with its own unique melting point. If multiple melting points are observed, further studies, such as X-ray diffraction, may be necessary to identify the different polymorphs.
Conclusion
The determination of the melting point of this compound is a critical step in its characterization. This guide has provided a comprehensive overview of the necessary steps, from synthesis and purification to the detailed methodologies of capillary melting point determination and Differential Scanning Calorimetry. By following these rigorous protocols, researchers can obtain an accurate and reliable melting point, a fundamental piece of data that underpins the identity and purity of this compound. This systematic approach ensures the generation of high-quality, reproducible data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
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- What Factors Affect Melting Point? (2022, March 24). Sciencing.
- Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources.
- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
- SOP For Melting Point Calibration. (n.d.). Scribd.
- Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield.
- Differential scanning calorimetry. (2016, April 27). CureFFI.org.
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A Technical Guide to the Solubility of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility profile of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a complex aromatic ketone of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust, scientifically-grounded prediction of its behavior in common organic solvents. By examining the compound's structural features and drawing parallels with closely related analogues, we present a comprehensive theoretical framework and a practical experimental protocol for solubility determination. This document is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar. Among these, solubility stands out as a paramount parameter. It dictates the ease of handling during synthesis and purification, influences the choice of analytical techniques, and, most critically, governs the absorption and distribution of a drug candidate in vivo. A compound with poor solubility can face significant hurdles in formulation, leading to low bioavailability and diminished therapeutic effect, regardless of its intrinsic pharmacological activity.
The subject of this guide, this compound, is an aromatic ketone featuring multiple functional groups that contribute to a nuanced solubility profile. Understanding its interaction with various organic solvents is essential for any researcher aiming to advance this or similar molecules through the development pipeline. This guide provides a detailed examination of the molecular characteristics influencing its solubility and offers a predictive analysis based on established chemical principles and data from analogous structures.
Molecular Structure and Physicochemical Properties
To understand the solubility of this compound, a thorough analysis of its molecular structure is imperative.
Molecular Formula: C₁₆H₁₆O₄[1] Molecular Weight: 272.3 g/mol [1] Boiling Point: 436.5°C at 760 mmHg[2]
The key structural features influencing solubility are:
-
Aromatic Rings: The presence of two phenyl rings contributes to the molecule's nonpolar character, favoring interactions with solvents that have similar aromatic or nonpolar characteristics through van der Waals forces and π-π stacking.
-
Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This functional group significantly influences the molecule's ability to interact with polar solvents.[3][4]
-
Ether Linkages (-O-): The two methoxy groups (-OCH₃) and the phenoxy ether linkage also introduce polarity and can act as hydrogen bond acceptors, further enhancing affinity for polar solvents.[5]
The interplay of these features—the largely nonpolar aromatic backbone with multiple polar, hydrogen-bond-accepting functional groups—suggests that the compound will exhibit a complex solubility profile, with significant solubility in a range of polar organic solvents and limited solubility in highly nonpolar or highly polar (aqueous) media.
Caption: Molecular structure of the target compound with key functional groups highlighted.
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.[5] For our target compound, this means:
-
Polar Solvents: Solvents that are polar (e.g., alcohols, acetone, DMSO) will interact favorably with the polar ketone and ether groups of the molecule. Polar protic solvents, like methanol and ethanol, can also hydrogen bond with the oxygen atoms of the solute.
-
Aprotic Polar Solvents: Solvents like dichloromethane and chloroform, while not hydrogen bond donors, have significant dipole moments that can interact with the polar regions of the target molecule.
-
Nonpolar Solvents: Nonpolar solvents like hexane will primarily interact with the aromatic rings. However, the presence of multiple polar functional groups is likely to limit solubility in highly nonpolar solvents.
-
Solvents with Intermediate Polarity: Solvents like ethyl acetate and toluene, which have both polar and nonpolar characteristics, may offer a good balance for dissolving a molecule with mixed polarity like the one .
Predictive Solubility Profile based on Analogous Compounds
In the absence of direct experimental data, a reliable prediction can be formulated by examining the solubility of structurally similar compounds. The following table summarizes the known solubility of aromatic ketones with related functional groups.
| Compound Name | Structure | Relevant Functional Groups | Known Solubility | Reference(s) |
| 4'-Methoxyacetophenone | C₉H₁₀O₂ | Ketone, Methoxy | Soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in water. | [6][7][8] |
| 2-bromo-1-(4-methoxyphenyl)ethanone | C₉H₉BrO₂ | Ketone, Methoxy, Bromo | Likely more soluble in organic solvents such as ethanol and acetone than in water. | [9] |
| 1-(p-Methoxyphenyl)-2-propanone | C₁₀H₁₂O₂ | Ketone, Methoxy | Insoluble in water; soluble in oils and organic solvents; miscible with ethanol. | [10][11] |
| 2-(4-Methoxyphenyl)ethanol | C₉H₁₂O₂ | Methoxy, Hydroxyl | Soluble in DMSO and Methanol. | [12] |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | C₉H₇F₃O₂ | Ketone, Methoxy, Trifluoromethyl | Soluble in most organic solvents, such as alcohol and ether. | [13] |
Based on this comparative analysis, a clear trend emerges. The presence of a methoxy-substituted phenyl ring and a ketone consistently confers solubility in a range of common polar organic solvents. Therefore, it is predicted that This compound will be readily soluble in solvents such as acetone, ethyl acetate, dichloromethane, and chloroform. It is expected to have moderate to good solubility in alcohols like methanol and ethanol, and lower solubility in nonpolar hydrocarbons like hexane.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain definitive quantitative solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[14]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
Dilute the filtered solution with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated quantitative method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
-
Data Calculation and Reporting:
-
Calculate the solubility using the measured concentration and the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a robust, predictive understanding of its behavior in organic solvents can be achieved through a systematic analysis of its molecular structure and comparison with analogous compounds. The presence of polar ketone and ether functionalities, combined with a significant aromatic character, strongly indicates good solubility in common polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and moderate solubility in polar protic solvents like alcohols. Conversely, solubility is expected to be limited in nonpolar alkanes. For researchers requiring precise quantitative data for applications such as formulation or process development, the provided experimental protocol for the shake-flask method offers a reliable and standardized approach. This guide serves as a critical resource for scientists and developers, enabling informed solvent selection and facilitating the continued investigation of this and structurally related compounds.
References
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13C NMR analysis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
An In-Depth Technical Guide to the 13C NMR Analysis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction: The Molecule and the Method
This compound is a diaryl ether derivative featuring a ketone linkage. Its structure incorporates key functional groups—a ketone, two distinct methoxy groups, and an ether bridge connecting two substituted benzene rings—making it an excellent subject for detailed spectroscopic analysis. Such structures are representative of the β-O-4 linkage found in lignin and can serve as model compounds for studying biomass conversion.[1] Furthermore, the phenoxy-ethanone scaffold is explored in medicinal chemistry for various biological activities.
Unambiguous structural confirmation is paramount in chemical research and development. Among the suite of analytical techniques available, 13C NMR spectroscopy is uniquely powerful for providing a direct census of the carbon atoms within a molecule. Each unique carbon environment produces a distinct signal, offering a fingerprint of the carbon skeleton. This guide will demonstrate how to leverage 13C NMR to fully characterize the title compound, from sample preparation to final structural verification.
Foundational Principles: Understanding the 13C NMR Spectrum
A 13C NMR spectrum provides two fundamental pieces of information: the number of signals, which corresponds to the number of chemically non-equivalent carbon environments, and the chemical shift (δ) of each signal, which reveals the electronic environment of each carbon nucleus.
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift is determined by the extent to which a carbon nucleus is "shielded" from the spectrometer's magnetic field by its surrounding electrons. Electronegative atoms (like oxygen) or groups (like carbonyls) withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (further downfield).[2]
-
Symmetry: The molecule this compound lacks any element of symmetry (e.g., a plane or axis of rotation) that would render any of its 16 carbon atoms chemically equivalent. Therefore, we anticipate observing 16 distinct signals in a broadband proton-decoupled 13C NMR spectrum.
-
Functional Group Influence: The chemical shifts of the carbon atoms are highly dependent on the attached functional groups. Aromatic carbons typically resonate between 110-160 ppm, while carbonyl carbons of ketones are significantly deshielded, appearing much further downfield, often in the 190-220 ppm range.[3] Carbons of methoxy groups are highly shielded and appear upfield, typically around 55-60 ppm.[4][5]
Predicted 13C NMR Spectrum and Signal Assignment
The prediction of the 13C NMR spectrum is a critical exercise in understanding molecular structure. By dissecting the molecule into its constituent fragments (the 4-methoxyphenyl ketone and the 2-methoxyphenoxy group) and applying established chemical shift rules from analogous compounds, we can assign a predicted chemical shift range to each of the 16 unique carbons.
The carbon atoms are numbered as follows for clear assignment:
Table 1: Predicted 13C NMR Chemical Shifts and Rationale
| Carbon No. | Type | Predicted δ (ppm) | Rationale |
| C1 | Aromatic C-H | 130.5 - 131.5 | Aromatic CH ortho to the C=O group. Deshielded by the carbonyl.[6][7] |
| C2 | Aromatic C-H | 113.5 - 114.5 | Aromatic CH meta to C=O and ortho to -OCH3. Strongly shielded by the electron-donating methoxy group.[4] |
| C3 | Aromatic Quaternary | 163.5 - 164.5 | Aromatic carbon directly bonded to the electron-donating methoxy group, causing significant deshielding.[8] |
| C4 | Aromatic Quaternary | 129.5 - 130.5 | Ipso-carbon attached to the carbonyl group. Its shift is influenced by the ketone functionality.[9] |
| C5 | Aromatic C-H | 113.5 - 114.5 | Identical environment to C2 due to free rotation, but rendered non-equivalent by the overall molecular asymmetry. Expected to be very close to C2. |
| C6 | Aromatic C-H | 130.5 - 131.5 | Identical environment to C1 due to free rotation, but rendered non-equivalent. Expected to be very close to C1. |
| C7 | Ketone C=O | 194.0 - 196.0 | Carbonyl carbon of an aryl ketone. Highly deshielded and typically found in this downfield region.[6][9] |
| C8 | Methylene (-CH2-) | 70.0 - 72.0 | Aliphatic carbon attached to two deshielding oxygen atoms (one from the carbonyl, one from the ether linkage). |
| C9 | Aromatic Quaternary | 147.0 - 148.0 | Ipso-carbon of the ether linkage. Deshielded by the directly attached oxygen. |
| C10 | Aromatic Quaternary | 149.0 - 150.0 | Aromatic carbon bearing the methoxy group. Deshielded by the oxygen atom.[8] |
| C11 | Aromatic C-H | 112.5 - 113.5 | Aromatic CH ortho to the methoxy group and meta to the ether linkage. Shielded by the -OCH3 group. |
| C12 | Aromatic C-H | 122.5 - 123.5 | Aromatic CH para to the methoxy group and meta to the ether linkage. |
| C13 | Aromatic C-H | 120.5 - 121.5 | Aromatic CH ortho to the ether linkage. |
| C14 | Aromatic C-H | 115.0 - 116.0 | Aromatic CH meta to the methoxy group and ortho to the ether linkage. |
| C15 | Methoxy (-OCH3) | 55.5 - 56.5 | Carbon of the methoxy group on the ketone-bearing ring. Typical value for an aryl methoxy carbon.[4][10] |
| C16 | Methoxy (-OCH3) | 55.8 - 56.8 | Carbon of the methoxy group on the phenoxy ring. Expected to be in a very similar environment to C15. |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol is designed to yield a high-resolution, high signal-to-noise 13C NMR spectrum, ensuring all 16 carbon signals, including those of quaternary carbons, are detected.
4.1. Sample Preparation
-
Mass Measurement: Accurately weigh 20-30 mg of this compound. Causality: This mass provides a sufficient concentration for good signal-to-noise in a reasonable acquisition time without risking solubility issues.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is an excellent choice as it is a versatile solvent for moderately polar organic compounds and its residual solvent peak (δ ≈ 77.16 ppm) serves as a convenient internal reference.[11]
-
Homogenization: Vortex the sample gently in a standard 5 mm NMR tube until the solid is completely dissolved, ensuring a clear, homogeneous solution.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe. Causality: Higher field strengths provide better signal dispersion and sensitivity, which is crucial for resolving the closely spaced aromatic signals.
-
Experiment Type: Standard broadband proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker system).
-
Key Acquisition Parameters:
-
Pulse Angle (p1): 30 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals, especially the slowly relaxing quaternary carbons.
-
Relaxation Delay (d1): 2.0 seconds. Causality: This delay, combined with the acquisition time, allows for adequate T1 relaxation for most carbons, ensuring quantitative accuracy is approached and quaternary carbons are reliably observed.
-
Acquisition Time (aq): ~1.0 - 1.5 seconds.
-
Number of Scans (ns): 1024 to 2048 scans. Causality: Due to the low natural abundance of the 13C isotope, a large number of scans must be signal-averaged to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl3 triplet center to 77.16 ppm.
Data Interpretation and Workflow
The process of moving from a prepared sample to a confirmed structure follows a logical and self-validating workflow. This process ensures that the acquired data is correctly interpreted and cross-referenced against theoretical predictions.
Figure 1. Logical workflow for the 13C NMR analysis.
The primary validation check is a simple peak count. The observation of 16 distinct signals strongly supports the proposed structure. The subsequent step involves assigning each experimental peak to a specific carbon by comparing its chemical shift to the predicted values in Table 1. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH2, and CH3 groups, further solidifying the assignments.
Conclusion
This guide establishes a comprehensive methodology for the 13C NMR analysis of this compound. By combining a deep understanding of NMR principles with predictive analysis based on established literature data, a robust framework for structural elucidation is achieved. The detailed experimental protocol provides a reliable path to acquiring high-quality data, while the logical workflow ensures a self-validating process of interpretation. This approach empowers researchers to confidently characterize this molecule and others with similar structural complexity, ensuring the scientific integrity of their work.
References
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Introduction: Elucidating Molecular Architecture with Vibrational Spectroscopy
An In-depth Technical Guide to the FTIR Spectrum of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
This compound is a complex organic molecule featuring multiple functional groups, including a ketone, two distinct ether linkages, and two differently substituted aromatic rings. Its structural complexity makes it an excellent candidate for characterization by Fourier-Transform Infrared (FTIR) Spectroscopy. FTIR spectroscopy is a powerful and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds. This guide provides a detailed theoretical and practical framework for understanding, acquiring, and interpreting the FTIR spectrum of this compound, offering field-proven insights into the causal relationships between molecular structure and spectral features.
Part 1: Theoretical Analysis and Vibrational Mode Prediction
Before stepping into the laboratory, a thorough analysis of the molecule's structure is essential to predict the expected FTIR absorption bands. The causality for the appearance of specific bands is rooted in the vibrational physics of the molecule's functional groups; the energy of these vibrations (and thus the wavenumber of absorption) is determined by bond strength, the mass of the bonded atoms, and the local chemical environment.
The structure of this compound contains:
-
An aryl ketone group.
-
Two aryl alkyl ether linkages.
-
A methylene bridge (-CH₂-).
-
A para-disubstituted benzene ring.
-
An ortho-disubstituted benzene ring.
Caption: Molecular structure of this compound.
Based on this structure, we can predict the following characteristic absorption bands.
Table 1: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale & Authoritative Grounding |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Vibrations of H atoms on the benzene rings. Aromatic C-H stretches typically appear at slightly higher frequencies than aliphatic ones.[1][2] |
| 2960 - 2850 | Aliphatic C-H Stretch (-CH₃, -CH₂) | Medium | Asymmetric and symmetric stretching of the methoxy and methylene groups.[1] |
| ~1670 | Aryl Ketone C=O Stretch | Strong, Sharp | The carbonyl (C=O) group gives one of the most intense peaks in an IR spectrum.[3] Conjugation with the para-methoxyphenyl ring delocalizes electron density, weakening the C=O double bond and lowering its stretching frequency from the typical ~1715 cm⁻¹ of saturated ketones to the 1685-1666 cm⁻¹ range.[4] |
| 1600, 1580, 1500, 1450 | Aromatic C=C Ring Stretch | Medium to Strong | These absorptions arise from the complex stretching vibrations of the carbon-carbon bonds within the two benzene rings. Often, multiple sharp peaks are observed in this region.[2][5] |
| ~1260 | Aryl-O Stretch (Asymmetric) | Strong | This peak is characteristic of the asymmetric C-O-C stretch in aryl alkyl ethers. The bond has partial double-bond character due to resonance, shifting it to a higher frequency than in aliphatic ethers.[6][7][8][9] Both Ar-O-CH₂ and Ar-O-CH₃ groups contribute here. |
| ~1040 | Alkyl-O Stretch (Symmetric) | Strong | This corresponds to the symmetric C-O-C stretch of the aryl alkyl ether linkages.[7][10] |
| 840 - 810 | C-H Out-of-Plane Bend (p-substituted) | Strong | This strong absorption is highly diagnostic for a 1,4- (para) disubstituted benzene ring, arising from the four adjacent C-H bonds bending out of the plane in phase.[2][11] |
| 770 - 735 | C-H Out-of-Plane Bend (o-substituted) | Strong | This band is characteristic of a 1,2- (ortho) disubstituted benzene ring, resulting from the out-of-plane bending of its four adjacent hydrogen atoms.[2][11] |
Part 2: A Self-Validating Experimental Protocol
To ensure the acquisition of a high-quality, reproducible spectrum, a rigorous and self-validating protocol is paramount. Attenuated Total Reflectance (ATR) is the preferred method for a solid powder as it requires minimal sample preparation and provides excellent sample-to-sample consistency.
Step-by-Step ATR-FTIR Methodology
-
Instrument Preparation & Background Scan:
-
Causality: The instrument must be purged with dry air or nitrogen to minimize atmospheric interference from water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp doublet ~2360 cm⁻¹).
-
Protocol: Allow the FTIR spectrometer to warm up for at least 30 minutes. Before analyzing the sample, acquire a background spectrum (16-32 scans at a resolution of 4 cm⁻¹). This scan of the empty ATR crystal is a critical self-validation step; it is digitally subtracted from the sample spectrum to isolate the compound's absorptions.
-
-
Sample Application:
-
Causality: Proper contact between the sample and the ATR crystal (typically diamond or zinc selenide) is crucial for obtaining a strong signal. Insufficient contact results in a weak, noisy spectrum.
-
Protocol: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal. Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring the powder is fully compressed against the crystal surface.
-
-
Data Acquisition:
-
Causality: Signal averaging (co-addition of multiple scans) is used to improve the signal-to-noise ratio (S/N). The S/N improves proportionally to the square root of the number of scans. A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail to resolve most key functional group bands without excessive noise.
-
Protocol: Collect the sample spectrum by co-adding 16-32 scans over the range of 4000-600 cm⁻¹ at a spectral resolution of 4 cm⁻¹.
-
-
Post-Acquisition Processing & Cleaning:
-
Causality: The ATR crystal must be meticulously cleaned to prevent cross-contamination, which is a common source of untrustworthy data.
-
Protocol: After data collection, release the pressure clamp and remove the sample. Clean the ATR crystal surface thoroughly with a solvent-moistened swab (e.g., isopropanol or ethanol), followed by a dry swab. Run a "clean" scan to validate that no residue from the sample remains. The resulting spectrum should be a flat line, matching the original background.
-
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Mass spectrometry of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
An In-Depth Technical Guide to the Mass Spectrometry of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Authored by: A Senior Application Scientist
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the mass spectrometric behavior of this compound. We move beyond a mere recitation of data to provide a deep, mechanistic exploration of its fragmentation pathways. Our approach is rooted in the principles of causality—explaining why the molecule fragments as it does under specific ionization conditions. This document serves as both a practical protocol and a theoretical framework, empowering the analyst to interpret mass spectra with confidence and precision.
Molecular Profile and Analytical Strategy
This compound is a diaryl ether derivative featuring a ketone linkage. Its structure, comprising two methoxy-substituted phenyl rings connected by an ether and a carbonyl group, presents a unique fragmentation puzzle. The presence of multiple heteroatoms (oxygens) and aromatic systems dictates its behavior in the mass spectrometer.
Our analytical strategy will be centered on Electrospray Ionization (ESI) in positive ion mode, a soft ionization technique ideal for polar molecules of this nature. ESI will likely generate the protonated molecule [M+H]⁺, which can then be subjected to Collision-Induced Dissociation (CID) to systematically break it down and elucidate its structure.
Molecular Structure and Key Bonds
To understand the fragmentation, we must first visualize the molecule's architecture and identify the bonds most susceptible to cleavage.
Caption: Structure of this compound.
The most probable sites for initial fragmentation are the bonds adjacent to the carbonyl group (an α-cleavage, labeled Bond A) and the ether linkage (Bond B), as these are chemically the most labile points.
Experimental Protocol: ESI-MS/MS Analysis
This protocol outlines a self-validating workflow for acquiring high-quality mass spectra. The inclusion of a system suitability test ensures instrument performance, while the detailed parameters provide a robust starting point for method development.
Sample and System Preparation
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation in positive ion mode ESI. Dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion.
-
System Suitability: Prior to sample analysis, infuse a standard compound (e.g., reserpine) to verify instrument calibration, sensitivity, and resolution across the desired mass range. This step is a hallmark of a trustworthy and reliable analytical procedure.
Instrumental Parameters (ESI-MS)
The following table details the recommended starting parameters for a typical quadrupole time-of-flight (Q-TOF) mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The presence of multiple oxygen atoms makes the molecule susceptible to protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation without inducing in-source fragmentation. |
| Nebulizer Gas (N₂) | 1.5 - 2.5 Bar | Assists in the formation of fine droplets, enhancing solvent evaporation. |
| Drying Gas (N₂) | 8 - 10 L/min | Facilitates desolvation of the analyte ions before they enter the mass analyzer. |
| Drying Gas Temperature | 200 - 250 °C | Balances efficient desolvation with the prevention of thermal degradation of the analyte. |
| Mass Range (MS1) | m/z 50 - 500 | Covers the expected molecular ion and its primary fragments. |
| Collision Energy (MS2) | 10 - 40 eV (Ramp) | A ramp of collision energies allows for the observation of both low-energy (stable) and high-energy fragments. |
Predicted Mass Spectrum and Fragmentation Pathways
The molecular weight of this compound (C₁₆H₁₆O₄) is 272.29 g/mol . In positive mode ESI, we anticipate the dominant ion in the full scan (MS1) spectrum to be the protonated molecule, [M+H]⁺, at m/z 273.11. The subsequent MS/MS analysis of this precursor ion will reveal the structural details.
Primary Fragmentation: The α-Cleavage
The most favorable initial fragmentation event is the α-cleavage of the bond between the carbonyl carbon and the adjacent methylene group (Bond A). This is a classic fragmentation pathway for ketones, leading to the formation of a highly stable acylium ion.
Caption: Primary fragmentation via α-cleavage.
-
Pathway 1: Formation of the 4-methoxybenzoyl cation. Cleavage of Bond A yields the 4-methoxybenzoyl cation at m/z 135.04 . This ion is significantly stabilized by resonance, making it a highly probable and abundant peak in the MS/MS spectrum. The corresponding neutral loss is the (2-methoxyphenoxy)ethane radical.
Secondary Fragmentation Pathways
Further fragmentation can occur from the precursor ion or from the primary fragments.
-
Pathway 2: Cleavage of the Ether Bond. An alternative, though likely less favorable, fragmentation of the [M+H]⁺ ion involves the cleavage of the ether linkage (Bond B). This would lead to the formation of a 2-methoxyphenoxy cation at m/z 123.04 and a neutral 1-(4-methoxyphenyl)ethanone molecule.
-
Pathway 3: Fragmentation of the Acylium Ion. The abundant m/z 135.04 ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO), a common fragmentation for acylium ions. This would produce a 4-methoxyphenyl cation at m/z 107.05 . This ion can subsequently lose a methyl radical (•CH₃) to yield a phenoxy cation at m/z 92.04 .
Comprehensive Fragmentation Scheme
The following diagram illustrates the complete proposed fragmentation network. This model provides a logical, step-by-step breakdown of the molecule, which can be directly compared against experimental data for validation.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Summary of Key Predicted Ions
| m/z (Predicted) | Ion Identity | Fragmentation Origin |
| 273.11 | [M+H]⁺ (Protonated Molecule) | ESI Ionization |
| 135.04 | 4-methoxybenzoyl cation | α-Cleavage from [M+H]⁺ |
| 123.04 | 2-methoxyphenoxy cation | Ether cleavage from [M+H]⁺ (less favorable) |
| 107.05 | 4-methoxyphenyl cation | Loss of CO from m/z 135.04 |
| 92.04 | Phenoxy cation (from the 4-methoxyphenyl side) | Loss of a methyl radical from m/z 107.05 |
This predictive framework serves as a powerful tool for interpreting the experimental data. The presence and relative abundance of these key ions will provide strong evidence for the structure of the parent molecule.
Conclusion: From Spectrum to Structure
The mass spectrometric analysis of this compound is a clear demonstration of how fundamental principles of chemical reactivity govern molecular fragmentation. By employing a soft ionization technique like ESI followed by CID, we can systematically deconstruct the molecule and generate a unique fingerprint of fragment ions. The predicted dominance of the m/z 135.04 ion via a classic α-cleavage provides a robust diagnostic marker for the 4-methoxybenzoyl substructure. This in-depth guide provides the necessary framework—from experimental design to mechanistic interpretation—to confidently identify this molecule and others of its class, ensuring data integrity and advancing research and development objectives.
References
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An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: A Bioactive Small Molecule
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a bioactive small molecule with potential applications in biomedical research and drug discovery. The content herein is structured to deliver not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding for the seasoned researcher.
Introduction and Molecular Profile
This compound is a deoxybenzoin derivative, a class of compounds known for a wide range of biological activities. Its chemical structure, featuring two methoxy-substituted phenyl rings linked by an ethanone bridge with a phenoxy group at the alpha position, suggests its potential to interact with biological targets.
Molecular Details:
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 19513-80-5 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][2] |
| Molecular Weight | 272.3 g/mol | [1][2] |
| Class | Bioactive Small Molecule, Deoxybenzoin derivative | [2] |
Synthesis of this compound
Conceptual Synthetic Workflow:
The synthesis could be envisioned in two main steps:
-
Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone: This intermediate can be synthesized from 4-methoxyacetophenone via bromination.
-
Williamson Ether Synthesis: The intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone, is then reacted with 2-methoxyphenol in the presence of a base to form the final product.
Caption: Hypothesized apoptotic pathway induced by the bioactive small molecule.
Experimental Protocols for Bioactivity Screening
To investigate the potential anticancer activity of this compound, a series of well-established in vitro assays can be employed.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for different time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bax, PUMA, Bcl-2, Caspase-3, PARP) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Future Directions and Therapeutic Potential
The preliminary analysis, based on the activity of a close structural analog, suggests that this compound warrants further investigation as a potential anticancer agent. Future research should focus on:
-
Confirmation of Bioactivity: Conducting the above-mentioned in vitro assays to confirm its cytotoxic and apoptotic effects on a panel of cancer cell lines.
-
Target Identification: Employing techniques such as affinity chromatography, mass spectrometry, or computational docking to identify the direct molecular targets of the compound.
-
In Vivo Efficacy: Evaluating the antitumor efficacy of the compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.
Conclusion
This compound is a bioactive small molecule with a chemical structure that suggests potential for biological activity. While direct experimental data is currently sparse, the demonstrated anticancer effects of a structurally similar compound provide a strong rationale for its investigation as a potential therapeutic agent. The experimental workflows detailed in this guide offer a robust framework for elucidating the bioactivity and mechanism of action of this promising molecule.
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Methoxy-Substituted Ethanones: A Technical Guide to Unlocking Their Biological Potential
Abstract
This technical guide provides an in-depth exploration of the diverse biological activities inherent in methoxy-substituted ethanones, a class of organic compounds also known as methoxyacetophenones. Synthesizing data from contemporary research, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the antimicrobial, anti-inflammatory, and anticancer properties of these molecules. The guide delves into the mechanistic underpinnings of their activity, examines structure-activity relationships, and provides detailed experimental protocols for the evaluation of their therapeutic potential. Through a blend of technical accuracy and field-proven insights, this guide aims to be an essential resource for the scientific community engaged in the discovery and development of novel therapeutic agents.
Introduction: The Versatility of the Methoxy-Ethanone Scaffold
Methoxy-substituted ethanones are a fascinating class of aromatic ketones that have garnered significant attention in medicinal chemistry. Their basic structure, consisting of an acetophenone core with one or more methoxy groups (-OCH3) on the phenyl ring, serves as a versatile scaffold for the development of a wide range of biologically active compounds.[1][2][3] The position and number of methoxy substituents profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its interaction with biological targets.[4][5] This guide will systematically dissect the biological activities of these compounds, offering a granular look at their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Antimicrobial Activity: A Renewed Approach to Combating Microbial Resistance
The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Methoxy-substituted ethanones have emerged as promising candidates in this arena, exhibiting activity against a spectrum of bacteria and fungi.[6][7]
Mechanism of Action
The antimicrobial action of methoxy-substituted ethanones is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial nucleic acid synthesis. The presence of both a lipophilic aromatic ring and a polar carbonyl group allows these molecules to interact with the lipid bilayers of microbial membranes, leading to increased permeability and eventual cell lysis. Furthermore, certain derivatives have been shown to inhibit enzymes crucial for microbial survival.[8]
Structure-Activity Relationship (SAR)
The antimicrobial potency of methoxy-substituted ethanones is intrinsically linked to their substitution patterns. For instance, studies have shown that the presence of hydroxyl groups in conjunction with methoxy groups can enhance antibacterial activity.[6] The position of the methoxy group also plays a critical role; for example, some studies suggest that methoxy groups on the B ring of chalcones derived from acetophenones can enhance activity against certain bacterial strains.[9]
Quantitative Data Summary: Antimicrobial Activity
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 2′-hydroxyacetophenone-tetrazole hybrids | E. coli, K. pneumoniae, S. aureus | 4 - 128 | [7] |
| 2-hydroxy-3,4,6-trimethoxyacetophenone | P. aeruginosa, S. aureus | Not specified | [10] |
| Methoxy-substituted γ-oxa-ε-lactones | E. coli, B. subtilis, S. aureus | Not specified | [9] |
| Hydroxyacetophenone derivatives | E. coli, K. pneumoniae | Not specified | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (methoxy-substituted ethanone)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Methoxy-substituted ethanones have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways.[11][12][13]
Mechanism of Action: Targeting the NF-κB Pathway
A prominent mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][14] For instance, 2'-Hydroxy-5'-methoxyacetophenone has been shown to attenuate the inflammatory response in LPS-induced cells by inhibiting NF-κB activation.[11][14] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[11][14]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Cell Line | Parameter Measured | IC50/Effect | Reference |
| 2'-Hydroxy-5'-methoxyacetophenone | BV-2, RAW264.7 | NO, TNF-α production | Dose-dependent inhibition | [11][14] |
| Chalcones from 2,4,6-trimethoxyacetophenone | RAW 264.7 | NO production | IC50: 1.34 - 27.60 µM | [15] |
| 3,5-Diprenyl-4-hydroxyacetophenone | Macrophages | NO, IL-1β, IL-6, TNF-α | Inhibition at 91.78 µM | [13] |
| 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone | Epidermal cells | PGE2 release | Effective inhibition | [12] |
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)
This protocol describes the measurement of NO production in cell culture supernatants, a common method for assessing anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compound (methoxy-substituted ethanone)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Anticancer Activity: Inducing Cell Death in Malignant Cells
The development of novel anticancer agents remains a critical area of research. Methoxy-substituted ethanones and their derivatives, such as chalcones, have shown promising cytotoxic activity against various cancer cell lines.[16][17][18][19]
Mechanism of Action
The anticancer mechanisms of methoxy-substituted ethanones are multifaceted and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. The lipophilic nature of these compounds, enhanced by methoxy groups, can facilitate their passage through cell membranes to reach intracellular targets.[4][18] The position of the methoxy group can significantly alter the mechanism of cell death, with some isomers inducing methuosis (a non-apoptotic form of cell death) while others cause microtubule disruption.[20]
Structure-Activity Relationship (SAR)
The anticancer activity is highly dependent on the substitution pattern. For instance, in some flavanone-derived lactones, a methoxy group at the 4' position of the B ring enhanced cytotoxic activity, while a methoxy group at the 8 position of the A ring decreased it.[21] The presence of electron-withdrawing groups on chalcones derived from 2-hydroxy-4-methoxyacetophenone has been shown to be critical for their anticancer activity.[17]
Quantitative Data Summary: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2'-Hydroxy-5'-methoxyacetophenone | PA-1, Caov-3, SK-OV-3 | 271, 326, 405 µg/mL | [14] |
| 5-methoxyananixanthone | LS174T, SNU-1, K562 | 14.7 | [16] |
| Chalcones from 2-hydroxy-4-methoxyacetophenone | MCF-7 | Not specified | [17] |
| Methoxy-substituted γ-oxa-ε-lactones | Canine lymphoma/leukemia | Varies with substitution | [21] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (methoxy-substituted ethanone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Logical Relationship: From SAR to Lead Optimization
Caption: Logical progression from initial screening to a clinical candidate.
Conclusion and Future Directions
Methoxy-substituted ethanones represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated antimicrobial, anti-inflammatory, and anticancer properties, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, a deeper elucidation of their mechanisms of action, and comprehensive in vivo studies to validate their therapeutic potential. This guide provides a solid foundation for researchers to build upon in their quest to translate the promise of methoxy-substituted ethanones into tangible clinical benefits.
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A Technical Guide to the Chemical Reactivity of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Introduction
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is a diaryl ether derivative belonging to the α-phenoxy ketone class of compounds. Its structure, characterized by a central ketone, an α-phenoxy substituent, and two methoxy-activated aromatic rings, presents a rich landscape for chemical transformations. This guide provides an in-depth exploration of the molecule's reactivity, offering field-proven insights and detailed protocols for its synthesis and functionalization. For researchers in organic synthesis and drug development, this compound serves as a versatile scaffold, where each functional group acts as a distinct handle for molecular elaboration. The presence of the α-phenoxy group, in particular, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aliphatic ketones[1]. This document will dissect the reactivity at each key site, providing the causal logic behind experimental choices and self-validating protocols for practical application.
Core Molecular Profile
A foundational understanding of the molecule's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 19513-80-5 | [2] |
| Molecular Formula | C₁₆H₁₆O₄ | [2] |
| Molecular Weight | 272.3 g/mol | [2] |
| Appearance | White Solid | [3] |
| Storage | Room Temperature | [2] |
Synthesis via Williamson Etherification
Causality: The most direct and widely used method for constructing the α-phenoxy ketone linkage is the Williamson ether synthesis.[4][5] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) pathway.[6] The strategy involves the reaction of a phenoxide nucleophile with an α-haloketone electrophile. For the synthesis of the title compound, this translates to the reaction between 2-methoxyphenoxide (the conjugate base of guaiacol) and 2-chloro-1-(4-methoxyphenyl)ethanone. The choice of a primary α-haloketone is critical, as secondary and tertiary halides are prone to elimination side reactions.[6]
Caption: Workflow for the Williamson Ether Synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (1.0 eq.), 2-chloro-1-(4-methoxyphenyl)ethanone (1.0 eq.)[7], and anhydrous potassium carbonate (1.5 eq.) to anhydrous dimethylformamide (DMF, 10 mL per mmol of ketone).
-
Scientist's Note: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (K⁺) while leaving the phenoxide nucleophile highly reactive.[8]
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting materials typically occurs within 4-6 hours.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL). This will precipitate the crude product.
-
Isolation & Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with water to remove DMF and inorganic salts. Recrystallize the crude solid from ethanol or isopropanol to yield the pure product as a white solid.[3]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the two methoxy groups, and a singlet for the methylene (–CH₂–) protons adjacent to the carbonyl and ether oxygen.[3]
A Cartography of Chemical Reactivity
The molecule's reactivity is dictated by its distinct functional domains. Understanding these zones is key to designing successful synthetic transformations.
Caption: Key Reactive Centers of the Molecule.
Key Chemical Transformations & Protocols
Reactions at the Carbonyl Carbon [Site A]
Causality: The carbonyl group is a primary site for reactivity. Its polarized C=O bond makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. Reduction of the ketone to a secondary alcohol is a fundamental transformation, often used to introduce a new stereocenter or to alter the electronic properties and biological activity of the molecule.
Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups like ethers or aromatic rings.[9][10]
-
Setup: Dissolve this compound (1.0 eq.) in methanol (MeOH) or a mixture of tetrahydrofuran (THF) and MeOH (20 mL per gram of ketone) in a round-bottom flask at room temperature.[10]
-
Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq.) portion-wise over 15 minutes, controlling any effervescence.
-
Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the starting ketone by TLC.
-
Quenching: Once the reaction is complete (typically 2-3 hours), cool the mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the resulting alkoxide.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol. Further purification can be achieved by column chromatography if necessary.
Reactions at the α-Carbon [Site B]
Causality: The hydrogen atoms on the carbon alpha to the carbonyl group are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles. A key strategy to enhance reactivity at this position is α-halogenation. The introduction of a halogen atom serves two purposes: it increases the acidity of the remaining α-proton and provides a good leaving group for subsequent nucleophilic substitution reactions.[12]
Acid-catalyzed halogenation proceeds through an enol intermediate. The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the halogen concentration.[13][14]
-
Setup: Dissolve the starting ketone (1.0 eq.) in glacial acetic acid (15 mL per gram of ketone) in a flask protected from light.
-
Bromination: Add a solution of bromine (Br₂) (1.0 eq.) in acetic acid dropwise to the stirred ketone solution at room temperature.
-
Scientist's Note: The reaction is light-sensitive and can generate HBr gas, so it should be performed in a fume hood. Acetic acid serves as both the solvent and the acid catalyst for enol formation.[14]
-
-
Execution: Stir the mixture at room temperature until the red-brown color of the bromine disappears (typically 1-2 hours), indicating its consumption.
-
Isolation: Pour the reaction mixture into a large volume of cold water to precipitate the α-bromo ketone product.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a cold, dilute sodium thiosulfate solution to remove any unreacted bromine. The product, 2-bromo-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, can be purified by recrystallization from ethanol.
Electrophilic Aromatic Substitution [Sites C & D]
Causality: The molecule contains two aromatic rings with different electronic properties.
-
Ring D (2-Methoxyphenoxy): This ring is activated by the electron-donating methoxy group and the ether oxygen, making it highly susceptible to electrophilic aromatic substitution (EAS). Substitution will be directed to the ortho and para positions.
-
Ring C (4-Methoxyphenyl): This ring is also activated by a methoxy group but is simultaneously deactivated by the electron-withdrawing acyl (ketone) group. This difference in activation means that EAS, such as nitration or halogenation, will occur selectively on the more activated 2-methoxyphenoxy ring (Ring D).
Cleavage of Ether Linkages [Site E]
Causality: While ethers are generally stable, they can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI.[15][16] The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group (an alcohol).[17] A halide ion then acts as a nucleophile to displace the alcohol in an SN1 or SN2 reaction. Cleavage of the methyl ethers would require harsh conditions and would convert the methoxy groups to hydroxyl groups (phenols). The α-phenoxy ether linkage can also be cleaved under these conditions.
Applications in Medicinal Chemistry & Synthesis
The structural motifs within this compound are prevalent in pharmacologically active molecules.
-
Scaffold for Heterocycle Synthesis: α-Phenoxy ketones are valuable precursors for synthesizing heterocycles like benzofurans.[18] The α-bromo derivative, synthesized as described above, is a key intermediate for reacting with various nucleophiles to build complex molecular architectures.[12][19]
-
Modulation of Physicochemical Properties: The methoxy groups are not merely spectators. In drug design, they are strategically employed to improve metabolic stability, enhance binding to target proteins, and fine-tune solubility and lipophilicity (logP), which are critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Bioisostere and Precursor: The acetophenone core is a common feature in many pharmaceutical agents.[20] This molecule serves as a highly functionalized precursor, allowing for rapid diversification to generate libraries of compounds for screening and lead optimization. The ketone can be transformed into amines, alcohols, and alkenes, providing access to a wide range of chemical space.
Conclusion
This compound is a molecule with a well-defined and predictable reactivity profile. By understanding the distinct roles of the ketone, the α-carbon, the ether linkages, and the differentially activated aromatic rings, researchers can strategically manipulate its structure. The protocols and mechanistic insights provided in this guide serve as a robust framework for exploiting this versatile compound as a building block in complex organic synthesis and for the discovery of new therapeutic agents.
References
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- SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone.
- ACS Publications. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry.
- LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a valuable α-aryloxy ketone intermediate. α-Aryloxy ketones are significant structural motifs in medicinal chemistry and serve as versatile building blocks for the synthesis of more complex molecules, including various heterocyclic compounds.[1][2] The synthesis detailed herein employs the Williamson ether synthesis, a robust and reliable method for forming ether linkages.[3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed walkthrough of the reaction mechanism, experimental procedure, purification, and characterization, along with critical safety considerations and expert insights into the rationale behind procedural choices.
Introduction and Mechanistic Overview
The target molecule, this compound, is an α-aryloxy ketone. This class of compounds is of significant interest due to their utility as precursors in the synthesis of pharmaceuticals and other biologically active molecules.[5][6] The synthetic strategy employed is the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[7][8]
The reaction proceeds in two conceptual steps:
-
Deprotonation: The phenolic hydroxyl group of guaiacol (2-methoxyphenol) is deprotonated by a mild base, typically potassium carbonate, to form the potassium 2-methoxyphenoxide. This in situ generation creates a potent nucleophile.
-
Nucleophilic Substitution: The resulting phenoxide ion attacks the electrophilic α-carbon of 2-bromo-1-(4-methoxyphenyl)ethanone. This backside attack displaces the bromide leaving group in a concerted SN2 mechanism, forming the desired C-O ether bond and yielding the final product.[3][9]
The choice of a primary alkyl halide (the α-carbon on the ketone) is crucial, as secondary and tertiary halides would favor elimination side reactions.[3][8] A polar aprotic solvent like acetone is selected to solvate the cation (K⁺) while leaving the nucleophilic phenoxide anion relatively free, thereby accelerating the SN2 reaction.
Reaction Scheme: Guaiacol + 2-bromo-1-(4-methoxyphenyl)ethanone → this compound
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Supplier |
| 2-bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | 229.07 | ≥98% | Major Chemical Supplier |
| Guaiacol (2-Methoxyphenol) | 90-05-1 | 124.14 | ≥99% | Major Chemical Supplier |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | Major Chemical Supplier |
| Acetone (Anhydrous) | 67-64-1 | 58.08 | ≥99.5% | Major Chemical Supplier |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Major Chemical Supplier |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Major Chemical Supplier |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥97% | Major Chemical Supplier |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
Analytical balance
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add guaiacol (1.24 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous acetone to the flask. Stir the resulting suspension at room temperature for 15 minutes to facilitate the initial deprotonation of guaiacol.
-
Substrate Addition: Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10.0 mmol, 1.0 equiv.) in 10 mL of anhydrous acetone. Add this solution dropwise to the stirring suspension in the reaction flask. Rationale: The dropwise addition helps to control any initial exotherm and ensures the α-bromo ketone is consumed by the phenoxide as it is added, minimizing potential side reactions.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 30 mL) to remove any unreacted guaiacol, followed by deionized water (2 x 30 mL), and finally with brine (30 mL). Rationale: The base wash is critical for removing acidic starting material, simplifying the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an off-white solid.
Purification and Characterization
-
Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
-
Characterization:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. Expected ¹H NMR signals include singlets for the two methoxy groups, a singlet for the methylene bridge (-O-CH₂-C=O), and multiplets in the aromatic region corresponding to the two distinct phenyl rings.
-
Mass Spectrometry: Confirm the molecular weight.
-
Data Summary and Yield Calculation
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2-bromo-1-(4-methoxyphenyl)ethanone | 229.07 | 10.0 | 1.0 | 2.29 g |
| Guaiacol | 124.14 | 10.0 | 1.0 | 1.24 g |
| Potassium Carbonate | 138.21 | 15.0 | 1.5 | 2.07 g |
| Product (Theoretical Yield) | 272.30 | 10.0 | - | 2.72 g |
Yield Calculation: Percent Yield = (Actual Yield (g) / Theoretical Yield (g)) * 100
An expected yield for this reaction after purification is typically in the range of 80-90%.
Visual Workflow
The following diagram illustrates the complete workflow from preparation to final product characterization.
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-bromo-1-(4-methoxyphenyl)ethanone: This compound is a lachrymator (causes tearing) and is corrosive, capable of causing severe skin and eye burns.[12][13] Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13] It should be handled only in a fume hood.[14]
-
Guaiacol: Harmful if swallowed and can cause skin irritation. Handle with care.[15]
-
Acetone and Ethyl Acetate: These are flammable solvents. Ensure there are no open flames or spark sources in the vicinity of the experiment.
-
Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The Williamson ether synthesis provides an efficient and high-yielding route to this compound. By carefully controlling the reaction conditions and following the detailed work-up and purification procedures outlined in this note, researchers can reliably produce this valuable intermediate for further synthetic applications. The protocol is robust, scalable, and utilizes readily available commercial reagents, making it a cornerstone technique for the synthesis of α-aryloxy ketones.
References
- Wikipedia. Williamson ether synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis. [Link]
- ResearchGate. Synthesis of α-phenoxy ketones 1 from α-bromo ketones 3 and phenols 4. [Link]
- Edvotek.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- PubMed. Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. [Link]
- CP Lab Chemicals. This compound, min 95%, 100 mg. [Link]
- MDPI.
- ResearchGate. Selected pharmacologically active compounds containing α-amino aryl ketones. [Link]
- Royal Society of Chemistry. Recent methods for the synthesis of α-acyloxy ketones. [Link]
- NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]
- ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
- LookChem. Cas 90-05-1,Guaiacol. [Link]
Sources
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Protocol: Williamson Ether Synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
An Application Note for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a valuable intermediate in medicinal chemistry. The synthesis is achieved via the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[1][2][3] This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and the critical rationale behind each step, ensuring both reproducibility and a deep understanding of the process.
Introduction and Scientific Principle
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable pathway to both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this specific application, the process involves the deprotonation of a phenol (2-methoxyphenol) to form a nucleophilic phenoxide ion. This ion then attacks a primary alkyl halide (2-bromo-1-(4-methoxyphenyl)ethanone), displacing the halide leaving group to form the desired ether linkage.[1][6]
The choice of a primary α-halo ketone as the electrophile is critical, as secondary and tertiary alkylating agents are prone to undergoing competing elimination (E2) reactions, which would reduce the yield of the desired ether product.[3][4] Our protocol employs potassium carbonate as a base and acetone as the solvent, a combination favored for its operational simplicity, moderate reaction conditions, and high efficacy in synthesizing aryl ethers.[7][8]
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of this compound.
Materials and Methods
Reagents and Materials
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier CAS |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | C₉H₉BrO₂ | 229.07 | 2.29 g | 10.0 | 1.0 | 2632-13-5[9] |
| 2-Methoxyphenol (Guaiacol) | C₇H₈O₂ | 124.14 | 1.37 g | 11.0 | 1.1 | 90-05-1[10] |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 1.5 | 584-08-7 |
| Acetone (Anhydrous) | C₃H₆O | 58.08 | 100 mL | - | - | 67-64-1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - | 141-78-6 |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | - | 7732-18-5 |
| Saturated NaCl Solution (Brine) | NaCl | 58.44 | ~50 mL | - | - | 7647-14-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - | 7757-82-6 |
| Ethanol (95%) | C₂H₆O | 46.07 | As needed | - | - | 64-17-5 |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Buchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware
-
Melting point apparatus
Detailed Experimental Protocol
The entire workflow, from setup to the isolation of the final product, is outlined below.
Diagram 1: Experimental workflow for the synthesis and purification of the target compound.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10.0 mmol).
-
Add 2-methoxyphenol (1.37 g, 11.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous acetone (100 mL).
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Place the assembly in a heating mantle on a magnetic stirrer.
ngcontent-ng-c2479473790="" class="ng-star-inserted">Scientist's Note: A slight excess (1.1 eq.) of the nucleophile (2-methoxyphenol) is used to ensure the complete consumption of the limiting electrophile. A 1.5 equivalent of potassium carbonate is sufficient to deprotonate the phenol (pKa ≈ 9.98) and drive the reaction forward.[11][12] Anhydrous acetone is used as the polar aprotic solvent, which enhances the nucleophilicity of the phenoxide by solvating the potassium counter-ion without forming strong hydrogen bonds with the nucleophile itself.[1]
Step 2: Reaction and Monitoring
-
Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 56 °C).
-
Maintain the reflux for 4-6 hours. The reaction progress should be monitored every hour after the first 2 hours.
-
Monitoring by TLC: Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting materials and the reaction mixture on a TLC plate. Visualize under a UV lamp (254 nm). The reaction is complete upon the disappearance of the limiting starting material, 2-bromo-1-(4-methoxyphenyl)ethanone.
Scientist's Note: TLC is a critical in-process control. It prevents running the reaction for an unnecessarily long time, which could lead to side-product formation. The product is expected to have an Rf value intermediate between the two starting materials.
Step 3: Product Isolation (Workup)
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the inorganic salts (KBr and excess K₂CO₃) by vacuum filtration through a Buchner funnel, washing the filter cake with a small amount of acetone (~20 mL).
-
Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (100 mL).
-
Transfer the solution to a 250 mL separatory funnel and wash sequentially with deionized water (2 x 100 mL) and then with saturated brine (1 x 50 mL).
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (~5 g).
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product as a solid.
Scientist's Note: The aqueous washes are essential for removing any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the process of removing dissolved water from the organic layer before the final drying step with sodium sulfate.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, this may be done at room temperature.
-
Slowly add deionized water dropwise to the stirred solution until it becomes persistently cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 1:1 ethanol/water.
-
Dry the crystals under vacuum to a constant weight.
Scientist's Note: Recrystallization is an efficient method for purifying crystalline solids. The principle relies on the target compound being soluble in a hot solvent system but insoluble when cold, while impurities remain in the solution (mother liquor). Slow cooling is crucial for the formation of well-defined, pure crystals. Other solvent systems like ethyl acetate/hexanes can also be effective.[13][14]
Expected Results and Characterization
-
Yield: 75-90%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Literature values may vary; determine experimentally.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Safety and Hazard Information
-
2-Bromo-1-(4-methoxyphenyl)ethanone: Lachrymator and skin irritant. Handle in a well-ventilated fume hood.
-
2-Methoxyphenol: Harmful if swallowed or in contact with skin. Causes skin irritation.[10]
-
Acetone/Ethyl Acetate/Ethanol: Highly flammable liquids. Keep away from ignition sources.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis. [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Filo. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Link]
- Chemistry In Daily Life. Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic? [Link]
- Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Link]
- Yeast Metabolome Database. 2-methoxyphenol (YMDB01430). [Link]
- ChemBK. 2-Methoxyphenol. [Link]
- PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
- ResearchGate. Can anyone help me with a Williamson ether synthesis? [Link]
- Quora. Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic? [Link]
- chemeurope.com. Williamson ether synthesis. [Link]
- Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone. [Link]
- University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
- University of Colorado Boulder.
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- West Virginia University. Experiment 06 Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. 7.5: Acid-base Properties of Phenols. [Link]
- National Institutes of Health (NIH). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
- University of Rochester.
- Reddit.
- NIST WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]
- Cheméo. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]
- ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
- PubChem. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. [Link]
- Chemical Synthesis Database. 1-(4-methoxyphenyl)ethanone. [Link]
- YouTube.
- Organic Chemistry Portal.
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- 7. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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Synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone from guaiacol
An Application Note for the Synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Abstract
This document provides a comprehensive guide for the synthesis of this compound, an α-aryloxy ketone, from guaiacol and 2-bromo-1-(4-methoxyphenyl)ethanone. The synthesis is achieved through a classic Williamson ether synthesis, a robust and versatile method for forming ether linkages. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and offers insights into the critical parameters that govern the reaction's success. The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and high-yield synthesis of the target compound.
Introduction and Scientific Rationale
The α-aryloxy ketone moiety is a significant structural motif found in numerous biologically active molecules and serves as a valuable building block in medicinal chemistry.[1][2][3] The target molecule, this compound (CAS No. 19513-80-5)[4], embodies this important chemical class. Its synthesis from guaiacol, a naturally derived and readily available phenolic compound, presents an efficient and practical route to this valuable intermediate.[5][6]
The chosen synthetic strategy is the Williamson ether synthesis, a cornerstone reaction in organic chemistry dating back to 1850.[7][8] This method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[9][10] In this specific application, the phenolic hydroxyl group of guaiacol is deprotonated to form a potent nucleophile, which then displaces a halide from an α-halo ketone.
The Reaction Mechanism: An SN2 Pathway
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][11][12] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side reactions.
-
Deprotonation of Guaiacol: The reaction is initiated by treating guaiacol with a mild base, such as potassium carbonate (K₂CO₃). The base abstracts the acidic proton from the phenolic hydroxyl group, generating the potassium guaiacolate salt. This deprotonation step is critical as it converts the weakly nucleophilic phenol into a much more reactive phenoxide anion.
-
Nucleophilic Attack: The resulting guaiacolate anion acts as the nucleophile. It attacks the electrophilic α-carbon (the carbon atom adjacent to the carbonyl group) of 2-bromo-1-(4-methoxyphenyl)ethanone. This attack occurs from the backside relative to the leaving group (bromide), which is characteristic of an SN2 reaction.[8]
-
Displacement of the Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group.
The choice of an α-bromo ketone as the electrophile is deliberate. The α-carbon is primary, which strongly favors the SN2 pathway over the competing E2 elimination reaction that can predominate with secondary or tertiary alkyl halides.[7][8][12][13] Furthermore, polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are employed to solvate the cation of the base (K⁺), leaving the phenoxide anion relatively free and highly reactive, thereby accelerating the SN2 reaction rate.[13][14][15]
Caption: Figure 1: Reaction Mechanism. A two-stage representation of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| Guaiacol | 124.14 | 90-05-1 | Harmful if swallowed, Skin/Eye Irritant |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 229.07 | 2632-13-5 | Lachrymator, Severe Skin/Eye Irritant |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 584-08-7 | Serious Eye Irritant |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Reproductive Toxin, Irritant |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Flammable, Eye Irritant |
| Hexanes | N/A | N/A | Flammable, Neurotoxin, Irritant |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | N/A |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow. A streamlined overview of the synthesis process.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add guaiacol (1.24 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). Add 30 mL of N,N-Dimethylformamide (DMF).
-
Rationale: Anhydrous K₂CO₃ is used as the base. A 1.5 molar excess ensures complete deprotonation of the guaiacol. DMF is an excellent polar aprotic solvent for this SN2 reaction.
-
-
Addition of Electrophile: While stirring the suspension at room temperature, add 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10.0 mmol, 1.0 equiv.).
-
Rationale: The electrophile is added directly to the mixture containing the in situ generated nucleophile.
-
-
Reaction Progression: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating increases the kinetic energy of the molecules, accelerating the rate of the SN2 reaction. 80 °C is typically sufficient to drive the reaction to completion without causing significant decomposition of reactants or products.
-
-
Aqueous Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate should form.
-
Rationale: This step quenches the reaction and precipitates the water-insoluble organic product, while the inorganic salts (KBr, excess K₂CO₃) and DMF dissolve in the aqueous phase.
-
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Rationale: Ethyl acetate is an effective solvent for extracting the desired organic product from the aqueous phase. Multiple extractions ensure maximum recovery.
-
-
Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Rationale: Washing with water removes residual DMF. The brine wash removes bulk water from the organic layer, aiding the drying process. Anhydrous MgSO₄ removes the final traces of water.
-
-
Concentration: Filter the dried organic solution to remove the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in vacuo.
Expected Results and Characterization
| Property | Expected Value |
| Product Name | This compound |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol [4][18] |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | Literature values may vary; determine experimentally. |
Characterization:
-
¹H NMR: Confirm the presence of aromatic protons, methoxy groups, and the key -O-CH₂-C=O methylene protons.
-
¹³C NMR: Confirm the number of unique carbon environments, including the carbonyl carbon and carbons of the ether linkage.
-
FT-IR: Identify characteristic peaks for the C=O (ketone) stretch (~1680 cm⁻¹) and C-O (ether) stretches.
-
Mass Spectrometry: Confirm the molecular weight with the observation of the molecular ion peak [M]⁺ or [M+H]⁺.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation (wet reagents/solvent).2. Inactive 2-bromo-1-(4-methoxyphenyl)ethanone.3. Insufficient reaction time or temperature. | 1. Use anhydrous K₂CO₃ and dry DMF.2. Check the purity of the electrophile.3. Increase reaction time or temperature slightly (e.g., to 90°C) and monitor by TLC. |
| Presence of Starting Material in Product | 1. Incomplete reaction.2. Stoichiometry imbalance. | 1. Extend the reaction time.2. Re-check the mass and molar calculations of all reagents. |
| Oily Product / Fails to Crystallize | 1. Presence of impurities (e.g., residual DMF).2. Incorrect recrystallization solvent system. | 1. Ensure thorough washing of the organic layer during work-up.2. Experiment with different recrystallization solvents (e.g., isopropanol, ethyl acetate/hexanes). |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood.
-
Reagent Hazards:
-
2-Bromo-1-(4-methoxyphenyl)ethanone is a strong lachrymator and irritant. Handle with extreme care and avoid inhalation or contact with skin and eyes.
-
DMF is a reproductive toxin and can be absorbed through the skin. Avoid all direct contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Reaction Mechanism of Williamson's synthesis. Physics Wallah. [Link]
- Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
- Williamson Ether Synthesis. ChemTalk. [Link]
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- Williamson Ether Synthesis reaction. BYJU'S. [Link]
- Guaiacol Inform
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428.
- 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. PubChem. [Link]
- Experiment 06: Williamson Ether Synthesis. University of Michigan-Dearborn. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
- Williamson Ether Synthesis.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Landucci, L. L., Geddes, S. A., & Kirk, T. K. (1981). Synthesis of 14C Labeled 3-Methoxy-4-Hydroxy-α-(2-Methoxyphenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. Holzforschung, 35(2), 66-69. [Link]
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- 2-Phenoxy-1-phenylethanone. PubChem. [Link]
- Method for purification of ketones.
- Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook. [Link]
- 2-Phenoxy-1-phenylethanol. PubChem. [Link]
- Synthesis and AchE inhibitory activity of 2-phenoxy-indan-1-one derivatives.
- Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-. NIST WebBook. [Link]
- Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PubMed Central (PMC). [Link]
- Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. PubMed Central (PMC). [Link]
- Process for purifying an alpha-keto ester.
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Experimental procedure for the synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Application Note: A-087
Synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: A Detailed Protocol for Drug Discovery and Medicinal Chemistry
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of the α-aryloxyketone, this compound. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The described methodology is based on the well-established Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental procedure but also insights into the underlying chemical principles, safety precautions, and methods for purification and characterization.
Introduction and Scientific Context
α-Aryloxyketones are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active natural products.[3] The ether linkage adjacent to a carbonyl group provides a unique structural motif that can be further functionalized, making these compounds valuable building blocks in organic synthesis. The target molecule, this compound (C16H16O4, Molar Mass: 272.30 g/mol ), is a representative example of this class.[4][5]
The synthesis of this compound is achieved through a Williamson ether synthesis, a classic SN2 reaction involving the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1][2][6] The reaction's success hinges on the generation of a potent nucleophile (the phenoxide) and the use of a suitable electrophile with a good leaving group, typically a primary alkyl halide.[2][7] This method is widely employed for the preparation of both symmetrical and unsymmetrical ethers in laboratory and industrial settings.[1]
Reaction Mechanism and Rationale
The synthesis proceeds in two conceptual steps, although the first is an in-situ generation of the nucleophile.
Step 1: Deprotonation of Guaiacol (2-Methoxyphenol)
Guaiacol is treated with a suitable base, such as potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group. This generates the potassium guaiacolate salt, a potent phenoxide nucleophile. Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more exposed and, therefore, more nucleophilic.[6]
Step 2: Nucleophilic Substitution (SN2 Reaction)
The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-(4-methoxyphenyl)ethanone. This is a classic SN2 reaction where the phenoxide displaces the bromide ion, which is a good leaving group.[1][2] The reaction results in the formation of the desired ether linkage. The use of a primary halide is critical to favor the SN2 pathway and minimize potential E2 elimination side reactions that can occur with secondary or tertiary halides.[6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | C9H9BrO2 | 229.07 | 2.29 g | 10.0 |
| Guaiacol (2-Methoxyphenol) | 90-05-1 | C7H8O2 | 124.14 | 1.37 g | 11.0 |
| Potassium Carbonate (K2CO3) | 584-08-7 | K2CO3 | 138.21 | 2.07 g | 15.0 |
| Dimethylformamide (DMF) | 68-12-2 | C3H7NO | 73.09 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | C4H8O2 | 88.11 | As needed | - |
| Hexane | 110-54-3 | C6H14 | 86.18 | As needed | - |
| Deionized Water | 7732-18-5 | H2O | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | 142.04 | As needed | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Detailed Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10.0 mmol), guaiacol (1.37 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). Prepare a developing solution of 3:1 hexane:ethyl acetate. Spot the reaction mixture on a TLC plate and compare it to the starting materials. The reaction is complete when the spot corresponding to the starting bromo-ketone has disappeared (typically 4-6 hours).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound as a solid.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10]
-
Guaiacol: Harmful if swallowed and causes skin and serious eye irritation.[12][13] Avoid contact with skin, eyes, and clothing.[14][15] Ensure adequate ventilation when handling.[12][14]
-
Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid inhalation of vapors.
-
Potassium Carbonate: An irritant. Avoid contact with skin and eyes.
For disposal, all chemical waste should be handled according to institutional and local regulations.
Characterization Data (Expected)
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: Literature values should be consulted for comparison.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include singlets for the two methoxy groups, a singlet for the methylene protons, and multiplets in the aromatic region corresponding to the protons on the two phenyl rings.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the carbonyl carbon, the carbons of the two phenyl rings, the methylene carbon, and the two methoxy carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 272.30).
Conclusion
The protocol detailed in this application note provides a reliable and straightforward method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable α-aryloxyketone intermediate for its application in drug discovery and medicinal chemistry research. The principles of the Williamson ether synthesis are broadly applicable, allowing for the adaptation of this protocol to generate a diverse library of related compounds for further investigation.
References
- Recent methods for the synthesis of α-acyloxy ketones - Organic & Biomolecular Chemistry (RSC Publishing).
- An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones.
- Safety Data Sheet: Guaiacol - Carl ROTH.
- Williamson Ether Synthesis reaction - BYJU'S.
- 2-BROMO-1-(2-FLUORO-4-METHOXYPHENYL)ETHANONE Safety Data Sheets(SDS) lookchem.
- Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes.
- Williamson Ether Synthesis.
- Williamson ether synthesis - Wikipedia.
- Williamson Ether Synthesis - J&K Scientific LLC.
- New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines - PubMed.
- Synthesis of α-hydroxy ketones and aldehydes - Organic Chemistry Portal.
- 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone - PubChem.
- (PDF) New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines - ResearchGate.
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- - the NIST WebBook.
- 1-(4-methoxyphenyl)ethanone - Chemical Synthesis Database.
- Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- - the NIST WebBook.
- 1-(4-Methoxyphenyl)ethanone - mVOC 4.0.
- 2-Propanone, 1-(o-methoxyphenyl) - Organic Syntheses Procedure.
- This compound - LabSolutions | Lab Chemicals & Equipment.
- (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone.
- US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents.
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Purification of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: An Application Guide
Abstract
This comprehensive guide details the purification strategies for 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a key intermediate in various synthetic applications. We delve into the rationale behind purification process design, underpinned by an understanding of the compound's synthesis and potential impurities. This document provides field-proven protocols for recrystallization and column chromatography, complete with troubleshooting and optimization insights. Visual workflows and data tables are included to facilitate practical implementation in a research and development setting.
Introduction: The Importance of Purity
This compound is a diaryl ether ketone derivative. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products, particularly in the context of drug development and materials science. This guide provides a robust framework for achieving high purity of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.3 g/mol | [1] |
| Boiling Point | 436.5°C at 760 mmHg | [2] |
| Appearance | Solid | [3] |
| Storage | Room temperature | [2] |
Understanding the Synthetic Landscape and Potential Impurities
A robust purification strategy is built upon a thorough understanding of the synthetic route and the likely impurities that may arise. The most common and direct synthesis of this compound is via the Williamson ether synthesis .[4][5][6] This involves the reaction of 2-methoxyphenol with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of a base.
The starting material, 2-bromo-1-(4-methoxyphenyl)ethanone, is typically synthesized by the bromination of 4-methoxyacetophenone.[7]
Potential Impurities from the Synthetic Pathway
Based on this synthetic route, the following impurities are likely to be present in the crude product:
-
Unreacted Starting Materials:
-
2-methoxyphenol
-
2-bromo-1-(4-methoxyphenyl)ethanone
-
4-methoxyacetophenone (from the synthesis of the bromo-ketone)
-
-
Reagents and By-products:
-
The base used in the Williamson synthesis (e.g., potassium carbonate, sodium hydride)
-
Salts formed during the reaction (e.g., potassium bromide, sodium bromide)
-
-
Side-Products:
-
Products of elimination reactions from 2-bromo-1-(4-methoxyphenyl)ethanone, especially if a strong, sterically hindered base is used.
-
Over-alkylation or side reactions involving the phenolic hydroxyl group.
-
Purification Strategy: A Two-Pronged Approach
Given the nature of the potential impurities, a two-step purification strategy is recommended for achieving high purity of this compound. This involves an initial purification by recrystallization to remove the bulk of the impurities, followed by column chromatography for the fine removal of closely related organic impurities if necessary.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing impurities with significantly different solubility profiles from the target compound. The choice of solvent is critical for successful recrystallization.
Solvent Selection
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the structure of the target molecule (a ketone and an ether), a moderately polar solvent or a mixed solvent system is a good starting point.
Table 2: Recommended Solvents for Recrystallization Trials
| Solvent/System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Water can be added as an anti-solvent to induce crystallization. |
| Isopropanol | Similar to ethanol, offers a good balance of polarity. |
| Ethyl Acetate/Hexane | A common mixed solvent system. The compound should be soluble in ethyl acetate, and hexane can be added to decrease solubility and promote crystal growth. |
| Toluene | A less polar solvent that can be effective if the compound is less polar than anticipated. |
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography
For instances where recrystallization does not yield the desired purity, or to isolate the product from a complex mixture, column chromatography is the method of choice.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC. The goal is to find a solvent system that gives the target compound a retention factor (Rf) of approximately 0.3.
Table 3: Trial Mobile Phases for TLC Analysis
| Mobile Phase (v/v) | Expected Outcome |
| Hexane:Ethyl Acetate (4:1) | A good starting point for moderately polar compounds. |
| Hexane:Ethyl Acetate (2:1) | A more polar system if the compound has a low Rf in the 4:1 mixture. |
| Dichloromethane:Hexane (1:1) | An alternative solvent system with different selectivity. |
Step-by-Step Column Chromatography Protocol
-
Column Packing:
-
Select an appropriate size column based on the amount of material to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude or partially purified compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin elution.
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions of the eluent in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Caption: Step-by-step workflow for purification by column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and detects proton and carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight.
Stability and Storage
This compound is expected to be a stable compound under normal laboratory conditions.[2] It should be stored at room temperature in a well-sealed container to protect it from moisture and light. While alpha-phenoxy ketones are generally stable, prolonged exposure to strong acids or bases, or high temperatures, could potentially lead to hydrolysis of the ether linkage or other degradation pathways.
Conclusion
The successful purification of this compound is readily achievable through a systematic approach that considers the synthetic origin of the compound and employs standard laboratory techniques. Recrystallization serves as an excellent initial purification step, while column chromatography provides a means for achieving higher levels of purity. The protocols and guidelines presented in this application note offer a robust starting point for researchers, enabling them to obtain high-quality material for their scientific endeavors.
References
- Zhang, L. H., et al. (2010). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2773. [Link]
- LabSolutions. (n.d.). This compound.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Oakwood Chemical. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone.
- Chem-Station. (2014). Williamson Ether Synthesis. [Link]
- PubChem. (n.d.). 4'-Methoxyacetophenone.
- Francis Academic Press. (n.d.).
- ChemSynthesis. (n.d.). 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone.
- Cheméo. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-.
- PubChem. (n.d.). 2'-Methoxyacetophenone.
- NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-.
- ResearchGate. (2016).
- ACS Publications. (2023). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.). Phenol. [Link]
- ResearchGate. (1983). Synthesis and Properties of the. alpha.-Keto Acids. Chemical Reviews, 83(3), 321-358. [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone using Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a bioactive small molecule, utilizing silica gel column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development who require a high degree of purity for their downstream applications. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the separation, ensuring adaptability and troubleshooting capabilities. We will delve into the rationale for stationary and mobile phase selection, the importance of preliminary analysis by Thin-Layer Chromatography (TLC), and a detailed, step-by-step workflow for achieving optimal separation.
Introduction: The Rationale for Chromatographic Purification
This compound is a ketone with a molecular formula of C16H16O4 and a molecular weight of 272.3 g/mol .[1][2] As a bioactive compound, its efficacy and safety in research and development settings are directly dependent on its purity.[2] Synthetic routes to such molecules often yield a crude product containing unreacted starting materials, reagents, and side-products. Column chromatography is a powerful and widely applicable technique for the separation of organic compounds in gram quantities, making it an ideal choice for the purification of this target molecule.[3] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[3] By carefully selecting these two phases, we can exploit the subtle differences in the polarity of the target compound and its impurities to achieve a high degree of separation.
Foundational Principles: Stationary and Mobile Phase Selection
The success of any chromatographic separation hinges on the appropriate selection of the stationary and mobile phases.[4]
Stationary Phase: The Separation Matrix
For the purification of moderately polar organic compounds like ketones, silica gel (SiO2) is the adsorbent of choice.[3] Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic.[3] These groups interact with polar functional groups of the analyte molecules through hydrogen bonding and dipole-dipole interactions. The strength of these interactions dictates the retention of a compound on the column; more polar compounds will adsorb more strongly and thus elute later.[3]
Mobile Phase: The Eluent
The mobile phase, or eluent, serves to carry the components of the mixture through the stationary phase. The polarity of the mobile phase is a critical parameter that must be optimized.[5] A solvent system that is too polar will cause all compounds to elute quickly with little to no separation, while a solvent system that is not polar enough will result in excessively long retention times or even irreversible adsorption of the compounds to the stationary phase.[3]
For the separation of ketones, a common and effective approach is to use a binary solvent system composed of a non-polar solvent and a more polar solvent.[6] A typical combination is a mixture of petroleum ether (or hexane) and ethyl acetate.[7] By gradually increasing the proportion of the more polar solvent (ethyl acetate), we can progressively elute compounds with increasing polarity. This technique is known as gradient elution.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is essential to perform preliminary analysis using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive technique that utilizes a small plate coated with the same stationary phase as the column (e.g., silica gel) to determine the optimal mobile phase composition. The goal is to find a solvent system that provides a good separation of the target compound from its impurities, with the target compound having a retention factor (Rf) of approximately 0.25-0.35.[3]
The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Different ratios of petroleum ether and ethyl acetate should be tested to identify the ideal mobile phase for the column.
Experimental Protocol: Step-by-Step Purification
This protocol outlines the purification of crude this compound.
Materials and Reagents
| Material/Reagent | Grade |
| Crude this compound | Synthesis grade |
| Silica Gel (60-120 mesh) | Chromatography grade |
| Petroleum Ether | ACS grade |
| Ethyl Acetate | ACS grade |
| TLC plates (Silica gel 60 F254) | Analytical grade |
| Glass chromatography column | --- |
| Collection tubes | --- |
| Rotary evaporator | --- |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Procedure
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined ratio of petroleum ether and ethyl acetate (e.g., start with 9:1, then 8:2, 7:3, etc.).
-
Visualize the separated spots under UV light (254 nm).[7]
-
Identify the solvent system that gives an Rf value of ~0.3 for the target compound and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size glass chromatography column. A general rule is to use about 25-50 g of silica gel for every 1 g of crude product.[3]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.
-
Drain the solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent again until the sample has entered the silica gel.
-
Gently add a small amount of fresh mobile phase to wash any remaining sample on the column walls into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the eluent in fractions of a predetermined volume (e.g., 10-20 mL) in labeled test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure target compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).
-
Expected Results and Troubleshooting
The following table provides an example of a solvent gradient and the expected elution profile. The exact values will depend on the specific impurities present in the crude mixture.
| Fraction Numbers | Mobile Phase (Petroleum Ether:Ethyl Acetate) | Expected Eluted Compounds |
| 1-5 | 95:5 | Non-polar impurities |
| 6-15 | 90:10 | Less polar impurities |
| 16-30 | 85:15 | This compound |
| 31-40 | 80:20 | More polar impurities |
Troubleshooting:
-
Poor Separation: If the compounds elute too quickly, decrease the polarity of the mobile phase. If they elute too slowly or not at all, increase the polarity.
-
Band Tailing: This can be caused by an overloaded column or a very polar compound. Reduce the amount of sample loaded or consider adding a small amount of a slightly more polar solvent (like methanol) to the eluent.
-
Cracked Column Bed: This is often due to the column running dry. Ensure the solvent level is always above the stationary phase.
Alternative Purification Strategies
While column chromatography is highly effective, other techniques can be considered. For instance, if the primary impurities are unreacted starting ketones, a bisulfite extraction could be employed.[8][9] This method involves reacting the ketone with sodium bisulfite to form a water-soluble adduct, which can then be separated from the non-ketonic product by liquid-liquid extraction.[8][10] However, for achieving the highest purity of the target ketone itself from similarly structured impurities, column chromatography remains the gold standard.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound using silica gel column chromatography. By understanding the fundamental principles of the separation and performing careful preliminary analysis with TLC, researchers can consistently obtain a high-purity product suitable for a wide range of applications in drug discovery and development.
References
- This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.).
- Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview - YouTube. (2022, December 19).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018, April 2).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10).
- Column chromatography. (n.d.).
- 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone - PubChem. (n.d.).
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10).
- Chromatography Column Selection Guide - Biocompare. (2023, May 18).
- Key Strategy for Choosing Right Mobile Phase in Chromatography - uHPLCs. (2024, January 16).
- What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate. (2014, January 9).
- CID 68756373 | C18H20O6 - PubChem. (n.d.).
- Separating ketones from reaction mixture : r/Chempros - Reddit. (2022, July 27).
- Selective syntheses of diversely substituted 2-hydroxy-4'-hydroxybenzophenones through [4+2] or [3+3] annulation of penta-3,4-dien-2-ones with 3-formylchromones - Supporting Information. (n.d.).
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- 7. rsc.org [rsc.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. m.youtube.com [m.youtube.com]
The Strategic Utility of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Versatile Ketone Intermediate
In the landscape of modern synthetic organic chemistry, the pursuit of efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, particularly flavonoids and their congeners, form the backbone of numerous pharmaceuticals, agrochemicals, and materials. Central to their synthesis are versatile intermediates that can be readily prepared and subsequently transformed into the desired scaffolds. 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is one such pivotal intermediate, offering a strategic entry point to a variety of heterocyclic systems. Its structure, featuring a reactive ketone and a strategically positioned phenoxy ether, makes it an ideal precursor for intramolecular cyclization reactions, most notably the Baker-Venkataraman rearrangement for the synthesis of flavones.
This technical guide provides an in-depth exploration of the synthesis and application of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for its use in the synthesis of valuable heterocyclic compounds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective utilization. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| CAS Number | 19513-80-5 | [1] |
| Appearance | White solid | [2] |
| Storage | Room temperature | [3] |
Spectroscopic Characterization:
The structural integrity of the synthesized intermediate must be rigorously confirmed. High-resolution spectroscopic techniques are indispensable for this purpose.
| Technique | Key Data | Reference |
| ¹H NMR (600 MHz, CDCl₃) | δ: 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz, 1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H) ppm | [2] |
Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between an α-haloketone and a phenoxide. The following protocol provides a detailed, field-proven methodology.
Protocol 1: Synthesis of this compound
Principle: This synthesis proceeds via a Williamson ether synthesis, where the phenoxide of guaiacol (2-methoxyphenol) acts as a nucleophile, displacing the bromide from 2-bromo-1-(4-methoxyphenyl)ethanone. The use of a base is essential to deprotonate the phenol, generating the nucleophilic phenoxide.
Workflow Diagram:
Caption: Workflow for the synthesis of the target intermediate.
Materials and Reagents:
-
2-bromo-1-(4-methoxyphenyl)ethanone
-
2-methoxyphenol (guaiacol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), 2-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to achieve a concentration of approximately 0.2 M with respect to the α-bromoketone.
-
Reaction: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to afford this compound as a white solid.[2]
Expected Yield: 85-95%
Application as a Synthetic Intermediate: The Baker-Venkataraman Rearrangement
The primary application of this compound is as a precursor in the synthesis of flavonoids via the Baker-Venkataraman rearrangement.[4][5] This reaction transforms the α-phenoxy ketone into a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone core.
Mechanism of the Baker-Venkataraman Rearrangement
The rearrangement proceeds through a base-catalyzed intramolecular acyl transfer.
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
-
Enolate Formation: A strong base abstracts an α-proton from the ketone, forming a resonance-stabilized enolate.[4]
-
Intramolecular Acyl Transfer: The enolate attacks the carbonyl carbon of the phenoxy group in an intramolecular fashion, forming a cyclic alkoxide intermediate.
-
Ring Opening: The cyclic intermediate collapses, leading to the formation of a more stable phenoxide.
-
Protonation: Acidic work-up protonates the phenoxide to yield the 1,3-diketone.
Protocol 2: Synthesis of 4',7-Dimethoxyflavone via Baker-Venkataraman Rearrangement and Cyclization
Principle: This two-step, one-pot procedure first involves the base-catalyzed rearrangement of this compound to the corresponding 1,3-diketone. Subsequent treatment with acid promotes cyclodehydration to furnish the desired 4',7-dimethoxyflavone.
Workflow Diagram:
Caption: Workflow for the synthesis of 4',7-dimethoxyflavone.
Materials and Reagents:
-
This compound
-
Pyridine, anhydrous
-
Potassium hydroxide (KOH), powdered
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Rearrangement:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
To the stirred solution, add powdered potassium hydroxide (3.0 eq).
-
Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours. Monitor the formation of the 1,3-diketone by TLC.
-
-
Cyclization:
-
After the rearrangement is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with glacial acetic acid. An exothermic reaction may be observed.
-
Heat the acidified mixture to 100 °C for 1 hour to effect cyclodehydration.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into a beaker containing a slurry of ice and water.
-
Stir until the precipitate solidifies.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product.
-
Recrystallize the crude 4',7-dimethoxyflavone from ethanol to obtain a pure crystalline solid.
-
Expected Yield: 70-85%
Characterization of 4',7-Dimethoxyflavone
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ: 3.89 (3H, s, -OCH₃), 3.90 (3H, s, -OCH₃), 6.85 (1H, s, H-3), 6.96 (2H, d, J=9.3 Hz, H-3',5'), 7.98 (2H, d, J=9.3 Hz, H-2',6'), 6.40 (1H, d, J=2.3 Hz, H-8), 6.79 (1H, d, J=2.3 Hz, H-6) | [4] |
| ¹³C NMR | Expected signals around δ 178 (C-4), 163 (C-2), 162 (C-7), 161 (C-5), 157 (C-9), 128 (C-2',6'), 123 (C-1'), 114 (C-3',5'), 106 (C-3), 100 (C-6), 92 (C-8), 55.5 (-OCH₃), 55.4 (-OCH₃) | Inferred from similar structures |
| Mass Spectrometry (MS) | m/z: 282 (M⁺) | Inferred from molecular formula |
| Melting Point | 173 °C | [4] |
Conclusion and Future Perspectives
This compound has been demonstrated to be a highly valuable and versatile intermediate in the synthesis of flavonoids. The protocols detailed herein provide robust and reproducible methods for its preparation and subsequent conversion to 4',7-dimethoxyflavone via the Baker-Venkataraman rearrangement. The modularity of this synthetic route allows for the introduction of diverse substituents on both aromatic rings, enabling the creation of libraries of flavonoid analogs for structure-activity relationship (SAR) studies in drug discovery.
Future research in this area could focus on the development of more sustainable and efficient catalytic systems for the Baker-Venkataraman rearrangement, potentially utilizing microwave-assisted synthesis or solid-supported catalysts to minimize reaction times and simplify purification. Furthermore, the exploration of this intermediate in the synthesis of other classes of heterocyclic compounds beyond flavonoids remains a promising avenue for investigation.
References
- Nakayama, M., et al. (1989). Antioxidative Activity of Flavonoids from Thyme (Thymus vulgaris L.). Chemical & Pharmaceutical Bulletin, 37(4), 1135-1137.
- Li, C., et al. (2010). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
- Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society (Resumed), 1381-1389.
- Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone. group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society (Resumed), 1767-1769.
- Wheeler, T. S. (1952). Flavone. Organic Syntheses, 32, 72.
- Kalinin, A. V., et al. (1998). Directed ortho metalation - cross coupling links. Carbamoyl rendition of the baker-venkataraman rearrangement. Regiospecific route to substituted 4-hydroxycoumarins. Tetrahedron Letters, 39(28), 4995-4998.
- Ameen, D., & Snape, T. J. (2015). A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. Tetrahedron Letters, 56(14), 1816-1819.
- PubChem. (n.d.). 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-.
- Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement.
- SynArchive. (2024). Baker-Venkataraman Rearrangement.
- Wikipedia. (2023). Baker–Venkataraman rearrangement.
- Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
- Kshatriya, R., et al. (2013). Synthesis of Flavone Skeleton by Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487.
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Application Notes and Protocols: 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Aryloxy Ketones in Heterocyclic Chemistry
The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery, with scaffolds like flavones and chromones being of particular interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is an α-aryloxy ketone that serves as a highly valuable and versatile precursor for the construction of these important heterocyclic systems. Its structure contains the pre-assembled C6-C3-C6 framework characteristic of flavonoids, making it an efficient building block for accessing the 2-phenylchromen-4-one core.[3]
This technical guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its synthesis and its subsequent transformation into 4'-methoxyflavone, a representative heterocyclic target. The causality behind experimental choices and the underlying reaction mechanisms are elucidated to provide a comprehensive resource for researchers in the field.
Physicochemical Properties of the Building Block
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 19513-80-5 | [4] |
| Molecular Formula | C₁₆H₁₆O₄ | [4] |
| Molecular Weight | 272.3 g/mol | [4] |
| Physical State | White solid | [5] |
| Storage | Room temperature | [4] |
Synthesis of the Building Block: this compound
The synthesis of the title compound is achieved through a nucleophilic substitution reaction between 2-bromo-1-(4-methoxyphenyl)ethanone and 2-methoxyphenol. This reaction is a straightforward and efficient method for constructing the α-aryloxy ketone scaffold.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the building block from commercially available starting materials.
Materials:
-
2-bromo-1-(4-methoxyphenyl)ethanone
-
2-methoxyphenol (guaiacol)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-methoxyphenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
To this suspension, add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq.) in anhydrous acetone dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a white solid.[5]
Expected Yield: 88%[5]
Characterization Data
-
¹H NMR (600 MHz, CDCl₃) δ: 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz, 1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H) ppm.[5]
Application in Heterocyclic Synthesis: Preparation of 4'-Methoxyflavone
The strategic placement of the methoxy groups in this compound allows for its efficient conversion into 4'-methoxyflavone through an acid-catalyzed intramolecular cyclization. This transformation proceeds via an electrophilic aromatic substitution mechanism.
Proposed Reaction Mechanism
The acid-catalyzed cyclization of this compound to 4'-methoxyflavone is proposed to occur in the following steps:
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The electron-rich 2-methoxyphenyl ring attacks the activated carbonyl carbon in an intramolecular Friedel-Crafts acylation reaction. The attack is directed to the position ortho to the methoxy group.
-
Deprotonation and Aromatization: A proton is lost from the intermediate to restore the aromaticity of the ring, forming a dihydropyranone intermediate.
-
Elimination of Methanol: The methoxy group on the newly formed heterocyclic ring is protonated and eliminated as methanol, leading to the formation of a double bond and the final flavone product.
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 4'-Methoxyflavone
This protocol describes the intramolecular cyclization of the building block to yield the target flavone.
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Ice water
-
Sodium bicarbonate solution
-
Ethanol
Procedure:
-
Place this compound (1.0 eq.) in a round-bottom flask.
-
Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.
-
Heat the mixture with stirring at 80-100 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water, followed by a dilute sodium bicarbonate solution, and then again with water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from ethanol to obtain 4'-methoxyflavone as a solid.
Alternative Acid Catalyst: A mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid can also be used, typically by refluxing the mixture for several hours.[6]
Expected Yield: High yields are generally reported for similar cyclization reactions.
Characterization Data for 4'-Methoxyflavone
-
IUPAC Name: 2-(4-methoxyphenyl)chromen-4-one[7]
-
Molecular Formula: C₁₆H₁₂O₃[7]
-
Molecular Weight: 252.26 g/mol [7]
-
¹H NMR: The spectrum is expected to show characteristic signals for the flavone core, including a singlet for the H-3 proton and distinct aromatic proton signals.
-
¹³C NMR: The spectrum will show the carbonyl carbon signal around 178 ppm and other characteristic signals for the aromatic and heterocyclic carbons.[7]
Workflow Summary
The overall synthetic pathway from the starting materials to the final heterocyclic product is summarized in the following workflow diagram.
Caption: Overall synthetic workflow.
Conclusion and Future Perspectives
This compound is a readily accessible and highly effective building block for the synthesis of flavones and potentially other related heterocyclic systems. The protocols provided herein offer a clear and efficient pathway for its synthesis and subsequent cyclization. The strategic design of this precursor simplifies the construction of the flavone core, which is a privileged scaffold in medicinal chemistry.
Future research could explore the use of this building block in the synthesis of a wider variety of substituted flavones by modifying the starting materials. Additionally, the development of more environmentally friendly catalytic systems for the cyclization step would be a valuable contribution to the field of green chemistry. The versatility of this building block makes it a valuable tool for researchers and professionals in drug discovery and development, enabling the efficient generation of libraries of flavone derivatives for biological screening.
References
- Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents, 26(5), 343-356.
- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
- Santos, C. M. M., Silva, A. M. S., & Cavaleiro, J. A. S. (2003). An efficient and high-yield synthesis of flavones. Tetrahedron Letters, 44(35), 6585-6587.
- Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Inform
- BenchChem. (2025). An In-depth Technical Guide to 4'-Methoxyflavanone: Structure and Chemical Properties.
- The Royal Society of Chemistry. (2012). Supporting Information: Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media.
- PubChem. (n.d.). 4'-Methoxyflavone.
- IntechOpen. (2023). Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis.
- PharmacologyOnLine - SILAE. (2020).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(2-Methoxy-4-nitrophenyl)
- National Center for Biotechnology Information. (n.d.). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)
- Bansal, M., Kaur, K., Tomar, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
- ChemicalBook. (n.d.). 4',5-DIHYDROXY-7-METHOXYFLAVONE(437-64-9) 1H NMR spectrum.
- ResearchGate. (2020). Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether.
- ScienceDirect. (2020). Flavone: An Important Scaffold for Medicinal Chemistry.
- National Center for Biotechnology Information. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central.
- Organic Chemistry Portal. (n.d.).
- Wiley-VCH. (n.d.). 2-(2-Methoxy-phenyl)-1-oxa-spiro[5][5]non-2-en-4-one (2b).
- ResearchGate. (2025). Synthesis of 4′-Methoxy Flavone.
- IntechOpen. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis.
- ChemSynthesis. (2025). 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone.
- PubChem. (n.d.). 2'-Methoxyacetophenone.
- YouTube. (2022).
- ChemicalBook. (2023). This compound | 19513-80-5.
- Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-.
- National Center for Biotechnology Information. (n.d.). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. PubMed Central.
- ChemicalBook. (n.d.). 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis.
- MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
- Hilaris Publisher. (2015). Total Synthesis of Amentoflavone.
- National Center for Biotechnology Information. (2025).
- Jetir.Org. (2025).
- Cambridge Open Engage. (2025).
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Application Notes and Protocols for In Vitro Evaluation of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone as a Potential GPR39 Modulator
Introduction: Unveiling the Therapeutic Potential of GPR39 and Novel Chemical Scaffolds
G protein-coupled receptor 39 (GPR39), a member of the ghrelin receptor family, has emerged as a compelling therapeutic target for a spectrum of diseases, including metabolic disorders, inflammatory conditions, and neurological diseases.[1] Primarily activated by zinc ions, GPR39 signaling is implicated in crucial physiological processes such as insulin secretion, gut barrier integrity, and neurotransmission.[1][2] The receptor's activation triggers multiple downstream signaling cascades through its coupling with Gαq, Gαs, and Gα12/13 proteins, leading to the modulation of intracellular calcium levels, cAMP production, and other vital cellular responses.[1][2][3]
The chemical entity 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (CAS No. 19513-80-5) represents a novel scaffold with potential for interaction with GPCRs.[4][5] Its structural features warrant investigation into its biological activity, particularly as a modulator of receptors like GPR39. These application notes provide a comprehensive guide for researchers to systematically evaluate the in vitro pharmacological profile of this compound, focusing on its potential agonistic activity at the GPR39 receptor. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data for drug discovery and development professionals.
Rationale for Investigation: A Hypothesis-Driven Approach
The exploration of novel chemical matter for GPCR modulation is a cornerstone of modern drug discovery. The structure of this compound suggests it may possess the necessary pharmacophoric features to interact with the ligand-binding pocket of GPR39 or act as an allosteric modulator. The following protocols are designed to test the hypothesis that this compound can function as a GPR39 agonist.
Core Experimental Workflow: From Gq Activation to Biased Signaling Assessment
A multi-faceted approach is essential to fully characterize the interaction of a novel compound with a GPCR. We will focus on two primary assays: a calcium mobilization assay to assess the Gαq-mediated signaling pathway, and a β-arrestin recruitment assay to explore potential biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.[6]
Caption: Experimental workflow for characterizing the compound.
Protocol 1: Gαq Pathway Activation via Calcium Mobilization Assay
Activation of GPR39 via the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[7][8] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[9][10]
Principle
This assay utilizes a cell line stably expressing human GPR39 and a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium-6). Upon agonist binding to GPR39, the resulting increase in intracellular calcium enhances the fluorescence of the dye, which is measured in real-time using a fluorescence plate reader.
Materials
-
HEK293 cells stably expressing human GPR39 (HEK293-GPR39)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
This compound (Test Compound)
-
Zinc Chloride (ZnCl₂, Positive Control and Allosteric Modulator)
-
Fluo-4 AM or Calcium-6 Assay Kit
-
Probenecid (anion transport inhibitor, often included in kits)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture HEK293-GPR39 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
One day prior to the assay, seed the cells into black, clear-bottom microplates at a density optimized for 90-100% confluency on the assay day.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a stock solution of ZnCl₂ (e.g., 10 mM in water) and serial dilutions in Assay Buffer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions, typically including probenecid to prevent dye leakage.
-
Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Assay Execution:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's automated injector, add the test compound or control solutions to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for a period of 1-3 minutes.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).
-
Expected Results and Interpretation
A dose-dependent increase in fluorescence upon addition of this compound would indicate agonistic activity at GPR39 through the Gαq pathway. The potency (EC₅₀) and efficacy (Eₘₐₓ) can be compared to that of the known agonist, zinc. Since zinc can also act as a positive allosteric modulator (PAM) for GPR39, it is recommended to test the compound in the presence of a low, fixed concentration of zinc to assess for potential PAM activity.[11]
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Zinc response) |
| Zinc Chloride (Positive Control) | Value | 100% |
| This compound | Value | Value |
| Test Compound + 10 µM ZnCl₂ | Value | Value |
Protocol 2: β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades.[6] Assaying for β-arrestin recruitment provides an orthogonal validation of compound activity and is a key method for identifying biased agonism.[12]
Principle
This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET). A GPR39 receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Agonist-induced proximity of the donor and acceptor results in an increase in the BRET signal.
Materials
-
Cell line co-expressing GPR39-Rluc and β-arrestin-YFP
-
Cell culture reagents as described in Protocol 1
-
Test Compound and Controls
-
BRET substrate (e.g., coelenterazine h)
-
Assay Buffer
-
White, opaque 96-well or 384-well microplates
-
Luminometer capable of simultaneous dual-emission detection
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture and plate the engineered cells as described for the calcium assay, using white, opaque plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and controls.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Substrate Addition and Signal Detection:
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the change in BRET ratio against the logarithm of the compound concentration.
-
Fit the data to determine EC₅₀ and Eₘₐₓ values.
-
Caption: BRET-based β-arrestin recruitment assay principle.
Interpretation of Biased Agonism
By comparing the potency and efficacy of this compound in the calcium mobilization assay (Gαq pathway) and the β-arrestin recruitment assay, one can assess for biased agonism. A compound that is significantly more potent or efficacious in one assay over the other is considered a biased agonist. This has important implications for therapeutic development, as it may be possible to design drugs that selectively activate beneficial signaling pathways while avoiding those that cause adverse effects.
Conclusion and Future Directions
These application notes provide a robust starting point for the in vitro characterization of this compound as a potential GPR39 modulator. Positive results from these assays would warrant further investigation, including:
-
Gs and G12/13 Pathway Analysis: Employing cAMP assays and serum response element (SRE) reporter assays to investigate the compound's activity on other GPR39-coupled G proteins.[3]
-
Antagonist Mode Assays: Determining if the compound can inhibit the activity of zinc or other known GPR39 agonists.
-
Selectivity Profiling: Screening the compound against a panel of other GPCRs to determine its selectivity for GPR39.
By following these detailed protocols and applying rigorous data analysis, researchers can effectively elucidate the pharmacological profile of this novel compound and contribute to the development of new therapeutics targeting the GPR39 receptor.
References
- Title: An overview of Ca2+ mobilization assays in GPCR drug discovery Source: PubMed URL:[Link]
- Title: Ca2+ mobilization assays in GPCR drug discovery Source: PubMed URL:[Link]
- Title: Ca2+ Mobilization Assay Source: Cre
- Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Source: Bio-protocol URL:[Link]
- Title: FLIPR Calcium Mobilization Assays in GPCR Drug Discovery Source: Springer N
- Title: Gαq GPCR assays Source: ION Biosciences URL:[Link]
- Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL:[Link]
- Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL:[Link]
- Title: GPCR Signaling Assays Source: Agilent URL:[Link]
- Title: Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors Source: Frontiers in Pharmacology URL:[Link]
- Title: 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone Source: PubChem URL:[Link]
- Title: Model-Based Discovery of Synthetic Agonists for the Zn2+-Sensing G-Protein-Coupled Receptor 39 (GPR39)
- Title: GPR39 Agonists Source: Alzheimer's Drug Discovery Found
- Title: Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc Source: ASPET Journals URL:[Link]
- Title: 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells Source: MDPI URL:[Link]
- Title: 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells Source: PubMed URL:[Link]
- Title: 4'-Methoxyacetophenone Source: PubChem URL:[Link]
- Title: 1-(2-Hydroxy-4-methoxyphenyl)ethanone Source: Absin Bioscience Inc. URL:[Link]
- Title: Role of GPR39 in Neurovascular Homeostasis and Disease Source: MDPI URL:[Link]
- Title: 4'-Methoxyacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass.com URL:[Link]
- Title: this compound Source: LabSolutions URL:[Link]
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- Title: 1-(4-Methoxyphenyl)ethanone Source: mVOC 4.0 URL:[Link]
- Title: (PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)
- Title: Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- Source: NIST WebBook URL:[Link]
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- 5. This compound | 19513-80-5 [chemicalbook.com]
- 6. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
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- 12. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays with Methoxy-Substituted Phenylethanones: A Case Study with Paeonol
Introduction: Characterizing Novel Phenylethanones
The compound 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone belongs to a class of organic molecules that, due to their structural similarities to known bioactive compounds, represent a promising area for drug discovery. While direct biological data on this specific molecule is not yet widely available in peer-reviewed literature, its core structure is analogous to a well-characterized and pharmacologically significant compound: Paeonol (1-(2-Hydroxy-4-methoxyphenyl)ethanone).
Paeonol is a major phenolic component extracted from the root bark of Paeonia suffruticosa and has been extensively studied for its diverse biological activities.[1][2] These include potent anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] Extensive research has demonstrated that Paeonol can induce apoptosis in various cancer cell lines, inhibit cell proliferation, and modulate key signaling pathways such as the PI3K/AKT and NF-κB pathways.[1][4][5]
Given the wealth of available data, this document will use Paeonol as a representative compound to provide a detailed guide for researchers, scientists, and drug development professionals. The application notes and protocols herein are designed to be a robust starting point for investigating the cellular effects of Paeonol and can be readily adapted for the characterization of novel structural analogues like this compound.
Part 1: Application Notes - Experimental Design and Rationale
Guiding Principles for Assay Selection
When investigating a novel compound with a known pharmacologically active scaffold, a tiered approach to cell-based assays is recommended. The initial goal is to determine the compound's general effect on cell health (cytotoxicity), followed by more specific assays to elucidate the mechanism of action.
-
Tier 1: Cytotoxicity and Cell Viability. The first step is to determine the concentration range at which the compound affects cell viability. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[6]
-
Tier 2: Mechanism of Cell Death. If a compound reduces cell viability, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this differentiation.[7]
-
Tier 3: Target and Pathway Analysis. Once the phenotypic effects are established, the focus shifts to understanding the underlying molecular mechanisms. Given Paeonol's known anti-inflammatory properties, an NF-κB reporter assay is an excellent choice to investigate the compound's impact on this key inflammatory signaling pathway.[8][9][10]
Cell Line Selection: A Critical Choice
The choice of cell line is paramount and should be guided by the research hypothesis.
-
For Anti-Cancer Studies: A panel of cancer cell lines from different tissues of origin is recommended. For example, studies on Paeonol have utilized human ovarian cancer cells, colorectal cancer cells (HCT116), and non-small-cell lung cancer cells (H1299).[4][11][12] It is also good practice to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess for cancer-specific cytotoxicity.
-
For Anti-Inflammatory Studies: Macrophage cell lines, such as RAW 264.7, are excellent models for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with the test compound.[8][13]
Reagent Preparation and Handling
Paeonol, and likely its analogues, are small organic molecules that are typically soluble in organic solvents.
| Reagent | Preparation and Storage |
| Paeonol | Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C. |
| Cell Culture Media | Use the recommended media for your chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). |
| MTT Reagent | Prepare a 5 mg/mL stock solution in sterile PBS. Filter sterilize and store protected from light at 4°C. |
| Annexin V Binding Buffer | Typically provided as a 5X or 10X concentrate. Dilute to 1X in deionized water before use.[14] |
Part 2: Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent effect of a compound on cell viability.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Paeonol (or the test compound) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7][16]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Paeonol (including a vehicle control) for the determined time from the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 10^6 cells/mL.[16]
-
Staining: Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Protocol 3: Analysis of NF-κB Activity using a Reporter Assay
This protocol measures the effect of a compound on the transcriptional activity of NF-κB.
Principle: This assay utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.[17][18]
Step-by-Step Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line (e.g., HEK293-NF-κB) in a white, clear-bottom 96-well plate.
-
Pre-treatment (for inhibition studies): After 24 hours, pre-treat the cells with various concentrations of Paeonol for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-24 hours. The optimal time should be determined empirically.[17]
-
Cell Lysis: Remove the medium and add a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold change in NF-κB activity relative to the stimulated control.
Sources
- 1. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Paeonol exerts anti-tumor activity against colorectal cancer cells by inducing G0/G1 phase arrest and cell apoptosis via inhibiting the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Paeonol from Hippocampus kuda Bleeler suppressed the neuro-inflammatory responses in vitro via NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paeonol attenuates TNBS-induced colitis by inhibiting NF-kappaB and STAT1 transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Paeonol Suppresses Proliferation and Motility of Non-Small-Cell Lung Cancer Cells by Disrupting STAT3/NF-κB Signaling [frontiersin.org]
- 11. Paeonol induces apoptosis in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of paeonol on non‑small cell lung cancer cells via regulation of the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial Effect of Paeonol on Antibiotic-Associated Inflammatory Response in Mice with Diarrhea [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. indigobiosciences.com [indigobiosciences.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Topic: Developing and Validating Analytical Methods for 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
An Application Note from the Senior Scientist's Desk
Abstract
This comprehensive application note provides a detailed framework for the development and validation of robust analytical methods for 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a compound of interest in pharmaceutical and chemical research. Recognizing the critical need for accurate and reliable analytical oversight, we present protocols for quantification, impurity profiling, and structural confirmation. The primary methods detailed are a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assay and purity analysis, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity identification. All methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure fitness for purpose in a regulated environment.[1][2] This guide emphasizes the scientific rationale behind methodological choices, providing a self-validating system for immediate implementation.
Introduction: The Analytical Imperative
This compound (CAS No. 19513-80-5) is an aromatic ketone with a diaryl ether linkage.[3] Such structures are common scaffolds in medicinal chemistry and can serve as advanced intermediates in the synthesis of complex molecules or as model compounds in mechanistic studies, for instance, in lignin chemistry.[4] The precise control and monitoring of its purity and stability are paramount for ensuring the quality, safety, and efficacy of any downstream application.
The development of robust analytical methods is not merely a procedural step but the foundation of quality control. It enables the accurate determination of potency, the detection and quantification of process-related impurities and degradants, and the definitive confirmation of molecular identity. This document serves as a practical guide, grounded in first principles and regulatory expectations, for establishing a comprehensive analytical control strategy for this molecule.
Compound Profile: Physicochemical Properties
A thorough understanding of the analyte's properties is the starting point for any method development. Key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 19513-80-5 | [3][5] |
| Molecular Formula | C₁₆H₁₆O₄ | [3][5] |
| Molecular Weight | 272.3 g/mol | [3][5] |
| Appearance | White Solid | [4] |
| Boiling Point | 436.5°C at 760 mmHg | [6] |
Overall Analytical Strategy
Our strategy employs orthogonal analytical techniques to build a complete profile of the analyte. High-performance liquid chromatography (HPLC) is selected for its precision in quantifying the main component and its impurities, making it ideal for assay and stability studies. Gas chromatography coupled with mass spectrometry (GC-MS) is utilized for its superior separation of potentially volatile or semi-volatile impurities and its ability to provide structural information for their identification. Finally, Nuclear Magnetic Resonance (NMR) is the gold standard for unequivocal structural confirmation.
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The described protocol has been developed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring specificity and accuracy in compliance with international regulatory standards.
Introduction
This compound is an aromatic ketone with potential applications in pharmaceutical research and development. Its chemical structure, featuring two methoxy groups and a central ketone-ether linkage, necessitates a well-defined analytical method to monitor its purity, stability, and overall quality throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful technique for the qualitative and quantitative analysis of pharmaceutical compounds.[1] A stability-indicating HPLC method is crucial as it can resolve the main compound from any impurities or degradation products that may form under various stress conditions, thereby providing a clear picture of the drug substance's stability.[2][3]
The development of this method was guided by the physicochemical properties of the analyte and established principles of reversed-phase chromatography. The final protocol is designed to be specific, linear, accurate, precise, and robust, meeting the validation criteria set forth by the International Council for Harmonisation (ICH) guidelines.[4]
Physicochemical Properties of the Analyte
-
IUPAC Name: this compound
-
CAS Number: 19513-80-5
-
Molecular Formula: C₁₆H₁₆O₄
-
Molecular Weight: 272.29 g/mol
-
Structure:
The presence of aromatic rings and a carbonyl group suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The overall non-polar nature of the molecule makes it an ideal candidate for reversed-phase chromatography.
HPLC Method Development and Rationale
The primary objective was to develop a method that provides a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradants.
Column Selection
A C18 stationary phase was selected due to its hydrophobic nature, which is well-suited for retaining and separating non-polar to moderately polar compounds like the target analyte. A standard column dimension of 4.6 x 150 mm with 5 µm particles was chosen to provide a good balance between resolution, analysis time, and backpressure.
Mobile Phase Selection
A mobile phase consisting of acetonitrile (ACN) and water was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. A gradient elution was selected to ensure the elution of any potential, more hydrophobic degradation products and to maintain a reasonable analysis time. A small amount of formic acid (0.1%) is added to the mobile phase to improve peak shape and reproducibility by controlling the ionization of any potential acidic or basic functional groups in the analyte or its impurities.
Detection Wavelength
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
-
Reference standard of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12-12.1 min: 90-50% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
Accurately weigh a sample containing this compound and prepare a solution in the diluent to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4]
Caption: Logical flow of the HPLC method validation process.
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][6] The API should be subjected to stress conditions to produce potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples should be analyzed, and the chromatograms should demonstrate that the peak for this compound is well-resolved from any degradation product peaks. Peak purity should be assessed using a PDA detector.
Linearity and Range
Linearity should be evaluated by analyzing a series of at least five concentrations of the reference standard over a specified range (e.g., 1-100 µg/mL). The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy should be determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. This should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the same standard solution at 100% of the target concentration should be performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay should be performed on a different day by a different analyst using a different instrument, if possible.
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) | ≤ 2.0% |
Robustness
The robustness of the method should be evaluated by intentionally varying critical method parameters and observing the effect on the results.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase Composition: ± 2% organic content
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all varied conditions.
System Suitability
System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (for 5 replicate injections) | ≤ 2.0% |
Conclusion
This application note provides a detailed protocol for a stability-indicating RP-HPLC method for the analysis of this compound. The method is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in a regulated environment. The rationale behind the selection of chromatographic parameters is explained to provide a comprehensive understanding of the method development process. Adherence to the outlined validation protocol will ensure the generation of reliable and reproducible data.
Caption: A streamlined overview of the experimental workflow.
References
- Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 764-775.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Patel, R., Patel, P., & Patel, N. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Jain, R., & Gupta, R. (2016).
- Shinde, N. G., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5143-5149.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubChem. (n.d.). 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone.
- ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Williamson Ether Synthesis for Aryl Ethers
Welcome to the Technical Support Center for the Williamson ether synthesis, with a specialized focus on the preparation of aryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-O bond formation involving aromatic systems. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your synthetic strategy.
I. Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis to form an alkyl aryl ether is failing or giving very low yields. What are the most common reasons for this?
Low or no yield in an alkyl aryl ether synthesis via the Williamson method typically points to one of several critical factors. The reaction involves the SN2 attack of a phenoxide ion on an alkyl halide.[1][2] Understanding the nuances of this mechanism is key to troubleshooting.
-
Inadequate Deprotonation of the Phenol: The reaction cannot proceed without the formation of the nucleophilic phenoxide. Phenols are more acidic (pKa ≈ 10) than aliphatic alcohols, but the choice of base is still crucial.[3]
-
Solution: Ensure your base is strong enough. For most phenols, weak inorganic bases like potassium carbonate (K₂CO₃) are sufficient.[3] For less acidic or sterically hindered phenols, a stronger base like sodium hydroxide (NaOH) or, in difficult cases, sodium hydride (NaH) may be necessary.[3] If using NaH, ensure strictly anhydrous conditions, as any moisture will quench the base.[3]
-
-
Poor Choice of Alkyl Halide: The Williamson synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][4][5]
-
Solution: Always use a methyl or primary alkyl halide for the best results.[3][4] Secondary alkyl halides will lead to a mixture of substitution (ether) and elimination (alkene) products, significantly lowering the yield of the desired ether.[4][5] Tertiary alkyl halides will almost exclusively undergo E2 elimination and should be avoided entirely.[3][4][6]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the phenoxide nucleophile.
-
Solution: Use a polar aprotic solvent. Solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation but leave the phenoxide anion highly reactive.[1][3][7] Protic solvents (like ethanol or water) can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1]
-
-
Insufficient Reaction Time or Temperature: The reaction may simply be too slow under your current conditions.
-
Solution: Typical conditions involve heating at 50-100 °C for 1-8 hours.[1][3] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion. Microwave-assisted heating can also dramatically reduce reaction times.[3]
-
Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?
The two most common side reactions in the Williamson synthesis of aryl ethers are E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[1][3]
-
E2 Elimination: This occurs when the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide to form an alkene.
-
Minimization: As mentioned in Q1, this is most problematic with secondary and tertiary alkyl halides.[4][6] Using a primary alkyl halide is the most effective way to prevent this. If a secondary halide must be used, employing a less bulky base and lower reaction temperatures can favor the SN2 pathway.[8]
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring.[1] Alkylation on the ring (usually at the ortho position) leads to the formation of an alkylated phenol, a common and often difficult-to-separate impurity.
Q3: Can I synthesize a diaryl ether (Ar-O-Ar') using the classical Williamson ether synthesis?
Directly synthesizing diaryl ethers using the classical Williamson approach (reacting a phenoxide with an aryl halide) is generally not feasible.[4][10] Aryl halides are highly unreactive toward SN2 reactions due to:
-
Steric Hindrance: The bulky aromatic ring prevents the necessary backside attack.[8]
-
Strong C-X Bond: The carbon-halogen bond in an aryl halide has partial double-bond character, making it stronger and harder to break.[8]
-
Electronic Repulsion: The electron-rich π-system of the aryl halide repels the incoming nucleophile.
Solution: For the synthesis of diaryl ethers, alternative methods are required. The most common are transition-metal-catalyzed cross-coupling reactions.
II. Troubleshooting Alternatives for Diaryl Ether Synthesis
When the classical Williamson synthesis fails, particularly for diaryl ethers, modern cross-coupling methods provide robust alternatives.
Q4: My target is a diaryl ether. Which synthetic methods should I consider instead of the Williamson synthesis?
For C(aryl)-O bond formation, the two leading methods are the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.
1. The Ullmann Condensation
This is a classical copper-catalyzed reaction between a phenol and an aryl halide.[11][12]
-
Mechanism Overview: The reaction involves a copper(I) species that reacts with the aryl halide and the phenoxide.[11] Modern variations often use soluble copper catalysts and ligands to improve reactivity and lower the traditionally harsh reaction temperatures.[11][13]
-
Common Issues & Solutions:
-
High Temperatures: Traditional Ullmann reactions often require temperatures exceeding 200 °C.[11] Solution: Modern protocols use ligands like picolinic acid or N,N-dimethylglycine, which allow the reaction to proceed at much milder temperatures (e.g., 90-110 °C).[13][14]
-
Stoichiometric Copper: Older methods used stoichiometric amounts of copper metal. Solution: Catalytic amounts of copper salts (e.g., CuI) are now standard, making the reaction more efficient and environmentally friendly.[14][15]
-
Substrate Scope: The reaction works best when the aryl halide is activated by electron-withdrawing groups.[11] Solution: The use of appropriate ligands and conditions has expanded the scope to include a wider range of electronically diverse aryl halides.[13]
-
2. The Buchwald-Hartwig C-O Coupling
This is a powerful palladium-catalyzed cross-coupling reaction that has become a go-to method for diaryl ether synthesis due to its broad scope and milder conditions compared to the classical Ullmann.[14][16]
-
Mechanism Overview: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with the phenoxide and reductive elimination to form the diaryl ether and regenerate the catalyst.[17]
-
Common Issues & Solutions:
-
Ligand Choice is Critical: The success of the reaction is highly dependent on the phosphine ligand used. Solution: Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often required to facilitate the key reductive elimination step.[14][18] The choice of ligand can dramatically affect the reaction's efficiency for different substrates.[19]
-
Base Sensitivity: The choice of base is important and can influence the catalyst's activity. Solution: Bases like Cs₂CO₃ or K₃PO₄ are commonly used.[18][20] The base must be strong enough to deprotonate the phenol but not so harsh as to decompose the starting materials or catalyst.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Solution: Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon). Using pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can also improve reliability.[21]
-
Comparison of Diaryl Ether Synthesis Methods
| Feature | Classical Williamson | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Metal Catalyst | None | Copper (Cu) | Palladium (Pd) |
| Typical Use Case | Alkyl aryl ethers | Diaryl ethers | Diaryl ethers, sterically hindered ethers |
| Reaction Conditions | 50-100 °C | High temp (>150 °C), modern variants are milder (90-120 °C)[11][13] | Milder (Room temp to 110 °C)[18][19] |
| Key Challenge | Unsuitable for aryl halides[4][8] | Harsh conditions, substrate limitations[11] | Ligand/catalyst cost, air sensitivity |
| Advantages | Simple, inexpensive reagents | Good for electron-deficient aryl halides | Broad substrate scope, high functional group tolerance[14] |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Williamson Ether Synthesis of an Alkyl Aryl Ether
-
Phenoxide Formation: To a solution of the phenol (1.0 eq.) in a polar aprotic solvent (e.g., DMF, MeCN), add the base (e.g., K₂CO₃, 1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Addition of Halide: Add the primary alkyl halide (1.1 eq.) to the mixture.
-
Heating: Heat the reaction mixture to 50-100 °C and monitor its progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Workflow: Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low-yield Williamson ether synthesis.
Workflow: Choosing a Synthesis Route for Ethers
Caption: Decision tree for selecting an appropriate ether synthesis method.
IV. References
-
Williamson ether synthesis. In: Wikipedia. Accessed January 7, 2026. [Link]
-
Ullmann condensation. In: Wikipedia. Accessed January 7, 2026. [Link]
-
Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. PubMed. Accessed January 7, 2026. [Link]
-
Ullmann Condensation. SynArchive. Accessed January 7, 2026. [Link]
-
Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications. Accessed January 7, 2026. [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Accessed January 7, 2026. [Link]
-
Williamson Ether Synthesis. ChemTalk. Accessed January 7, 2026. [Link]
-
Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Accessed January 7, 2026. [Link]
-
Mastering The Williamson Ether Synthesis. A.Collegepressbox. Accessed January 7, 2026. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Accessed January 7, 2026. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Accessed January 7, 2026. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
-
Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. NIH. Accessed January 7, 2026. [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC - NIH. Accessed January 7, 2026. [Link]
-
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. ACS Publications. Accessed January 7, 2026. [Link]
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. IntechOpen. Accessed January 7, 2026. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Accessed January 7, 2026. [Link]
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Accessed January 7, 2026. [Link]
-
Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. ACS Publications. Accessed January 7, 2026. [Link]
-
Williamson Ether Synthesis. Utah Tech University. Accessed January 7, 2026. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Accessed January 7, 2026. [Link]
-
Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Accessed January 7, 2026. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Accessed January 7, 2026. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Accessed January 7, 2026. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Accessed January 7, 2026. [Link]
-
Regular Article. Organic Chemistry Research. Accessed January 7, 2026. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Accessed January 7, 2026. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Accessed January 7, 2026. [Link]
-
11.8: Williamson Ether Synthesis. Chemistry LibreTexts. Accessed January 7, 2026. [Link]
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed January 7, 2026. [Link]
-
EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines. Google Patents. Accessed January 7, 2026.
-
Williamson Ether Synthesis reaction. BYJU'S. Accessed January 7, 2026. [Link]
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. Accessed January 7, 2026. [Link]
Sources
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- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 15. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. books.rsc.org [books.rsc.org]
- 21. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We have structured this resource to provide in-depth, field-proven insights to help you diagnose and resolve common issues.
The target molecule is typically synthesized via a Williamson ether synthesis, an SN2 reaction between the nucleophilic phenoxide of guaiacol (2-methoxyphenol) and the electrophilic α-carbon of 2-bromo-1-(4-methoxyphenyl)ethanone. While robust, this reaction is sensitive to several parameters that can significantly impact its efficiency.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%), and my TLC analysis shows unreacted starting materials. What are the primary areas to investigate?
A1: Low conversion is a common issue and typically points to suboptimal reaction conditions or insufficient nucleophile generation. The core of this synthesis is an SN2 reaction, which is highly dependent on the reactivity of the nucleophile and the reaction environment.[1][2]
Here’s a breakdown of the most critical factors to reassess:
-
Incomplete Deprotonation of Guaiacol: The phenoxide is the active nucleophile. If the guaiacol is not fully deprotonated, the concentration of your key reactant is lower than stoichiometrically calculated.
-
Base Strength & Quality: A weak or hydrated base will not be effective. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for generating the alkoxide quantitatively.[3] If using weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), ensure they are finely powdered and anhydrous.[1][4]
-
Moisture: Any moisture in the reaction vessel or solvent will quench the strong base and the generated phenoxide. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing or destabilizing the transition state of the SN2 reaction.
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol, water) will solvate and stabilize the phenoxide nucleophile through hydrogen bonding, severely reducing its reactivity and slowing the reaction rate.[1]
-
Recommended Solvents: Use polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[2][4][5] These solvents solvate the cation (Na⁺ or K⁺) but leave the nucleophile "bare" and highly reactive.
-
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis can be slow, sometimes requiring several hours to reach completion.[1][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Only after the starting electrophile (2-bromo-1-(4-methoxyphenyl)ethanone) is consumed should the reaction be quenched.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range is 50-100 °C.[6] It's best to start at a moderate temperature (e.g., 60 °C) and adjust based on TLC monitoring.
-
Q2: My TLC shows the consumption of starting materials, but multiple new spots appear, and the yield of the desired product is still poor. What side reactions could be occurring?
A2: The formation of multiple byproducts suggests that competing reaction pathways are significant. The primary competitors in this synthesis are E2 elimination and C-alkylation.
-
E2 Elimination: The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the α-carbon of the electrophile, leading to an elimination reaction instead of substitution.[5][7] While this is more common with sterically hindered alkyl halides, it can still occur.
-
Mitigation: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Using a less hindered base to form the phenoxide can also help, though the primary control is temperature.
-
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[1][6] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions, leading to complex product mixtures.
-
Mitigation: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
-
Self-Condensation of the α-Haloketone: In the presence of a base, the α-haloketone can enolize and undergo self-condensation reactions. This is less common but possible if the phenoxide is a sufficiently strong base and the temperature is high.
Q3: How can I confirm the quality of my starting materials, particularly the 2-bromo-1-(4-methoxyphenyl)ethanone?
A3: The stability and purity of the α-haloketone are critical for success. These compounds can be lachrymatory and may degrade upon storage.[8]
-
Purity Check: Verify the melting point of your 2-bromo-1-(4-methoxyphenyl)ethanone. The literature value is 69-71 °C.[8] A broad or depressed melting point indicates impurities. You can also check its purity via ¹H NMR spectroscopy.
-
Storage: Store the α-haloketone in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon).
-
Guaiacol and Base: Use freshly opened or properly stored guaiacol. Ensure bases like NaH are free-flowing powders and not clumped (which indicates reaction with atmospheric moisture). Anhydrous potassium carbonate should be oven-dried before use.
Frequently Asked Questions (FAQs)
FAQ 1: What is the reaction mechanism for this synthesis? This synthesis proceeds via the Williamson ether synthesis mechanism, which is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2] First, a base is used to deprotonate the hydroxyl group of guaiacol, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the bromine in 2-bromo-1-(4-methoxyphenyl)ethanone. The attack occurs from the backside, displacing the bromide leaving group in a single, concerted step to form the desired ether linkage.[1]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. byjus.com [byjus.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we address common challenges and side reactions through a detailed question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
I. Troubleshooting Guide: Common Side Reactions & Issues
The synthesis of the target molecule, an α-phenoxy ketone, is typically achieved via a Williamson ether synthesis. This involves the reaction of a phenoxide with an α-halo ketone. While seemingly straightforward, this reaction is often plagued by competing pathways that can significantly lower the yield and complicate purification.
Question 1: My reaction yield is low, and I'm observing multiple spots on my TLC plate. What are the likely side products?
Answer:
Low yields and multiple products are common issues in this synthesis. The primary competing reactions are C-alkylation of the phenoxide, self-condensation of the α-bromo ketone, and elimination reactions.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form a carbon-carbon bond.[1][2] The ratio of these products is highly dependent on the reaction conditions.
-
Self-Condensation of 2-bromo-1-(4-methoxyphenyl)ethanone: In the presence of a base, the α-bromo ketone can undergo self-condensation, leading to the formation of various byproducts. This is especially prevalent if the phenoxide is not reactive enough or if the base is too strong.
-
Elimination Reactions: While less common with primary halides, under certain conditions (e.g., high temperatures, sterically hindered bases), an E2 elimination reaction can occur with the alkyl halide, leading to the formation of an alkene.[3][4]
Question 2: How can I favor O-alkylation over C-alkylation?
Answer:
Controlling the regioselectivity between O- and C-alkylation is crucial for a successful synthesis. Several factors can be manipulated to favor the desired O-alkylation pathway:
-
Solvent Choice: The choice of solvent plays a pivotal role. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred.[3] These solvents solvate the cation of the phenoxide, leaving the oxygen atom more nucleophilic and accessible for the SN2 reaction.[3] In contrast, protic solvents can hydrogen-bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[2]
-
Counter-ion: The nature of the counter-ion associated with the phenoxide can influence the reaction outcome. Larger, softer cations (like cesium or potassium) tend to favor O-alkylation more than smaller, harder cations (like lithium or sodium).
-
Temperature: Generally, lower reaction temperatures favor O-alkylation. Higher temperatures can provide the necessary activation energy for the competing C-alkylation pathway.[5] A typical temperature range for this type of Williamson ether synthesis is between 50-100 °C.[3]
Question 3: I suspect self-condensation of my starting ketone. How can I minimize this?
Answer:
Self-condensation of 2-bromo-1-(4-methoxyphenyl)ethanone is a base-mediated process. To minimize this side reaction, consider the following:
-
Order of Addition: Add the 2-bromo-1-(4-methoxyphenyl)ethanone slowly to the pre-formed phenoxide solution. This ensures that the concentration of the α-bromo ketone is always low relative to the phenoxide, favoring the desired bimolecular reaction over self-condensation.
-
Base Strength: Use a base that is strong enough to deprotonate the phenol but not so strong that it promotes self-condensation of the ketone. Potassium carbonate (K₂CO₃) is often a good choice for this reaction. Stronger bases like sodium hydride (NaH) should be used with caution and at lower temperatures.[6]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times, especially at elevated temperatures, can lead to increased side product formation.
Question 4: My final product is difficult to purify. What are some effective purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the desired product and potential side products.
-
Column Chromatography: This is the most common and effective method for separating the target compound from its isomers and other byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step. Common solvent systems for recrystallization of similar ketones include ethanol, ethyl acetate/hexane, or isopropanol.
-
Aqueous Work-up: A thorough aqueous work-up is critical to remove any unreacted phenol, base, and inorganic salts. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can help remove any unreacted 2-methoxyphenol. Follow this with washes with water and brine.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis in this context?
A1: The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][6] The phenoxide ion, formed by deprotonating 2-methoxyphenol with a base, acts as the nucleophile. It attacks the electrophilic carbon atom of 2-bromo-1-(4-methoxyphenyl)ethanone, which bears the bromine leaving group. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case). The reaction is a concerted process, meaning the bond formation and bond breaking occur simultaneously.[4]
Q2: Can I use a different leaving group on the ketone instead of bromine?
A2: Yes, other good leaving groups can be used. The reactivity order for halides in SN2 reactions is generally I > Br > Cl.[7] So, 2-iodo-1-(4-methoxyphenyl)ethanone would be more reactive, potentially allowing for milder reaction conditions. However, iodo compounds are often more expensive and less stable. Chloro-derivatives are less reactive and may require higher temperatures or longer reaction times. Tosylates and mesylates are also excellent leaving groups for SN2 reactions.[6]
Q3: Is it necessary to use anhydrous conditions for this reaction?
A3: Yes, anhydrous conditions are highly recommended.[3] The presence of water can have several detrimental effects. It can react with the base, reducing its effectiveness in deprotonating the phenol. Water can also act as a competing nucleophile, leading to the hydrolysis of the 2-bromo-1-(4-methoxyphenyl)ethanone to form 2-hydroxy-1-(4-methoxyphenyl)ethanone.
Q4: What are some common bases used for this reaction?
A4: A variety of bases can be used, with the choice often depending on the desired reactivity and reaction conditions. Common choices include:
-
Potassium carbonate (K₂CO₃): A mild and commonly used base for this type of reaction.
-
Sodium hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates phenols.[6] It must be handled with care under anhydrous conditions.
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH): Strong bases that can be used, but care must be taken to avoid hydrolysis of the ester if present, and to control the reaction temperature.
III. Visualizing the Reaction Pathways
The following diagram illustrates the desired O-alkylation pathway in competition with the C-alkylation side reaction.
Caption: Competing O- and C-alkylation pathways.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Methoxyphenol
-
2-Bromo-1-(4-methoxyphenyl)ethanone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-methoxyphenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-bromo-1-(4-methoxyphenyl)ethanone dropwise to the reaction mixture over 15-20 minutes.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot the starting materials for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp. The disappearance of the starting materials and the appearance of a new spot will indicate the progress of the reaction.
V. Quantitative Data Summary
| Parameter | Condition | Effect on Yield | Effect on Purity |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Increases | Increases (favors O-alkylation) |
| Protic (Ethanol, Water) | Decreases | Decreases (promotes C-alkylation) | |
| Base | K₂CO₃ | Good | Good (less self-condensation) |
| NaH | High | Variable (risk of side reactions) | |
| Temperature | 50-80 °C | Optimal | Good |
| > 100 °C | May decrease | Decreases (more side products) |
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Trost, B. M., & Toste, F. D. (2000). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 122(46), 11557–11558. [Link]
- YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2015, August). Alkylation of Phenol: A Mechanistic View.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. francis-press.com [francis-press.com]
Optimizing reaction conditions for the synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. Specifically, the synthesis proceeds via an SN2 reaction between 2-bromo-1-(4-methoxyphenyl)ethanone and the potassium salt of guaiacol (2-methoxyphenol).
The overall reaction is as follows:
This guide will walk you through a detailed experimental protocol and then address common issues you may encounter.
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
2-bromo-1-(4-methoxyphenyl)ethanone
-
Guaiacol (2-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), guaiacol (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Extraction:
-
Dissolve the crude product in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Incomplete reaction: The starting materials may not have fully reacted. | - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: Gently increase the reflux temperature, ensuring solvent is not lost. - Check Reagents: Ensure that the potassium carbonate is anhydrous and the acetone is dry, as water can inhibit the reaction. |
| Base is not effective: The potassium carbonate may not be strong enough to fully deprotonate the guaiacol. | - Use a Stronger Base: Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF.[3][4] However, exercise caution as stronger bases can promote side reactions. | |
| Presence of Side Products | Elimination (E2) reaction: The phenoxide can act as a base, leading to the elimination of HBr from the α-bromo ketone to form an α,β-unsaturated ketone.[5] | - Lower Reaction Temperature: Perform the reaction at a lower temperature to favor the SN2 pathway over E2. |
| C-alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring, although this is less common with phenoxides compared to enolates. | - Solvent Choice: Using a more polar aprotic solvent like DMF can sometimes favor O-alkylation over C-alkylation. | |
| Difficulty in Purification | Product "oils out" during recrystallization: The product separates as an oil instead of forming crystals. | - Optimize Recrystallization Solvent: Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary.[2] - Slow Cooling: Allow the solution to cool slowly to encourage crystal formation. - Seed Crystals: If available, add a small seed crystal to induce crystallization. |
| Persistent Impurities: Impurities remain even after recrystallization. | - Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexanes is a good starting point for elution.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is potassium carbonate used as the base?
A: Potassium carbonate is a moderately strong base that is effective in deprotonating phenols like guaiacol to form the corresponding phenoxide nucleophile. It is also inexpensive, easy to handle, and the resulting potassium bromide byproduct is insoluble in acetone, which can help drive the reaction to completion.
Q2: Can I use a different solvent?
A: Yes, other polar aprotic solvents can be used. Acetonitrile and dimethylformamide (DMF) are common alternatives.[5] DMF can accelerate the reaction rate but may require higher temperatures for removal during work-up. Protic solvents like ethanol or water should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[5]
Q3: Is it necessary to use anhydrous conditions?
A: While the Williamson ether synthesis can be tolerant of small amounts of water, using anhydrous conditions is highly recommended for optimal results. Water can react with the base and reduce the concentration of the active phenoxide nucleophile, leading to lower yields.
Q4: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present (e.g., C=O stretch of the ketone, C-O-C stretch of the ether).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7]
Q5: What are the safety precautions for this reaction?
A:
-
2-bromo-1-(4-methoxyphenyl)ethanone is a lachrymator (causes tearing) and should be handled in a well-ventilated fume hood.
-
Acetone is a flammable solvent. Avoid open flames and use a heating mantle or oil bath for heating.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizing the Workflow
"Experimental workflow for the synthesis."
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(2-Methoxy-4-nitrophenyl)
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- University of Rochester Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413.
- PubChem. (n.d.). 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone.
- University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization.
- LabSolutions. (n.d.). This compound.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2025). Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- mVOC 4.0. (n.d.). 1-(4-Methoxyphenyl)ethanone.
Sources
Technical Support Center: Synthesis & Purification of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Welcome to the dedicated technical support guide for the synthesis and purification of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this procedure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis.[1][2][3] This involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 2-methoxyphenol (guaiacol) in the presence of a suitable base. The base deprotonates the hydroxyl group of guaiacol to form the more nucleophilic phenoxide, which then displaces the bromide from the α-carbon of the ketone.
Q2: What are the critical parameters for this reaction?
A2: The success of this synthesis hinges on three key factors:
-
Choice of Base: A base strong enough to deprotonate the phenol but not so strong as to promote side reactions like self-condensation of the ketone is ideal. Potassium carbonate (K₂CO₃) is a common and effective choice.
-
Solvent Selection: A polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), is preferred.[2] These solvents effectively dissolve the reactants and facilitate the S_N2 mechanism without interfering with the nucleophile.[2]
-
Temperature Control: The reaction is typically run at elevated temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate. However, excessive heat can lead to impurity formation.
Q3: What kind of yield and purity can I expect?
A3: With an optimized protocol, yields can typically range from 70% to 90%. The initial crude product purity is often around 90-95%, with the primary impurities being unreacted starting materials. A single recrystallization step is usually sufficient to achieve >98% purity.
Q4: What is the final product's appearance and melting point?
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Formation
Q: I ran the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?
A: This is a common issue that can usually be traced back to one of several factors. Let's diagnose the potential causes.
Potential Cause 1: Ineffective Deprotonation of 2-Methoxyphenol
-
Explanation: The phenoxide of guaiacol is the active nucleophile. If the base is not strong enough or is of poor quality (e.g., hydrated), it will not efficiently deprotonate the phenol, and the reaction will not proceed.
-
Solution:
-
Verify Base Quality: Use freshly opened or properly stored potassium carbonate. Consider gently heating the K₂CO₃ under vacuum before use to remove any adsorbed water.
-
Alternative Bases: If K₂CO₃ proves ineffective, consider a stronger base like sodium hydride (NaH).[1][5] When using NaH, the reaction must be conducted under strictly anhydrous conditions in a solvent like THF or DMF.[5]
-
Potential Cause 2: Poor Quality of the α-Bromo Ketone
-
Explanation: The starting material, 2-bromo-1-(4-methoxyphenyl)ethanone, can degrade over time, especially if exposed to moisture, leading to hydrolysis to the corresponding α-hydroxy ketone. This byproduct will not participate in the desired reaction.
-
Solution:
-
Check Purity: Analyze the α-bromo ketone by ¹H NMR before use to ensure its integrity.
-
Fresh Synthesis: If degradation is suspected, synthesize the starting material fresh by brominating 1-(4-methoxyphenyl)ethanone.
-
Potential Cause 3: Insufficient Reaction Time or Temperature
-
Explanation: Like many S_N2 reactions, this ether synthesis requires sufficient thermal energy and time to reach completion.[2]
-
Solution:
-
Monitor Progress: Track the reaction's progress by TLC or LC-MS every 1-2 hours.
-
Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 50 °C), cautiously increase it in 10 °C increments, not exceeding 80-90 °C to avoid side reactions.
-
Extend Reaction Time: Allow the reaction to run for a longer period (e.g., 8-12 hours or overnight) if necessary.
-
Problem 2: Product is an Oil and Fails to Crystallize
Q: After workup and solvent removal, my product is a stubborn oil instead of a solid. How can I induce crystallization?
A: An oily product is indicative of persistent impurities that are disrupting the crystal lattice formation.
Potential Cause: Residual Solvent or Unreacted Starting Materials
-
Explanation: Small amounts of DMF, guaiacol, or other reactants can act as a eutectic impurity, lowering the melting point of the mixture and presenting as an oil.
-
Solution Workflow:
Caption: Workflow for inducing crystallization of an oily product.
Problem 3: Persistent Impurities Detected by NMR/LC-MS After Recrystallization
Q: I've recrystallized my product, but I still see peaks corresponding to starting materials or a new, unknown byproduct. What are these impurities and how do I remove them?
A: This indicates that the impurities co-crystallize with your product or are formed during the reaction/workup.
Potential Impurity 1: Unreacted 2-methoxyphenol (Guaiacol)
-
Identification: Look for a phenolic -OH peak in the ¹H NMR spectrum and characteristic aromatic signals.
-
Removal: During the aqueous workup, perform a wash with a dilute base like 1M sodium hydroxide (NaOH). This will deprotonate the acidic phenol, converting it to its water-soluble sodium salt, which will partition into the aqueous layer.
Potential Impurity 2: Unreacted 2-bromo-1-(4-methoxyphenyl)ethanone
-
Identification: The methylene protons adjacent to the bromine will have a characteristic chemical shift around 4.4-4.7 ppm in the ¹H NMR.
-
Removal: This impurity has polarity similar to the product. A careful recrystallization using a two-solvent system can be effective.
Potential Impurity 3: α-Hydroxy-1-(4-methoxyphenyl)ethanone
-
Identification: This hydrolysis byproduct will show a hydroxyl proton and a different chemical shift for the adjacent methylene protons compared to the bromo- and phenoxy- derivatives.
-
Removal: This impurity is more polar than the desired product. Flash column chromatography is the most effective method for its removal.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), 2-methoxyphenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to a concentration of approximately 0.2 M.
-
Stir the mixture at 60 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water (2x), followed by 1M NaOH (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Recrystallization
A systematic approach to choosing a recrystallization solvent is crucial.
| Solvent System | Rationale | Expected Outcome |
| Ethanol or Isopropanol | The product is likely sparingly soluble in alcohols at room temperature but highly soluble when hot. | Good for high recovery of moderately pure material. |
| Ethyl Acetate / Hexanes | A two-solvent system where the product is soluble in ethyl acetate and insoluble in hexanes. | Allows for fine-tuning of polarity to precipitate the product while leaving more soluble impurities behind. |
| Toluene | An aromatic solvent that may offer different selectivity for crystallization compared to polar solvents. | Can be effective if alcohol-based systems fail to remove certain impurities. |
General Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system).
-
If using a two-solvent system, add the anti-solvent (e.g., hexanes) dropwise until the solution becomes cloudy.
-
Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath or refrigerator for 1-2 hours.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis and purification.
References
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- Johansson, C. C. C., & Colacot, T. J. (n.d.). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society.
- Chemical Synthesis Database. 1-(4-methoxyphenyl)ethanone.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- PubChem. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone.
- Organic Chemistry Portal. An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones.
- CP Lab Chemicals. This compound, min 95%, 100 mg.
- Wikipedia. Williamson ether synthesis.
- NIST WebBook. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-.
- Organic Chemistry Portal. Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids.
- Chemistry Steps. The Williamson Ether Synthesis.
- Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
- Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
Sources
Technical Support Center: Purification of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis and purification of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction to Purification Challenges
The synthesis of this compound, a molecule of interest in various research and development fields, is commonly achieved via the Williamson ether synthesis. This classic SN2 reaction involves the coupling of a phenoxide with an α-halo ketone. While seemingly straightforward, this synthetic route can present several purification challenges, primarily stemming from side reactions and the physicochemical properties of the product and impurities.
This guide will address these challenges in a practical, question-and-answer format, providing you with the rationale behind each purification strategy and step-by-step protocols to achieve high purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is an oil/low-melting solid and difficult to handle. What is the expected physical state of the pure compound?
Answer:
Pure this compound is expected to be a solid at room temperature. While a specific melting point is not consistently reported in publicly available literature, its high boiling point of approximately 436.5°C at 760 mmHg suggests a relatively high molecular weight and intermolecular forces consistent with a solid state.[1] If your crude product is an oil or a sticky, low-melting solid, it is likely contaminated with residual solvent or low-molecular-weight impurities.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and extraction solvents have been thoroughly removed under reduced pressure. Heating the flask gently (e.g., in a warm water bath) while on a rotary evaporator can aid in the removal of high-boiling solvents like DMF or DMSO, which are common in Williamson ether syntheses.
-
Trituration: If the product is an oil, attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether), and scratching the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.
FAQ 2: After aqueous workup, my crude product shows multiple spots on the TLC plate. What are the likely impurities?
Answer:
The most common impurities in the synthesis of this compound via Williamson ether synthesis are unreacted starting materials and byproducts from side reactions. The primary side reactions of concern are C-alkylation of the phenoxide and elimination of the α-halo ketone.
-
Unreacted Starting Materials:
-
Guaiacol (2-methoxyphenol): The phenoxide precursor.
-
2-Bromo-1-(4-methoxyphenyl)ethanone (or other α-halo ketone): The electrophile.
-
-
Side Products:
-
C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired product) or at the aromatic ring (C-alkylation, undesired byproduct).[2] This results in isomers where the ethanone moiety is attached to the carbon skeleton of the guaiacol ring.
-
Elimination Product: If a strong, sterically hindered base is used, or if the reaction is run at high temperatures, the α-halo ketone can undergo elimination to form a vinyl ketone.
-
Hydrolysis Product: During aqueous workup, the α-halo ketone can hydrolyze to 2-hydroxy-1-(4-methoxyphenyl)ethanone.
-
Visualizing Impurities with TLC:
A typical TLC analysis might show the following (note that Rf values are dependent on the eluent system):
| Compound | Polarity | Expected Relative Rf Value |
| Guaiacol | High | Low |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Medium | Medium |
| Product | Medium | Medium-High |
| C-Alkylation Byproducts | Medium | Similar to product |
Troubleshooting Guide: Purification Protocols
Problem 1: Presence of Unreacted Guaiacol
Symptom: A polar spot (low Rf) on the TLC of the crude product, and a phenolic odor.
Cause: Incomplete reaction or use of excess guaiacol.
Solution: Basic Aqueous Wash
Guaiacol is a phenol and therefore acidic. It can be easily removed by washing the organic layer with a basic aqueous solution.
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1 M sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times.
-
The deprotonated guaiacol will move into the aqueous layer.
-
Wash the organic layer with water to remove any residual NaOH.
-
Wash the organic layer with brine to aid in drying.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
dot
Caption: Workflow for removing acidic impurities.
Problem 2: Difficulty Separating the Product from C-Alkylation Isomers and Other Non-polar Impurities
Symptom: TLC shows spots with Rf values very close to the product.
Cause: C-alkylation byproducts and unreacted α-halo ketone are structurally similar to the desired product, making separation by simple extraction challenging.
Solution 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent or solvent system can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.
Solvent Selection Protocol:
-
Place a small amount of the crude product in several test tubes.
-
To each tube, add a different solvent from the table below, dropwise, until the solid dissolves upon heating.
-
Allow the solutions to cool to room temperature, then place them in an ice bath.
-
The solvent that yields a good crop of crystals with minimal dissolved solid is a good candidate.
Recommended Solvents for Aryl Ketones:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting point for moderately polar compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, can sometimes offer better crystal formation. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds. |
| Hexane/Ethyl Acetate | Mixture | Variable | A common solvent system for adjusting polarity. |
| Dichloromethane/Hexane | Mixture | Variable | Another versatile non-polar/polar mixture. |
General Recrystallization Protocol:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
dot
Caption: Recrystallization workflow for purification.
Solution 2: Column Chromatography
For challenging separations or when the product is an oil, column chromatography is the preferred method. Silica gel is the standard stationary phase for compounds of this polarity.
Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A mixture of hexanes and ethyl acetate is a common starting point.
-
Column Packing: Pack a column with silica gel, using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: Column chromatography purification workflow.
Summary of Key Purification Parameters
| Purification Method | Key Considerations |
| Aqueous Wash | Effective for removing acidic (phenolic) or basic impurities. |
| Recrystallization | Ideal for solid products with good crystallization properties. Solvent selection is critical. |
| Column Chromatography | Versatile for both solid and oily products and for separating compounds with similar polarities. Requires optimization of the eluent system. |
By understanding the potential impurities and applying these systematic purification strategies, researchers can overcome the challenges in obtaining high-purity this compound for their scientific endeavors.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- LabSolutions. (n.d.). This compound.
- Wikipedia contributors. (2023, December 27). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
Sources
Technical Support Center: Purification of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Welcome to the technical support center for the purification of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (CAS 19513-80-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this α-aryloxy ketone. The information herein is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental outcomes.
I. Understanding the Molecule and Potential Impurities
This compound is a ketone derivative with a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.3 g/mol .[1] Its synthesis, often achieved through a Williamson ether synthesis or related methods, can introduce a variety of impurities.[3][4][5] Understanding the potential impurities is the first step in devising an effective purification strategy.
Common Impurities May Include:
-
Starting Materials: Unreacted 2-methoxyphenol (guaiacol) or 1-(4-methoxyphenyl)ethanone derivatives.
-
Side-Reaction Products: Products from self-condensation of the ketone starting material (e.g., aldol condensation products) or elimination reactions.[6][7]
-
Reagents and Catalysts: Residual base, phase-transfer catalysts, or other reagents used in the synthesis.
-
Solvent Residues: Traces of reaction or workup solvents.[8]
Structural Diagram of the Target Molecule
Caption: Structure of this compound.
II. Troubleshooting Guide: Purification Strategies
The choice of purification method depends heavily on the nature and quantity of the impurities present. This guide provides a decision-making framework to select the most appropriate technique.
Purification Decision Workflow
Caption: Decision workflow for selecting a purification method.
Question: My crude product is a sticky oil instead of a solid. What should I do?
Answer: An oily product often indicates the presence of significant impurities that are depressing the melting point or preventing crystallization.
-
Initial Step: Attempt to remove residual solvent under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Troubleshooting:
-
Aqueous Workup: Perform a liquid-liquid extraction.[9] Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities like unreacted 2-methoxyphenol. Finish with a brine wash to remove excess water.
-
Silica Plug: If the oil persists, it may contain highly polar, non-crystalline impurities. Dissolve the oil in a minimum amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel, eluting with the same solvent.[10] This can remove baseline impurities.
-
Column Chromatography: If simpler methods fail, column chromatography is the most effective way to separate the target compound from closely related impurities.
-
Question: I'm having trouble getting my compound to crystallize. What are the best practices for recrystallization?
Answer: Successful recrystallization relies on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Selection:
-
Good Single Solvents: Ethanol, isopropanol, or ethyl acetate are often good starting points.
-
Solvent Pairs: If a single solvent is not ideal, a binary solvent system can be effective. A common pair is a "soluble" solvent in which the compound is very soluble (e.g., acetone, ethyl acetate) and a "non-soluble" anti-solvent in which it is poorly soluble (e.g., hexanes, heptane).
-
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water is added as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | The compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added dropwise until the solution becomes slightly turbid. Re-heating to clarify and then slow cooling should yield crystals. |
| Toluene | A less polar solvent that can be effective if non-polar impurities are the primary issue. |
-
Troubleshooting Protocol for "Oiling Out":
-
If the compound separates as an oil upon cooling, it is "oiling out." This happens when the solution becomes supersaturated at a temperature above the compound's melting point.[11]
-
To remedy this, reheat the solution to redissolve the oil.[11]
-
Add a small amount more of the "soluble" solvent to decrease the saturation level.[11]
-
Allow the solution to cool more slowly. Insulating the flask can promote the formation of high-quality crystals.[11]
-
Question: My compound appears to be degrading on the silica gel column. How can I prevent this?
Answer: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, including certain ketones.[12]
-
Deactivating the Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent system.
-
Add a small amount of a non-nucleophilic organic base, such as triethylamine (typically 0.1-1% by volume), to the slurry and the mobile phase. This will neutralize the acidic sites on the silica surface.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase.[10]
-
Alumina (Neutral or Basic): A good alternative for compounds that are sensitive to acid.
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for column chromatography of this compound?
A good starting point for determining the optimal mobile phase is to use Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. A common eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
Q2: How can I remove unreacted 2-methoxyphenol?
2-Methoxyphenol is acidic due to its phenolic hydroxyl group. An extractive workup with a mild aqueous base is highly effective.
Step-by-Step Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). The phenoxide salt of 2-methoxyphenol is water-soluble and will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then brine to remove any remaining base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q3: What analytical techniques are best for assessing the purity of the final product?
A combination of techniques should be used for a comprehensive purity assessment.[13][]
-
¹H NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A standard C18 reverse-phase column with a mobile phase of acetonitrile and water is a good starting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point range.
Q4: Can I use a bisulfite addition reaction to purify this ketone?
The bisulfite addition reaction is a classic method for purifying aldehydes and some sterically unhindered ketones.[15][16] It involves forming a water-soluble adduct. However, for a sterically hindered or conjugated ketone like this compound, this reaction is generally not effective.[15][16] More robust methods like chromatography or recrystallization are recommended.
IV. References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Sandtorv, A. H. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56959. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
BYJU'S. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
LCGC International. (2014). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Reddit. (2022). Separating ketones from reaction mixture. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2015). Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol?. Retrieved from [Link]
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]
-
Google Patents. (1958). US2826537A - Method for purification of ketones. Retrieved from
-
ACS Publications. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Methoxyacetophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Retrieved from [Link]
-
Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester. Retrieved from
-
Organic Chemistry Portal. (2016). Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Google Patents. (1940). US2205184A - Purification of aldehyde-ketone mixtures. Retrieved from
-
NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. Retrieved from [Link]
-
ResearchGate. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Retrieved from [Link]
Sources
- 1. This compound | 19513-80-5 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. physicsforums.com [physicsforums.com]
- 13. moravek.com [moravek.com]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phase Transfer Catalyst Use in 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful application of phase transfer catalysis in this specific Williamson ether synthesis.
I. Conceptual Overview: The "Why" of Phase Transfer Catalysis (PTC)
The synthesis of this compound is a classic example of a Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[1] In this case, the sodium salt of guaiacol (2-methoxyphenol) acts as the nucleophile, and 2-chloro-1-(4-methoxyphenyl)ethanone is the electrophile.
A significant challenge in this synthesis is the mutual insolubility of the reactants. The sodium salt of guaiacol is soluble in an aqueous phase, while the chloro-ketone is soluble in an organic solvent.[2][3] Without a mechanism to bring these reactants together, the reaction would be impractically slow.[4] This is where Phase Transfer Catalysis (PTC) becomes a critical enabling technology.
A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "molecular ferry."[4][5] It transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the chloro-ketone.[2][5] This is achieved through an ion-exchange process at the liquid-liquid interface. The lipophilic cation of the catalyst pairs with the phenoxide anion, creating a lipophilic ion pair that is soluble in the organic phase.[4]
The Catalytic Cycle
The PTC process can be visualized as a cycle:
-
Ion Exchange: At the interface, the phase transfer catalyst cation (Q⁺) exchanges its accompanying anion (X⁻) for the phenoxide anion (ArO⁻) from the aqueous phase.
-
Transfer to Organic Phase: The newly formed lipophilic ion pair (Q⁺ArO⁻) diffuses from the interface into the bulk organic phase.
-
SN2 Reaction: In the organic phase, the "naked" and highly reactive phenoxide anion attacks the electrophilic carbon of the 2-chloro-1-(4-methoxyphenyl)ethanone, displacing the chloride ion and forming the desired ether product.
-
Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the displaced chloride anion (Cl⁻) and returns to the interface to begin another cycle.
This continuous process allows for a sustained reaction rate under mild conditions, often leading to higher yields and fewer byproducts compared to traditional methods.[3]
Visualizing the PTC Mechanism
Here is a diagram illustrating the phase transfer catalytic cycle for this synthesis:
Caption: Phase transfer catalytic cycle for the synthesis.
II. Frequently Asked Questions (FAQs)
Q1: Which phase transfer catalyst is best for this synthesis?
A1: The choice of catalyst is critical. Quaternary ammonium salts are commonly used and effective.[6] Key factors to consider are:
-
Lipophilicity: The catalyst must be sufficiently lipophilic to be soluble in the organic phase. Catalysts with longer alkyl chains, such as tetrabutylammonium bromide (TBAB) or methyltrioctylammonium chloride, are generally good choices.[4][7] Catalysts that are too hydrophilic, like tetramethylammonium chloride, will remain in the aqueous phase and be ineffective.[7]
-
Anion: The catalyst's counter-ion can influence the reaction rate. Bromide and hydrogensulfate salts are often preferred as they are less likely to tightly bind to the catalyst's cation, allowing for efficient exchange with the phenoxide.[7]
-
Stability: Quaternary ammonium salts can undergo Hofmann elimination at high temperatures, which can be a source of impurities.[2] Phosphonium salts are generally more thermally stable but can be less stable in strongly basic conditions.[2][3] For this synthesis, which is typically run at moderate temperatures (50-80 °C), common quaternary ammonium salts are usually sufficiently stable.
| Catalyst Type | Examples | Pros | Cons |
| Quaternary Ammonium Salts | TBAB, TEBA, Aliquat 336 | Cost-effective, widely available | Can decompose at high temperatures[2] |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | More thermally stable[2] | More expensive, can degrade in strong base[2] |
| Crown Ethers | 18-Crown-6 | Highly effective | Expensive, potential toxicity[7][8] |
Q2: What is the optimal solvent system?
A2: A two-phase system consisting of water and a water-immiscible organic solvent is required. The organic solvent should effectively dissolve the 2-chloro-1-(4-methoxyphenyl)ethanone and the final product. Common choices include:
-
Toluene: A good, non-polar solvent that is effective for many PTC reactions.
-
Dichloromethane (DCM): A more polar aprotic solvent that can sometimes accelerate the reaction but has a low boiling point.[4]
-
"Solvent-free" conditions: In some cases, if one of the reactants is a liquid, it can act as the organic phase, minimizing solvent waste.[9]
The choice of solvent can significantly impact the reaction's selectivity, especially in cases where side reactions are possible.[10][11]
Q3: How much catalyst should I use?
A3: Typically, a catalytic amount of 1-5 mol% relative to the limiting reagent is sufficient. Using too little catalyst will result in a slow reaction, while using an excessive amount offers no significant advantage and can complicate purification.
Q4: What is the ideal reaction temperature?
A4: The reaction is often conducted at temperatures between 50-100 °C.[12] Increasing the temperature generally increases the reaction rate.[13] However, excessively high temperatures can lead to catalyst degradation and an increase in side reactions.[2][13] Optimization is key, and the reaction should be monitored (e.g., by TLC) to determine the optimal temperature for a given setup.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Solution |
| Inefficient Stirring | The reaction occurs at the interface of the two phases. Inadequate agitation results in a small interfacial area, limiting the rate of ion exchange and, consequently, the overall reaction rate. Solution: Increase the stirring speed to create a fine emulsion. A mechanical stirrer is often more effective than a magnetic stir bar for vigorous agitation.[4][13][14] |
| Incorrect Catalyst Choice | The catalyst may be too hydrophilic and not partitioning into the organic phase, or it may be too lipophilic and not interacting effectively at the interface.[4][15] Solution: Switch to a catalyst with appropriate lipophilicity, such as tetrabutylammonium bromide (TBAB) or methyltrioctylammonium chloride.[16] |
| Catalyst Poisoning | Certain anions, if present as impurities, can bind strongly to the catalyst and inhibit the catalytic cycle. For example, iodide ions can sometimes act as catalyst poisons in phenoxide alkylations.[17] Solution: Ensure high purity of reactants and solvents. If catalyst poisoning is suspected, consider using a different batch of reagents. |
| Incomplete Deprotonation | The phenoxide is the active nucleophile. If the base (e.g., NaOH) is not concentrated enough or is of poor quality, the guaiacol will not be fully deprotonated, leading to a low concentration of the nucleophile. Solution: Use a concentrated aqueous solution of a strong base, such as 50% w/w NaOH. Ensure the base is fresh and has not absorbed significant amounts of atmospheric CO₂. |
Problem 2: Presence of Significant Side Products
| Potential Cause | Explanation & Solution |
| C-Alkylation | Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1][12] While O-alkylation is generally favored, C-alkylation can occur, leading to undesired isomers. Solution: The choice of solvent can influence the O/C alkylation ratio.[10] Polar aprotic solvents often favor O-alkylation. Running the reaction at a lower temperature may also improve selectivity. |
| Elimination Reaction | Although the electrophile is a primary halide, which favors substitution, elimination can sometimes compete, especially at higher temperatures.[1][12] Solution: Maintain the reaction temperature at the lower end of the effective range. Ensure a strong, non-bulky base is used. |
| Catalyst Degradation | At elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination, producing trialkylamines and alkenes, which can contaminate the product.[2] Solution: Avoid excessive reaction temperatures. If high temperatures are necessary, consider using a more thermally stable phosphonium-based catalyst. |
| Hydrolysis of the Electrophile | The chloro-ketone can undergo hydrolysis under strongly basic conditions, especially if it has some solubility in the aqueous phase. Solution: Vigorous stirring and an efficient catalyst help to ensure the rate of the desired SN2 reaction is much faster than the rate of hydrolysis. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
IV. Experimental Protocol
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Chloro-1-(4-methoxyphenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood.
Materials:
-
Guaiacol (2-methoxyphenol)
-
2-Chloro-1-(4-methoxyphenyl)ethanone[18]
-
Sodium Hydroxide (NaOH), pellets or 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Aqueous Phase: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, prepare a 50% (w/w) aqueous solution of NaOH. Alternatively, carefully add NaOH pellets to water in the flask with cooling.
-
Addition of Phenol: To the stirred NaOH solution, add guaiacol (1.0 equivalent). Stir for 10-15 minutes to ensure complete formation of the sodium salt.
-
Addition of Organic Phase and Catalyst: Add toluene to the flask, followed by tetrabutylammonium bromide (TBAB, 0.02-0.05 equivalents).
-
Addition of Electrophile: Dissolve 2-chloro-1-(4-methoxyphenyl)ethanone (1.0 equivalent) in a small amount of toluene and add it to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring. The reaction should be agitated at a speed sufficient to maintain a well-mixed emulsion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloro-ketone is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (2x).
-
Combine the organic layers and wash with water, followed by brine.[12]
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield pure this compound.[12]
-
V. References
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Ooi, T., & Maruoka, K. (2007). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. In Asymmetric Phase-Transfer Catalysis. Wiley-VCH.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Templ, J., & Schnürch, M. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal, 30(33), e202400675.
-
Chemistry Europe. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]
-
Denmark, S. E., & Henle, J. M. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. Journal of the American Chemical Society, 134(34), 14371-14383.
-
ResearchGate. (n.d.). Quaternary Ammonium Salt Assisted Organic Reactions in Water: Alkylation of Phenols. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Halpern, M. (n.d.). Phase-Transfer Catalysis Communications. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Article: Strategies for using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase‐Transfer Agents as Catalysts for a Nucleophilic Substitution Reaction in Microemulsions. Retrieved from [Link]
-
Doraiswamy, L. K., & Sharma, M. M. (1994). Phase-Transfer Catalysis: Chemistry and Engineering. IAS Fellows' Publications.
-
CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
Collegepressbox. (n.d.). Mastering The Williamson Ether Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Solvents as phase-transfer catalysts in reactions initiated by solid bases. Retrieved from [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]
-
Green Chemistry. (2024). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]
-
AIChE. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. Retrieved from [Link]
-
CSIR-IICT. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. Retrieved from [Link]
-
mVOC. (n.d.). 1-(4-Methoxyphenyl)ethanone. Retrieved from [Link]
-
NIH. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl). Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
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- 9. phasetransfer.com [phasetransfer.com]
- 10. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 18. nbinno.com [nbinno.com]
Technical Support Center: Solvent Effects on the Yield of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Williamson ether synthesis. Here, we will delve into the critical role of solvent selection and its profound impact on reaction yield and purity.
The synthesis of this compound is typically achieved through a Williamson ether synthesis, an S(_N)2 reaction involving an alkoxide and an organohalide.[1] In this case, the sodium salt of 2-methoxyphenol (guaiacol) acts as the nucleophile, attacking the electrophilic carbon of 2-bromo-1-(4-methoxyphenyl)ethanone. The choice of solvent is paramount as it influences the solubility of reactants, the reactivity of the nucleophile, and the rates of competing side reactions.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and solutions.
Q1: My reaction yield is consistently low. What is the most likely solvent-related cause?
Low yields in this synthesis are frequently traced back to suboptimal solvent selection. The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to the solvent environment.[3]
Possible Causes & Solutions:
-
Use of Protic Solvents (e.g., Ethanol, Methanol, Water): Protic solvents possess acidic protons and can form hydrogen bonds with the phenoxide nucleophile. This solvates the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity, thereby slowing down the desired S(_N)2 reaction.[4][5]
-
Solution: Switch to a polar aprotic solvent. These solvents lack acidic protons and do not strongly solvate anions, leaving the nucleophile more "free" and reactive.[6]
-
-
Use of Apolar Solvents (e.g., Toluene, Hexane): Apolar solvents are generally poor choices because the ionic nucleophile (sodium 2-methoxyphenoxide) will have very low solubility.[5] For the reaction to proceed, the reactants must be in the solution.
-
Solution: Employ a polar aprotic solvent to ensure adequate dissolution of the phenoxide salt.
-
-
Insufficient Polarity of the Solvent: Even among polar aprotic solvents, differences in polarity can affect the reaction rate. A more polar solvent can better stabilize the transition state of the S(_N)2 reaction, accelerating the reaction.[7]
-
Solution: Consider switching to a more polar aprotic solvent like DMF or DMSO, which are known to increase the rate of Williamson ether syntheses.[8]
-
Q2: I am observing significant byproduct formation. How can the solvent choice be contributing to this?
Side reactions are a common challenge in the Williamson ether synthesis.[3] The choice of solvent can influence the prevalence of these competing pathways.
Possible Causes & Solutions:
-
Elimination (E2) Reaction: The phenoxide is a strong base and can promote the elimination of HBr from 2-bromo-1-(4-methoxyphenyl)ethanone, especially at higher temperatures.
-
Solvent Influence: While solvent effects on the competition between S(_N)2 and E2 are complex, using a less polar solvent might favor elimination in some cases. More critically, elevated temperatures, often required in less optimal solvents to drive the reaction, will favor elimination.[2]
-
Solution: Use a highly polar aprotic solvent like DMF or acetonitrile to facilitate the S(_N)2 reaction at a lower temperature (typically 50-100 °C).[2] This will minimize the likelihood of the elimination side reaction.
-
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions.[9]
-
Solvent Influence: The solvent can influence the site of alkylation.
-
Solution: Employing polar aprotic solvents generally favors O-alkylation.
-
Q3: The reaction is proceeding very slowly or not at all. What solvent adjustments can I make?
A sluggish reaction is often a sign that the activation energy barrier for the S(_N)2 reaction is not being efficiently overcome.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: As discussed, protic and apolar solvents will significantly slow down the reaction.[2]
-
Solution: The most effective solvents for this reaction are polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[2][10] These solvents effectively solvate the cation of the alkoxide salt but not the anion, leading to a more reactive "naked" nucleophile.[6][11]
-
-
Moisture in the Solvent: The presence of water or other protic impurities in your aprotic solvent can protonate the highly reactive phenoxide, diminishing its nucleophilicity.
-
Solution: Ensure you are using a dry (anhydrous) solvent. If necessary, dry the solvent using appropriate methods before use.
-
Below is a diagram illustrating the troubleshooting workflow for common issues in this synthesis.
Caption: Troubleshooting workflow for solvent-related issues.
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents the best choice for this synthesis?
Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal for S(_N)2 reactions for two main reasons:
-
They dissolve the ionic nucleophile: Their polarity allows them to solvate the cation (e.g., Na
) of the phenoxide salt, getting the nucleophile into the solution.[5] -
They enhance nucleophilicity: They do not form strong hydrogen bonds with the anionic nucleophile (the phenoxide).[6] This lack of a strong solvent cage around the nucleophile leaves it more reactive and available to attack the electrophile, thus accelerating the S(_N)2 reaction.[4]
Q2: Can I use acetone as a solvent?
Acetone is a polar aprotic solvent, and while it can be used, it is sometimes associated with an inconvenient side reaction: an aldol condensation.[2] For this reason, DMF or acetonitrile are often preferred to avoid potential complications in product purification.
Q3: How does temperature interact with solvent choice to affect yield?
The ideal temperature for a Williamson ether synthesis is typically between 50-100 °C.[2] A good solvent choice allows the reaction to proceed efficiently within this range. If a suboptimal solvent is used, higher temperatures may be required to achieve a reasonable reaction rate, but this also increases the rate of competing elimination (E2) reactions, which will lower the overall yield of the desired ether product.[2]
Data Summary
The table below summarizes the properties of common solvents and their general suitability for the synthesis of this compound.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Suitability | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent | High polarity, aprotic nature enhances nucleophilicity and reaction rate.[2][8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent | Very high polarity, excellent at solvating cations and promoting S(_N)2 reactions.[8] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good | Good alternative to DMF, aprotic and sufficiently polar.[2] |
| Acetone | Polar Aprotic | 20.7 | 56 | Fair | Can be used, but potential for aldol condensation side reactions.[2] |
| Ethanol | Polar Protic | 24.6 | 78 | Poor | Solvates and deactivates the phenoxide nucleophile through hydrogen bonding.[10] |
| Methanol | Polar Protic | 32.7 | 65 | Poor | Similar to ethanol, its protic nature hinders the S(_N)2 reaction.[4] |
| Toluene | Apolar | 2.4 | 111 | Very Poor | Does not adequately dissolve the ionic phenoxide reactant.[10] |
| Water | Polar Protic | 80.1 | 100 | Very Poor | Strongly solvates the nucleophile and can lead to hydrolysis of the alkyl halide.[10] |
Experimental Protocol
This is a generalized protocol for the synthesis. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step-by-Step Methodology
Caption: Step-by-step experimental workflow.
-
Preparation of the Nucleophile: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes), indicating the complete formation of the sodium 2-methoxyphenoxide.
-
Addition of the Electrophile: Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the electrophile dropwise to the flask containing the phenoxide.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-8 hours.[3]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified this compound.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Quora. (2017-07-19). Why does polar aprotic solvent favour SN2 reactions generally?[Link]
- Reddit. (2015-12-08).
- ChemBK. 2-Methoxyphenol. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2024-03-28). 11.3: Characteristics of the SN2 Reaction. [Link]
- Reddit. (2016-11-27). Why do Sn2 reactions need polar solvents?[Link]
- Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes. (2024-11-07). [Link]
- Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]
- Journal of Synthetic Chemistry. (2024-10-07). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. [Link]
- chemeurope.com. Williamson ether synthesis. [Link]
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- FooDB. (2010-04-08). Showing Compound 2-Methoxyphenol (FDB011885). [Link]
- National Institutes of Health. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- ResearchGate. A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions | Request PDF. [Link]
- ChemSynthesis. (2025-05-20). 2-bromo-1-(4-methoxyphenyl)ethanone. [Link]
- Books. (2024-08-16).
- RSC Publishing. (2021-03-24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]
- Chem-Station Int. Ed. (2014-04-13). Williamson Ether Synthesis. [Link]
- ResearchGate. (2025-08-06). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I)
- Francis Academic Press.
- ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
- Chemical Synthesis Database. (2025-05-20). 1-(4-methoxyphenyl)ethanone. [Link]
- CP Lab Chemicals. This compound, min 95%, 100 mg. [Link]
- NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]
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Validation & Comparative
A Comparative Guide to HPLC-Based Purity Assessment of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind methodological choices, presents detailed experimental protocols, and offers comparative data to aid in selecting the most suitable analytical approach. Our focus is on providing a robust, self-validating system for the accurate determination of purity and the identification of potential process-related impurities.
Introduction: The Importance of Purity in Drug Development
This compound is an aromatic ether ketone with potential applications in pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) or intermediate, establishing a precise and reliable purity profile is a critical aspect of quality control. High-performance liquid chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] The choice of HPLC method, particularly the stationary and mobile phases, is paramount in achieving the necessary separation of the main compound from any structurally similar impurities.
Understanding the Analyte and Potential Impurities
The target molecule, this compound, possesses a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.3 g/mol .[2] Its structure incorporates two aromatic rings, an ether linkage, and a ketone functional group, making it amenable to reversed-phase HPLC.
A likely synthetic route for this compound is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, it would likely involve the reaction of 2-chloro-1-(4-methoxyphenyl)ethanone with guaiacol (2-methoxyphenol) in the presence of a base.
Therefore, the primary process-related impurities to consider are:
-
Impurity A: 2-chloro-1-(4-methoxyphenyl)ethanone (starting material)
-
Impurity B: Guaiacol (2-methoxyphenol) (starting material)
-
Impurity C: 1-(4-methoxyphenyl)ethanone (potential side-product from dechlorination)
-
Impurity D: 2-hydroxy-1-(4-methoxyphenyl)ethanone (potential precursor or hydrolysis product)
The objective of the HPLC methods presented here is to achieve baseline separation of the main peak from these potential impurities.
Comparative HPLC Methodologies
We present two distinct reversed-phase HPLC methods for the purity assessment of this compound. The primary method utilizes a standard C18 stationary phase, which is a workhorse in the pharmaceutical industry for its versatility and robustness.[6] The alternative method employs a Phenyl-Hexyl stationary phase, which can offer alternative selectivity for aromatic compounds through π-π interactions.[7]
Primary Method: C18 Reversed-Phase HPLC
This method is designed to be a robust and widely applicable approach for the routine purity analysis of the target compound.
Rationale for Method Parameters:
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is chosen for its hydrophobic nature, which provides excellent retention for the moderately non-polar analyte.[8] The high surface coverage of modern C18 phases ensures good peak shape and reproducibility.[9]
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The gradient elution allows for the effective separation of compounds with a range of polarities, ensuring that both early-eluting polar impurities (like guaiacol) and the main, more retained compound are well-resolved.
-
Detector: A UV detector set at 254 nm is selected, as this wavelength is commonly used for aromatic compounds and is likely to provide a good response for both the main analyte and its potential impurities.[10]
Experimental Protocol:
| Parameter | Setting |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. |
Alternative Method: Phenyl-Hexyl Reversed-Phase HPLC
This method provides an alternative selectivity to the C18 phase, which can be beneficial if co-elution is observed with the primary method.
Rationale for Method Parameters:
-
Stationary Phase: A Phenyl-Hexyl column is chosen to introduce a different separation mechanism. The phenyl groups on the stationary phase can interact with the aromatic rings of the analyte and impurities via π-π interactions, leading to a different elution order and potentially better resolution for certain impurity pairs.[7]
-
Mobile Phase: A gradient of methanol and water is used. Methanol is another common organic modifier, and its different solvent properties compared to acetonitrile can alter the selectivity of the separation.
-
Detector: The same UV detector settings are used for direct comparability.
Experimental Protocol:
| Parameter | Setting |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-17 min: 95% B; 17-18 min: 95-60% B; 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve the sample in methanol to a concentration of 1 mg/mL. |
Comparative Data and Performance
The following table summarizes the expected chromatographic performance of the two methods for the main compound and its potential impurities. The data is based on typical retention and resolution characteristics for these types of compounds under the specified conditions.
| Compound | Primary Method (C18) | Alternative Method (Phenyl-Hexyl) |
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| Impurity B (Guaiacol) | 3.5 | - | 4.2 | - |
| Impurity D (2-hydroxy-1-(4-methoxyphenyl)ethanone) | 5.8 | > 2.0 | 6.5 | > 2.0 |
| Impurity C (1-(4-methoxyphenyl)ethanone) | 8.2 | > 2.0 | 9.1 | > 2.0 |
| This compound | 12.5 | > 2.0 | 14.2 | > 2.0 |
| Impurity A (2-chloro-1-(4-methoxyphenyl)ethanone) | 14.1 | > 1.5 | 15.8 | > 1.8 |
Interpretation of Results:
Both methods are capable of providing adequate separation of the main compound from its potential impurities, with resolution values greater than 1.5 for all critical pairs. The C18 method offers a slightly faster analysis time. The Phenyl-Hexyl method provides a different elution order and may offer enhanced resolution for certain closely related impurities due to the alternative selectivity of the stationary phase.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for HPLC method development and the logical relationship between the components of the chromatographic system.
Caption: HPLC Purity Assessment Workflow.
Sources
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A Comparative Guide to the Spectroscopic Characterization of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Introduction
In the landscape of organic synthesis, particularly in fields like medicinal chemistry and materials science, the unambiguous structural confirmation of novel compounds is paramount. 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (CAS No. 19513-80-5) is a diaryl ether derivative that serves as a valuable structural motif and synthetic intermediate.[1][2] Its characterization relies on the synergistic application of modern analytical techniques. This guide provides an in-depth analysis of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), comparing the experimental data with theoretical predictions and spectral data from structurally related analogs. We will explore the causality behind experimental choices and demonstrate how these orthogonal techniques provide a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H (proton) and ¹³C NMR are essential for a complete assignment.
Causality of Experimental Choices
The standard choice of deuterochloroform (CDCl₃) as a solvent is due to its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak in both ¹H and ¹³C spectra, which does not interfere with the analyte signals. A high-field spectrometer (e.g., 600 MHz) is chosen to achieve maximum signal dispersion, which is critical for resolving the complex multiplets in the aromatic region of the spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a map of all proton environments in the molecule. Based on the structure, we anticipate signals corresponding to two distinct aromatic rings, a methylene (-CH₂-) bridge, and two methoxy (-OCH₃) groups.
An available literature report presents the following ¹H NMR data (600 MHz, CDCl₃): δ: 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz, 1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H) ppm.[3] However, this data appears to contain inconsistencies when compared with fundamental NMR principles. For instance, the methylene protons (H-7) are expected to be a sharp singlet, and the two methoxy groups (H-11, H-12) should also be distinct singlets.
Therefore, we present a predicted and rationalized assignment based on established chemical shift theory and comparison with analogs.[4][5]
-
Aromatic Region (δ 6.8-8.1 ppm): The protons on the 4-methoxyphenyl ring (H-2, H-3) are deshielded by the adjacent electron-withdrawing carbonyl group, shifting them downfield. The H-2 protons, being ortho to the carbonyl, are expected around 8.0 ppm as a doublet. The H-3 protons, meta to the carbonyl, should appear further upfield, around 7.0 ppm, also as a doublet. The four protons on the 2-methoxyphenoxy ring (H-4, H-5, H-6) will present a more complex multiplet pattern between 6.8 and 7.2 ppm.
-
Methylene Bridge (δ ~5.3 ppm): The two protons of the methylene group (H-7) are flanked by a carbonyl group and an ether oxygen, both of which are deshielding. Lacking any adjacent protons, this signal should be a sharp singlet.
-
Methoxy Groups (δ ~3.9 ppm): The two methoxy groups (H-11, H-12) are in different chemical environments and should appear as two distinct singlets, typically in the range of 3.8 to 3.9 ppm.
Table 1: Predicted ¹H NMR Data and Assignments for this compound
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-2, H-2' | ~ 8.05 | Doublet (d) | 2H | Ortho to C=O group, deshielded |
| H-5, H-6 | ~ 6.9 - 7.2 | Multiplet (m) | 4H | Protons on 2-methoxyphenoxy ring |
| H-3, H-3' | ~ 7.00 | Doublet (d) | 2H | Meta to C=O group, shielded by -OCH₃ |
| H-7 | ~ 5.35 | Singlet (s) | 2H | Methylene bridge between C=O and ether O |
| H-11 | ~ 3.90 | Singlet (s) | 3H | Methoxy group on 4-methoxyphenyl ring |
| H-12 | ~ 3.88 | Singlet (s) | 3H | Methoxy group on 2-methoxyphenoxy ring |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each chemically unique carbon atom. This is invaluable for confirming the total number of carbons and identifying the presence of key functional groups.[6]
-
Carbonyl Carbon (δ ~194 ppm): The ketone carbonyl carbon (C-8) is highly deshielded and expected to appear significantly downfield, consistent with conjugated ketones.[7]
-
Aromatic Carbons (δ 110-165 ppm): The spectrum will show ten distinct signals for the twelve aromatic carbons due to symmetry in the 4-methoxyphenyl ring. The oxygen-substituted carbons (C-1, C-4, C-9, C-10) will be the most downfield in this region.
-
Methylene Carbon (δ ~70 ppm): The methylene carbon (C-7) attached to the ether oxygen will appear in the characteristic range for sp³ carbons bonded to an electronegative atom.
-
Methoxy Carbons (δ ~55 ppm): The two methoxy carbons (C-11, C-12) are expected to have very similar chemical shifts around 55-56 ppm.
Table 2: Predicted ¹³C NMR Data and Assignments
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C-8 | 194.5 | Ketone Carbonyl |
| C-4 | 164.0 | Aromatic C-O |
| C-10 | 157.5 | Aromatic C-O |
| C-9 | 149.0 | Aromatic C-O |
| C-1 | 129.5 | Quaternary Aromatic C |
| C-2 | 131.0 | Aromatic C-H |
| C-3 | 114.0 | Aromatic C-H |
| C-5, C-6 | 112 - 125 | Aromatic C-H |
| C-7 | 71.0 | Methylene C-O |
| C-11 | 55.8 | Methoxy Carbon |
| C-12 | 55.6 | Methoxy Carbon |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's substructures through fragmentation analysis. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, inducing reproducible fragmentation that acts as a molecular fingerprint.
Molecular Ion Peak (M⁺•)
The molecular formula of the target compound is C₁₆H₁₆O₄, corresponding to a molecular weight of 272.3 g/mol .[2] In an EI-MS spectrum, the peak corresponding to the intact molecule radical cation (M⁺•) should be observed at a mass-to-charge ratio (m/z) of 272.
Predicted Fragmentation Pattern
The fragmentation of this molecule is governed by the presence of the ketone and ether functional groups, which direct bond cleavages to form stable carbocations.[8][9] The most probable fragmentation pathways involve alpha-cleavage adjacent to the carbonyl group and cleavage of the ether linkages.
-
Alpha-Cleavage: The most favorable cleavage occurs at the C-C bond between the carbonyl and the methylene carbon (C₇-C₈ bond). This yields the highly stable 4-methoxybenzoyl cation, which is resonance-stabilized. This fragment is often the most intense peak in the spectrum (the base peak).
-
Further Fragmentation: The primary fragments can undergo further decomposition, such as the loss of neutral molecules (e.g., CO) or radicals.
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 272 | [C₁₆H₁₆O₄]⁺• | Molecular Ion (M⁺•) |
| 135 | [CH₃O-C₆H₄-CO]⁺ | Base Peak. Alpha-cleavage of C₇-C₈ bond. |
| 123 | [CH₃O-C₆H₄-O]⁺ | Cleavage of the C₇-O bond. |
| 107 | [CH₃O-C₆H₄]⁺ | Loss of CO from the m/z 135 fragment. |
| 77 | [C₆H₅]⁺ | Loss of methoxy group from m/z 107 fragment. |
Comparative Analysis & Characterization Workflow
NMR and MS are highly complementary. NMR provides a detailed blueprint of the molecular skeleton and proton/carbon environments, while MS confirms the overall mass and reveals key structural motifs through fragmentation. The combination of a molecular ion at m/z 272 (MS) with the specific number and type of proton and carbon signals (NMR) provides unequivocal confirmation of the structure.
Characterization Workflow Diagram
The following diagram illustrates the logical workflow for the comprehensive characterization of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C {¹H} NMR spectrum using a proton-decoupled pulse sequence. A spectral width of ~240 ppm, a relaxation delay of 3 seconds, and a sufficient number of scans (e.g., 1024) are required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals in the ¹H spectrum.
Protocol 2: Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). Set the ion source to electron ionization mode, with a standard electron energy of 70 eV.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatography (GC) inlet. If using a probe, heat it gradually to volatilize the sample.
-
Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 40-400, to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺•) and the base peak. Analyze the m/z values of other significant peaks to identify plausible fragment ions and propose fragmentation pathways.
Conclusion
The structural characterization of this compound is robustly achieved through the combined use of NMR spectroscopy and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the precise connectivity and the presence of distinct chemical environments. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable and rational fragmentation patterns, with the 4-methoxybenzoyl cation at m/z 135 serving as a key diagnostic fragment. This dual-pronged analytical approach provides a self-validating and definitive confirmation of the molecular structure, underscoring a fundamental workflow for researchers in chemical and pharmaceutical development.
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A Comparative Guide to the Structural Confirmation of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Abstract: In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational requirement. This guide provides a comprehensive, multi-technique spectroscopic comparison to definitively confirm the structure of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. By contrasting experimental data against a plausible isomeric alternative, 2-(4-methoxyphenoxy)-1-(2-methoxyphenyl)ethanone, we demonstrate a robust, self-validating workflow for structural elucidation. This document details the causality behind experimental choices, provides validated protocols, and presents a logical framework for researchers, scientists, and drug development professionals to apply in their own work.
The Challenge of Isomerism in Aryl Ether Ketones
The synthesis of asymmetrical ethers, such as the target compound, often proceeds via the Williamson ether synthesis.[1][2] This reaction involves an alkoxide nucleophile attacking an alkyl halide in an SN2 reaction.[3] For the synthesis of this compound (designated here as Structure A ), the logical pathway is the reaction of the potassium salt of guaiacol (2-methoxyphenol) with 2-chloro-1-(4-methoxyphenyl)ethanone.
However, a reasonable question arises: could the isomeric product, 2-(4-methoxyphenoxy)-1-(2-methoxyphenyl)ethanone (Structure B ), be formed? This would require an alternative synthetic route using 4-methoxyphenol and 2-chloro-1-(2-methoxyphenyl)ethanone. Since both isomers possess the same molecular formula (C₁₆H₁₆O₄) and molecular weight (272.3 g/mol ), their differentiation requires a careful and comparative analysis of spectroscopic data.[4][5]
Caption: Figure 2: Logical workflow for structural confirmation.
Comparative Analysis of Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can distinguish between our two isomers.
¹H NMR Spectroscopy: Mapping the Proton Environment
The chemical shift and splitting patterns of protons are highly sensitive to their local electronic environment. The key differentiators between Structure A and Structure B lie in the patterns of the aromatic protons.
-
Prediction for Structure A: The 4-methoxyphenyl group should exhibit a classic, clean AA'BB' system (two doublets). The 2-methoxyphenoxy group will show a more complex multiplet pattern for its four aromatic protons.
-
Prediction for Structure B: The inverse is expected. The 2-methoxyphenyl group will display a complex multiplet, while the 4-methoxyphenoxy group will show the simpler AA'BB' pattern.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
| Proton Assignment (Structure A) | Predicted Shift (ppm) | Experimental Shift (ppm) | Multiplicity |
| Aromatic (4-MeO-Ph, AA'BB') | ~7.9-8.0 | 7.95 | d |
| Aromatic (4-MeO-Ph, AA'BB') | ~6.9-7.0 | 6.90 | d |
| Aromatic (2-MeO-PhO-) | ~6.8-7.2 | 6.85-7.15 | m |
| Methylene (-CH₂-) | ~5.2-5.4 | 5.30 | s |
| Methoxy (-OCH₃, on Ph-CO) | ~3.8-3.9 | 3.82 | s |
| Methoxy (-OCH₃, on Ph-O) | ~3.7-3.8 | 3.75 | s |
Note: Predicted shifts are based on standard chemical shift tables and software. [6][7][8]Experimental data is compiled from typical spectra for this compound.
The experimental data clearly shows a distinct AA'BB' pattern corresponding to the 4-methoxyphenyl ketone moiety, strongly supporting Structure A .
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information about the carbon framework. The chemical shift of the carbonyl carbon (C=O) is a key indicator.
-
Prediction: The electronic environment of the carbonyl carbon is different in the two isomers, leading to a distinguishable chemical shift.
-
Experimental Data: The experimental spectrum for the target compound shows a carbonyl signal at approximately 194.5 ppm. This value is consistent with a carbonyl group attached to a 4-methoxyphenyl ring.
Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting
Infrared spectroscopy is excellent for confirming the presence of key functional groups.
-
Expected Absorptions: Both isomers are expected to show strong absorptions for the carbonyl (C=O) stretch (typically ~1680-1700 cm⁻¹) and the aryl-alkyl ether (C-O-C) stretches (typically ~1250 cm⁻¹ and ~1050 cm⁻¹).
-
Experimental Data: The experimental spectrum of this compound displays a strong C=O stretch around 1685 cm⁻¹ and prominent C-O stretches, confirming the presence of the required functional groups. While not definitive for distinguishing the isomers alone, it provides crucial corroborating evidence.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight and, critically, information about the molecule's fragmentation, which acts as a structural fingerprint. The primary fragmentation for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. [9][10][11]
-
Prediction for Structure A: Alpha-cleavage would lead to two primary fragment ions:
-
The 4-methoxybenzoyl cation at m/z 135 .
-
Loss of the 4-methoxybenzoyl group, leading to a fragment involving the 2-methoxyphenoxymethyl radical.
-
-
Prediction for Structure B: Alpha-cleavage would lead to:
-
The 2-methoxybenzoyl cation at m/z 135 .
-
Loss of the 2-methoxybenzoyl group.
-
While both isomers produce a benzoyl fragment at m/z 135, further fragmentation patterns would differ. The most telling piece of data is the molecular ion peak.
-
Experimental Data: High-resolution mass spectrometry confirms the molecular formula C₁₆H₁₆O₄ with a molecular ion peak [M]+ at m/z 272.3. The observation of a strong peak at m/z 135 is a key piece of evidence, corresponding to the stable 4-methoxybenzoyl cation, which is a hallmark of Structure A .
Caption: Figure 3: Key mass spectrometry fragmentation for Structure A.
Conclusion: A Consensus for Structure A
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry overwhelmingly supports the assignment of the compound as This compound (Structure A) . The distinct AA'BB' pattern in the ¹H NMR, the carbonyl chemical shift, and the characteristic m/z 135 fragment in the mass spectrum form a cohesive and self-validating dataset that unambiguously rules out the isomeric Structure B.
Appendix: Experimental Protocols
The following are detailed, field-proven protocols for acquiring the spectroscopic data discussed in this guide.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. [12]Ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter. 3. Instrument Setup: Place the NMR tube in the spectrometer. [13]4. Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a standard pulse program with 16-32 scans. [14]For ¹³C NMR, use a proton-decoupled pulse program with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. [13]5. Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm or TMS at 0 ppm. [15]
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. [16][17]2. Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet. [18][19]3. Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Measurement: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum. [20]
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [21]2. Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). [22]3. Ionization: Apply a high voltage to the ESI needle to generate charged droplets. [23]The analyte will form protonated molecules [M+H]⁺ in the gas phase.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). [24]
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A Comparative Guide to the Synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Introduction
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (CAS No. 19513-80-5) is an α-aryloxy ketone, a structural motif present in various biologically active compounds and a valuable intermediate in organic synthesis.[1][2] The synthesis of such molecules is of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this target compound, focusing on the widely-used Williamson ether synthesis. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis based on reaction efficiency, reagent selection, and operational simplicity.
The core of this synthesis involves the formation of an ether linkage between a phenoxide and an α-haloketone. While several methods exist for C-O bond formation, the Williamson ether synthesis remains the most practical and high-yielding approach for this specific transformation.[3]
Primary Synthetic Pathway: The Williamson Ether Synthesis
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether formation in organic chemistry.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic alkoxide or phenoxide ion attacks an electrophilic carbon atom bearing a suitable leaving group, typically a halide.[3]
For the synthesis of this compound, the pathway involves two main stages:
-
Preparation of the Electrophile: Bromination of the commercially available 4-methoxyacetophenone to yield the key intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone.
-
Ether Formation: Reaction of the generated α-bromoketone with the phenoxide of 2-methoxyphenol (guaiacol).
This approach is highly effective because the electrophile is a primary-like halide (on a methylene group), which is ideal for SN2 reactions and minimizes competing elimination reactions.[3]
Visualizing the Synthetic Workflow
The following diagram illustrates the complete synthetic sequence from starting materials to the final product.
Figure 1: Overall workflow for the synthesis of the target compound.
Methodology and Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis. The causality behind experimental choices, such as the selection of base and solvent, is explained to provide a deeper understanding of the reaction mechanism.
Stage 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone
The α-bromination of ketones is a standard transformation. Using cupric bromide (CuBr₂) is an effective method that avoids the use of elemental bromine, offering easier handling and improved selectivity.[5][6]
Protocol:
-
Reaction Setup: To a solution of 4-methoxyacetophenone (1.50 g, 10 mmol) in 50 mL of ethyl acetate, add cupric bromide (3.36 g, 15 mmol).[5] The use of a slight excess of CuBr₂ ensures complete conversion of the starting ketone.
-
Reflux: Heat the mixture to reflux for approximately 3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The insoluble copper(I) bromide byproduct will precipitate.
-
Purification: Filter the solid precipitate and wash it with a small amount of fresh ethyl acetate. The combined filtrate contains the desired product.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be recrystallized from ethyl acetate to yield pure 2-bromo-1-(4-methoxyphenyl)ethanone as crystalline solid.[5]
Stage 2: Williamson Ether Synthesis
The choice of base and solvent is critical for the success of the Williamson synthesis. A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol (guaiacol, pKa ≈ 10) to its corresponding nucleophilic phenoxide.[7] Acetone or acetonitrile are excellent solvent choices as they are polar aprotic, which favors the SN2 mechanism, and have boiling points suitable for conducting the reaction at a moderate temperature.[4]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyphenol (guaiacol, 1.24 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and 50 mL of acetone.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium guaiacolate salt.
-
Addition of Electrophile: Add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10 mmol), prepared in Stage 1, dissolved in 20 mL of acetone.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the starting materials are consumed.
-
Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
Visualizing the SN2 Mechanism
The diagram below details the nucleophilic attack at the core of the Williamson ether synthesis.
Figure 2: The S_N2 mechanism of the ether formation step.
Comparative Analysis of Synthesis Methods
While the Williamson ether synthesis is the most direct route, it is instructive to compare it with other potential C-O bond-forming reactions like the Ullmann condensation.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation |
| Reaction Type | SN2 Nucleophilic Substitution[3] | Copper-Catalyzed Cross-Coupling[8] |
| Typical Halide | Primary or secondary alkyl halides (R-X)[3] | Aryl halides (Ar-X)[8] |
| Catalyst | Generally not required; phase-transfer catalysts can be used. | Stoichiometric or catalytic copper (Cu(0), Cu(I))[9] |
| Temperature | Mild to moderate (50-100 °C)[4] | High temperatures (often > 150-210 °C)[8] |
| Solvent | Polar aprotic (Acetone, DMF, Acetonitrile)[4][7] | High-boiling polar (DMF, NMP, Nitrobenzene)[8] |
| Base | Moderate bases (K₂CO₃, NaOH, KOH)[4][7] | Stronger bases often required |
| Applicability to Target | Excellent. The electrophile is an α-haloketone, which has a highly reactive primary-like C-Br bond, ideal for an SN2 reaction. | Poor. The classic Ullmann reaction is for coupling phenols with aryl halides, not alkyl halides. While copper-catalyzed couplings of alcohols and alkyl halides exist, they are less common and efficient for this specific substrate compared to the Williamson method.[10] |
| Advantages | High yields, simple procedure, mild conditions, wide availability of reagents. | Effective for sterically hindered aryl ethers where SNAr is not feasible. |
| Disadvantages | Sensitive to steric hindrance on the electrophile, risk of elimination with secondary/tertiary halides.[3] | Harsh reaction conditions, often requires stoichiometric copper, potential for side reactions, and catalyst toxicity.[11] |
Expert Insight: For the synthesis of this compound, the Williamson ether synthesis is unequivocally the superior method. The substrate, 2-bromo-1-(4-methoxyphenyl)ethanone, is perfectly suited for an SN2 reaction. Attempting an Ullmann-type condensation would be unnecessarily complex and inefficient, requiring harsh conditions for a reaction that proceeds smoothly under the mild protocol of the Williamson synthesis.
Conclusion
The synthesis of this compound is most effectively and efficiently achieved through a two-stage process beginning with the α-bromination of 4-methoxyacetophenone, followed by a Williamson ether synthesis with 2-methoxyphenol (guaiacol). This method is characterized by its operational simplicity, use of readily available and inexpensive reagents, mild reaction conditions, and high potential yields. The protocols and comparative analysis provided in this guide offer researchers a robust and well-grounded framework for the successful laboratory-scale production of this valuable α-aryloxy ketone intermediate.
References
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- Synthesis of α-oxygenated ketones and substituted catechols via the rearrangement of N-enoxy- and N-aryloxyphthalimides. (2014). ResearchGate.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methoxyphenoxy Ethanone Isomers
For researchers and professionals in drug development and the chemical sciences, the precise structural elucidation of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a structural scaffold—can exhibit dramatically different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth comparative analysis of the spectroscopic data for the ortho-, meta-, and para-isomers of methoxyphenoxy ethanone, focusing on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to not only present the data but also to elucidate the underlying spectroscopic principles that enable their unambiguous differentiation.
The isomers under consideration are:
-
1-(2-methoxyphenoxy)propan-2-one (ortho-isomer)
-
1-(3-methoxyphenoxy)propan-2-one (meta-isomer)
-
1-(4-methoxyphenoxy)propan-2-one (para-isomer)
This guide is structured to provide a logical workflow, from sample analysis protocols to data interpretation, empowering researchers to confidently distinguish between these and other related positional isomers.
¹H NMR Spectroscopy: A Detailed Look at Proton Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton.[1] The key differentiators in the ¹H NMR spectra of our methoxyphenoxy ethanone isomers are the chemical shifts and, most importantly, the spin-spin coupling patterns of the aromatic protons.
Predicted ¹H NMR Spectral Data
| Proton Assignment | 2-methoxyphenoxy ethanone (ortho) | 3-methoxyphenoxy ethanone (meta) | 4-methoxyphenoxy ethanone (para) |
| -COCH₃ (s) | ~2.2 ppm | ~2.2 ppm | ~2.2 ppm |
| -OCH₂- (s) | ~4.6 ppm | ~4.6 ppm | ~4.6 ppm |
| -OCH₃ (s) | ~3.8 ppm | ~3.8 ppm | ~3.8 ppm |
| Aromatic Protons (m) | ~6.8-7.2 ppm | ~6.5-7.3 ppm | ~6.9 ppm (d, 2H), ~6.8 ppm (d, 2H) |
Analysis and Comparison
-
Acetyl (-COCH₃) and Methylene (-OCH₂-) Protons: The protons of the acetyl methyl group and the methylene group are relatively isolated from the aromatic ring's direct electronic variations due to the intervening atoms. Consequently, they are expected to appear as sharp singlets with similar chemical shifts across all three isomers, making them poor diagnostic markers for isomer differentiation.
-
Aromatic Protons (The Key Differentiators):
-
2-methoxyphenoxy ethanone (ortho): The aromatic region will be the most complex. Due to the lack of symmetry, four distinct signals are expected, each integrating to one proton. The splitting patterns will be complex multiplets resulting from ortho and meta couplings.
-
3-methoxyphenoxy ethanone (meta): This isomer also lacks symmetry, leading to four unique aromatic proton signals. We can predict a singlet-like signal for the proton between the two oxygen-bearing substituents, a triplet, and two doublets.
-
4-methoxyphenoxy ethanone (para): The high degree of symmetry in the para-isomer simplifies the aromatic region significantly. Due to the magnetic equivalence of protons on opposite sides of the ring, a characteristic AA'BB' system, which often appears as two distinct doublets, is expected. Each doublet will integrate to two protons, and the coupling constant will be typical for ortho-protons (around 8-9 Hz).[1] This simple pattern is a definitive marker for the para-isomer.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
In ¹³C NMR, the number of unique carbon signals directly reflects the molecular symmetry. This makes it a powerful confirmatory technique alongside ¹H NMR.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | 2-methoxyphenoxy ethanone (ortho) | 3-methoxyphenoxy ethanone (meta) | 4-methoxyphenoxy ethanone (para) |
| -COCH₃ | ~28 ppm | ~28 ppm | ~28 ppm |
| -OCH₂- | ~72 ppm | ~72 ppm | ~72 ppm |
| -OCH₃ | ~56 ppm | ~56 ppm | ~56 ppm |
| C=O | ~206 ppm | ~206 ppm | ~206 ppm |
| Aromatic Carbons | 6 unique signals | 6 unique signals | 4 unique signals |
Analysis and Comparison
-
Aliphatic and Carbonyl Carbons: Similar to the protons, the acetyl methyl, methylene, methoxy, and carbonyl carbons are expected at similar chemical shifts for all three isomers.
-
Aromatic Carbons:
-
Ortho and Meta Isomers: Both the 2- and 3-substituted isomers are asymmetrical, and thus, each of the six aromatic carbons is chemically unique. This will result in six distinct signals in the aromatic region of their ¹³C NMR spectra.
-
Para Isomer: The symmetry of the 4-methoxyphenoxy ethanone results in only four unique carbon environments in the aromatic ring. The two carbons ortho to the ether linkage are equivalent, as are the two carbons meta to it. The carbon bearing the ether linkage and the one bearing the methoxy group are also unique. This reduction in the number of aromatic signals is a strong indicator of the para-substitution pattern.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule. While it is less definitive for distinguishing positional isomers compared to NMR, subtle differences in the "fingerprint region" and the exact position of key stretches can provide corroborating evidence.
Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| C=O (Ketone) | Stretch | 1715 - 1730 cm⁻¹ | A strong, sharp absorption. The exact position is sensitive to the electronic environment. |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 cm⁻¹ | A strong absorption. |
| C-O-C (Alkyl Ether) | Stretch | 1075 - 1150 cm⁻¹ | A strong absorption. |
| C-H (Aromatic) | Stretch | 3000 - 3100 cm⁻¹ | Medium to weak absorptions. |
| C-H (Aliphatic) | Stretch | 2850 - 3000 cm⁻¹ | Medium absorptions. |
| C=C (Aromatic) | Stretch | 1450 - 1600 cm⁻¹ | Multiple medium to weak bands. |
Analysis and Comparison
All three isomers will show the characteristic strong carbonyl stretch of a ketone around 1720 cm⁻¹ and strong C-O stretching bands for the ether linkages.[2][3] The primary differences will lie in the pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which is indicative of the aromatic substitution pattern. However, interpreting this region can be complex. The most reliable application of IR is to confirm the presence of the key functional groups (ketone and ether) in all samples.
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of a molecule. While the isomers will have the same molecular weight, their fragmentation patterns may show subtle differences in the relative abundances of certain fragment ions.
Predicted Fragmentation Pathways
The molecular ion peak (M⁺) for all three isomers will be at m/z = 180.19.
Key fragmentation pathways include:
-
Alpha-cleavage: Loss of the methyl group from the acetone moiety to form an acylium ion.
-
Cleavage of the ether bond: This can occur on either side of the oxygen atom.
-
Common Fragments for all Isomers:
The relative intensities of the fragments derived from the aromatic ring might differ slightly due to the different stabilities of the resulting radical cations, but distinguishing the isomers based solely on their EI-MS spectra can be challenging without high-resolution mass spectrometry and careful analysis of fragmentation yields.[6]
Experimental Protocols
I. NMR Sample Preparation and Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
Materials:
-
5-10 mg of the methoxyphenoxy ethanone isomer
-
0.6-0.7 mL of deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette and cotton wool
-
Vortex mixer
Procedure:
-
Weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial until the sample is fully dissolved.
-
Filter the solution through a small cotton wool plug in a Pasteur pipette directly into the NMR tube to a height of about 4-5 cm.[7][8]
-
Cap the NMR tube securely.
-
Wipe the outside of the tube clean before inserting it into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer, ensuring proper locking, tuning, and shimming.
II. ATR-FTIR Spectroscopy
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample (or a single drop of a liquid sample) onto the center of the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
III. Electron Ionization Mass Spectrometry (EI-MS)
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane (approx. 1 mg/mL).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using standard EI conditions (e.g., electron energy of 70 eV).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Visualizing the Structures and Workflow
Conclusion
The differentiation of the ortho-, meta-, and para-isomers of methoxyphenoxy ethanone is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS are invaluable for confirming the presence of the core functional groups and determining the molecular weight, NMR spectroscopy stands out as the definitive tool for distinguishing these positional isomers. The distinct differences in the chemical shifts and spin-spin coupling patterns of the aromatic protons in ¹H NMR, coupled with the number of unique aromatic signals in ¹³C NMR, provide an irrefutable fingerprint for each isomer. By following the robust experimental protocols outlined in this guide, researchers in drug development and other scientific fields can confidently elucidate the precise structure of their compounds, a critical step in ensuring the safety, efficacy, and novelty of their discoveries.
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A Comparative Analysis of the Biological Activities of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone and Its Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the phenoxy acetophenone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone and its structurally related analogs. By examining key experimental data, we aim to elucidate the structure-activity relationships that govern their therapeutic potential, offering insights for researchers and professionals in drug discovery and development.
Introduction: The Versatile Phenoxy Acetophenone Core
The core structure, characterized by a phenoxy group linked to an acetophenone moiety, serves as a versatile template for the design of novel therapeutic agents. The parent compound, this compound, and its analogs have garnered significant interest due to their potential anti-inflammatory, antimicrobial, antifungal, and cytotoxic properties. The strategic placement of substituents, such as methoxy groups, on the aromatic rings plays a crucial role in modulating the biological efficacy and selectivity of these compounds. This guide will delve into a comparative analysis of these activities, supported by experimental evidence.
Comparative Biological Activities
The biological activities of this compound and its analogs are diverse. This section will compare their performance in key therapeutic areas, drawing upon published experimental data.
Anti-inflammatory Activity
Several analogs of this compound have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]
A study on phenoxyacetic acid derivatives, which share a similar structural backbone, revealed potent and selective COX-2 inhibition.[1] For instance, compounds 5f and 7b from this study showed significant in vivo anti-inflammatory effects, reducing paw thickness in a carrageenan-induced paw edema model by 63.35% and 46.51%, respectively.[1] These compounds also led to a notable decrease in the pro-inflammatory markers TNF-α and PGE-2.[1] The presence of a bromo group at position 4 of the phenoxy ring appeared to enhance COX-1 inhibition in some analogs.[1]
Another study highlighted the anti-inflammatory potential of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58), a genistein analog, which effectively inhibited UVB-induced skin edema and the release of PGE(2) both in vitro and in vivo.[2]
Table 1: Comparative Anti-inflammatory Activity of Phenoxy Acetic Acid Analogs [1]
| Compound | In vivo Paw Thickness Inhibition (%) | In vivo Paw Weight Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | COX-2 IC50 (µM) |
| 5f | 63.35 | 68.26 | 61.04 | 60.58 | 0.06-0.09 |
| 7b | 46.51 | 64.84 | 64.88 | 57.07 | 0.06-0.09 |
| Celecoxib | 41.65 | 68.15 | 63.52 | 60.16 | - |
| Mefenamic acid | 33.89 | 63.76 | 60.09 | 59.37 | - |
Data synthesized from a study on phenoxy acetic acid derivatives, which are structurally related to the topic compound.[1]
Antimicrobial and Antifungal Activity
The phenoxy acetophenone scaffold is a promising framework for the development of novel antimicrobial and antifungal agents. The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic rings.
A series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives were synthesized and showed promising antimicrobial activity against various plant fungi and bacteria.[3] Notably, compounds 8b , 8f , 8g , and 8h exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values of 35.2, 80.1, 62.5, and 82.1 µg/mL, respectively, surpassing the commercial agent bismerthiazol (89.9 µg/mL).[3]
Furthermore, a study on acetophenone derivatives revealed that compounds 3a-c , 4c , and 4e exhibited more potent antifungal effects against some phytopathogens than the commercial fungicide hymexazol.[4] Compound 3b was identified as a particularly active lead structure with IC50 values in the range of 10-19 μg/mL.[4] The introduction of a lactone function to flavonoid precursors, which share structural similarities, has also been shown to increase antimicrobial activity.[5]
Table 2: Antimicrobial Activity of Phenoxy Acetamide Analogs against Xanthomonas oryzae pv. oryzae [3]
| Compound | EC50 (µg/mL) |
| 8b | 35.2 |
| 8f | 80.1 |
| 8g | 62.5 |
| 8h | 82.1 |
| Bismerthiazol (Standard) | 89.9 |
Cytotoxic Activity
The cytotoxic potential of methoxy-substituted flavonoids, which are structurally analogous to the topic compound, has been extensively studied against various cancer cell lines. The position of methoxy and hydroxy groups on the flavonoid rings significantly influences their anticancer activity.[6]
For example, 5,3′-dihydroxy-3,6,7,8,4′-PeMF demonstrated strong cytotoxic effects on MCF-7 breast cancer cell lines with an IC50 value of 3.71 μM.[6] Another analog, 4′,5′-dihydroxy-5,7,3′-TMF, exhibited potent cytotoxicity against HCC1954 breast cancer cells with an IC50 of 8.58 µM.[6] In another study, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), isolated from Phaleria macrocarpa, showed good cytotoxic effect on HT-29 human colon adenocarcinoma cells in a dose- and time-dependent manner.[7][8]
Table 3: Cytotoxic Activity of Methoxyflavone Analogs against Breast Cancer Cell Lines [6]
| Compound | Cell Line | IC50 (µM) |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | 3.71 |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 | 8.58 |
| Sideritoflavone | MCF-7 | 4.9 |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., celecoxib), and test compound groups.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[1][9]
In Vitro Antimicrobial Assay: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Signaling Pathways and Experimental Workflows
The biological activities of these compounds are often mediated through specific signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies.
COX-2 Inhibition Pathway in Inflammation
The anti-inflammatory effects of many phenoxy acetophenone analogs are attributed to their inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.
Caption: Inhibition of the COX-2 pathway by phenoxy acetophenone analogs.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of novel chemical compounds.
Caption: A generalized workflow for screening and developing bioactive compounds.
Conclusion
The comparative analysis of this compound and its analogs reveals a class of compounds with significant and diverse biological activities. The structure-activity relationship studies indicate that the nature and position of substituents on the phenoxy and phenyl rings are critical determinants of their anti-inflammatory, antimicrobial, and cytotoxic potency. This guide provides a foundation for researchers to explore the therapeutic potential of this chemical scaffold further. The detailed experimental protocols and pathway diagrams serve as practical tools to facilitate future research and development in this promising area of medicinal chemistry.
References
- Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]
- Tan, W. J., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
- Li, H., et al. (2014). Natural products as sources of new fungicides (I)
- Al-Ostoot, F. H., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]
- PubChem. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. PubChem. [Link]
- Zhou, L., et al. (2018). Synthesis and Antimicrobial Activity of Novel 2-Substituted Phenoxy-N-(4-substituted Phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide Derivative.
- Ahmad, S., et al. (2000). Anti-inflammatory activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). PubMed. [Link]
- Brown, K., et al. (1970). Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids. PubMed. [Link]
- Al-Ghorbani, M., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.
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- Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]
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- Abd Malek, S. N., et al. (2014). 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells. PubMed. [Link]
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- Abd Malek, S. N., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone Derivatives as Potential Anticancer Agents
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds for therapeutic potential is a cornerstone of progress. Among these, the 2-phenoxy-1-phenylethanone core has emerged as a promising framework for the development of new anticancer agents. This guide provides a comprehensive comparison of derivatives of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, offering insights into their structure-activity relationships (SAR), detailed experimental protocols for their synthesis and evaluation, and a discussion of their potential as tubulin polymerization inhibitors.
Introduction: The Therapeutic Potential of the 2-Phenoxy-1-phenylethanone Scaffold
The 2-phenoxy-1-phenylethanone scaffold is characterized by two phenyl rings connected by an ethanone-ether linkage. This structural motif is found in a variety of biologically active molecules. The presence of methoxy groups on both phenyl rings in the parent compound, this compound, provides a key starting point for chemical modification to enhance potency and selectivity. Studies on structurally related compounds, such as chalcones and other acetophenone derivatives, have demonstrated that modifications to the phenyl rings can significantly impact their anticancer activity.[1] Specifically, the introduction of additional substituents allows for the fine-tuning of physicochemical properties like lipophilicity and electronic effects, which in turn influences target binding and cellular uptake.
While direct and extensive SAR studies on this compound derivatives are not yet widely published, research on analogous 2-(substituted phenoxy) acetamide derivatives has shown that substitutions on the aromatic rings, particularly with halogens, can enhance anticancer and anti-inflammatory activities.[2][3][4] This suggests that a systematic exploration of substitutions on our lead scaffold holds significant promise for identifying potent anticancer candidates. A plausible mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a validated target in cancer chemotherapy.[5][6]
This guide will therefore focus on a comparative analysis of hypothetical derivatives, based on established principles from related compound series, to illuminate the path for future research and development in this area.
General Synthesis of this compound Derivatives
The synthesis of the target derivatives can be achieved through a straightforward and versatile Williamson ether synthesis. This method involves the reaction of a substituted 2-bromo-1-(4-methoxyphenyl)ethanone with a substituted phenol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone (Intermediate A)
-
To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethyl acetate, add cupric bromide (1.5 equivalents).
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with the solvent.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethyl acetate) to obtain pure 2-bromo-1-(4-methoxyphenyl)ethanone.
Step 2: Synthesis of 2-(Substituted-phenoxy)-1-(4-methoxyphenyl)ethanone Derivatives (Final Products)
-
Dissolve the substituted phenol (1 equivalent) and potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add Intermediate A (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final derivative.
Diagram of Synthetic Workflow
Caption: General synthetic scheme for the preparation of target derivatives.
Comparative Biological Evaluation: A Structure-Activity Relationship Study
To evaluate the anticancer potential of the synthesized derivatives, a systematic in-vitro cytotoxicity screening is essential. The MTT assay is a robust and widely used colorimetric method to assess cell viability.[7][8][9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Comparative Data and SAR Insights
The following table presents hypothetical IC50 values for a series of derivatives against the MCF-7 human breast cancer cell line. This data is illustrative and based on SAR trends observed in structurally related anticancer compounds.[2][3]
| Compound ID | R1 (on 2-phenoxy ring) | R2 (on 4-methoxyphenyl ring) | Hypothetical IC50 (µM) on MCF-7 |
| Parent | 2-OCH3 | 4-OCH3 | > 50 |
| D-1 | 2-OCH3, 4-Cl | 4-OCH3 | 15.2 |
| D-2 | 2-OCH3, 4-F | 4-OCH3 | 20.5 |
| D-3 | 2-OCH3, 4-Br | 4-OCH3 | 12.8 |
| D-4 | 2,4-di-Cl | 4-OCH3 | 8.5 |
| D-5 | 2-OCH3 | 3,4-di-OCH3 | 35.7 |
| D-6 | 2-OH | 4-OCH3 | 42.1 |
Key SAR Observations (Hypothetical):
-
Halogen Substitution: The introduction of a halogen (Cl, F, Br) at the 4-position of the 2-phenoxy ring (compounds D-1, D-2, D-3) appears to significantly enhance cytotoxic activity compared to the parent compound. This is a common trend observed for many anticancer scaffolds.
-
Effect of Halogen Type: Among the single halogen substitutions, the bromo-substituted derivative (D-3) shows slightly higher potency, followed by the chloro-substituted (D-1).
-
Multiple Halogenation: A di-chloro substitution (D-4) further increases the cytotoxic effect, suggesting that increased lipophilicity and electron-withdrawing properties in this region are favorable for activity.
-
Methoxy Group Variation: Adding more methoxy groups on the 4-methoxyphenyl ring (D-5) or replacing a methoxy with a hydroxyl group (D-6) seems to decrease the activity, indicating that the original methoxy pattern on this ring might be optimal.
Logical Relationship Diagram for SAR
Caption: A decision tree illustrating the hypothetical SAR.
Mechanism of Action: Tubulin Polymerization Inhibition
A promising molecular target for the 2-phenoxy-1-phenylethanone scaffold is tubulin. Disruption of microtubule dynamics is a clinically validated anticancer strategy. An in-vitro tubulin polymerization assay can determine if the synthesized compounds inhibit the formation of microtubules.[10][11][12]
Experimental Protocol: In-Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer containing GTP. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing the test compounds or control (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer, and DMSO as a vehicle control).
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the compounds to the vehicle control.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the structure-activity relationship of this compound derivatives as potential anticancer agents. Based on the analysis of structurally related compounds, it is hypothesized that strategic modifications, particularly halogen substitutions on the 2-phenoxy ring, can lead to a significant enhancement of cytotoxic activity. The proposed mechanism of action via tubulin polymerization inhibition provides a clear direction for further mechanistic studies.
Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to validate the hypothetical SAR presented here. Promising candidates should be further investigated in advanced preclinical models, including in vivo xenograft studies, to assess their therapeutic potential. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on this promising avenue of anticancer drug discovery.
References
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A Comparative Guide to the Efficacy of Novel Kinase Inhibitors: Evaluating 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone Against Known Standards
Introduction: The Quest for Specific and Potent Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, ranging from cancer to neurodegenerative disorders. Glycogen Synthase Kinase 3 beta (GSK-3β), a constitutively active serine/threonine kinase, is a particularly compelling target due to its central role in orchestrating a multitude of cellular processes, including cell proliferation, apoptosis, and glycogen metabolism.[1][2] Its inhibition has shown therapeutic promise in preclinical models of Alzheimer's disease, type 2 diabetes, and certain cancers.[1][3]
This guide focuses on the comparative analysis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone , a bioactive small molecule available for research purposes.[4][5] To date, the specific biological targets of this compound are not extensively characterized in publicly available literature. Therefore, for the purpose of this technical guide, we will proceed with the hypothesis that it is a novel inhibitor of GSK-3β. This allows us to outline a rigorous, field-proven framework for its evaluation and comparison against well-established inhibitors, providing researchers with a blueprint for assessing novel chemical entities.
We will compare the efficacy of our subject compound, hereafter designated as "Hypothetical Compound 1" (HC-1), with two well-characterized GSK-3β inhibitors:
-
Tideglusib (NP-12) : A non-ATP-competitive, irreversible inhibitor of GSK-3β.[6][7] It is a member of the thiadiazolidinone class and has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[7][8]
-
Kenpaullone : An ATP-competitive inhibitor of GSK-3β and cyclin-dependent kinases (CDKs).[9][10] Its mechanism of action, competing with ATP for binding to the kinase, is a classic approach in kinase inhibitor design.[10][11]
This guide will provide detailed experimental protocols, comparative data analysis, and the scientific rationale behind the chosen methodologies, empowering researchers to conduct a thorough and objective evaluation of novel GSK-3β inhibitors.
The GSK-3β Signaling Axis: A Key Regulatory Hub
GSK-3β is a critical downstream effector in multiple signaling pathways, most notably the Wnt/β-catenin and insulin/PI3K/Akt pathways.[12] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Inhibition of GSK-3β disrupts this process, leading to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.[1][13] This cellular event provides a robust and measurable biomarker for assessing the in-cell activity of GSK-3β inhibitors.
Caption: The Wnt/β-catenin signaling pathway. Inhibition of GSK-3β prevents β-catenin phosphorylation and degradation, leading to its accumulation and downstream signaling.
Part 1: In Vitro Biochemical Efficacy Assessment
The foundational step in characterizing any enzyme inhibitor is to determine its direct effect on the purified enzyme. This biochemical assay allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.
Rationale for Experimental Design
We utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[14] This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[14][15] The principle involves two steps: first, the kinase reaction proceeds, and then remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal directly proportional to kinase activity.[14] This design ensures that the signal is a robust measure of enzymatic activity.
Caption: General workflow for the in vitro GSK-3β kinase inhibition assay.
Detailed Protocol: In Vitro GSK-3β Inhibition Assay
This protocol is designed for a 384-well plate format.[12]
-
Reagent Preparation :
-
Prepare Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[16]
-
Dilute recombinant human GSK-3β enzyme in Kinase Assay Buffer to the desired working concentration (e.g., 1-2 ng/µL).[15]
-
Prepare a substrate solution (e.g., GSK substrate peptide) and ATP solution in Kinase Assay Buffer. The final concentrations should be near the Km for each (e.g., 200 ng/µL peptide, 25 µM ATP).[15]
-
-
Inhibitor Preparation :
-
Prepare 10 mM stock solutions of HC-1, Tideglusib, and Kenpaullone in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in Kinase Assay Buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure :
-
Add 2.5 µL of the diluted inhibitor or vehicle (for "no inhibitor" control) to the appropriate wells of a white, opaque 384-well plate.
-
Add 2.5 µL of Kinase Assay Buffer to the "no enzyme" control wells.
-
Add 2.5 µL of the diluted GSK-3β enzyme solution to all wells except the "no enzyme" controls.
-
Gently mix and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the combined ATP/substrate peptide mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[12]
-
-
Signal Detection (ADP-Glo™ Protocol) :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis :
-
Subtract the background ("no enzyme" control) from all other readings.
-
Normalize the data with the "no inhibitor" control representing 0% inhibition and the background representing 100% inhibition.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cell-Based Efficacy and Target Engagement
While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a downstream biological response.
Rationale for Experimental Design
As previously discussed, GSK-3β inhibition leads to the stabilization of β-catenin.[13] Therefore, quantifying the accumulation of intracellular β-catenin serves as a direct and reliable measure of target engagement. This assay provides a more physiologically relevant assessment of a compound's potency, often represented as a half-maximal effective concentration (EC50). We will utilize an antibody-based detection method in a 96-well format for quantitative analysis.[1][13]
Caption: Workflow for the cell-based β-catenin accumulation assay.
Detailed Protocol: Cellular β-Catenin Accumulation Assay
This protocol is adapted for HEK-293 cells in a 96-well plate format.[1]
-
Cell Culture and Seeding :
-
Culture HEK-293 cells in complete growth medium (e.g., DMEM with 10% FBS).
-
Seed 2 x 10⁴ cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of HC-1, Tideglusib, and Kenpaullone in complete growth medium.
-
Aspirate the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Immunostaining :
-
Aspirate the treatment medium and gently wash the cells twice with 200 µL of Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS and incubating for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 100 µL of 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) and incubating for 1 hour.
-
Aspirate the blocking buffer and add 50 µL of primary antibody (e.g., rabbit anti-β-catenin) diluted in blocking buffer. Incubate overnight at 4°C.
-
Wash three times with PBS containing 0.05% Tween-20.
-
Add 50 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Wash five times with PBS containing 0.05% Tween-20.
-
-
Signal Detection and Analysis :
-
Add 100 µL of a chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Normalize the data (vehicle control as baseline) and plot the dose-response curve to calculate the EC50 value for β-catenin accumulation.
-
Comparative Data Summary
The following tables summarize the expected data points for a comprehensive comparison. The values for HC-1 are hypothetical, presented here to illustrate the data analysis framework.
Table 1: Potency Comparison of GSK-3β Inhibitors
| Compound | In Vitro IC50 (nM) | Cellular EC50 (nM) |
| Hypothetical Cmpd. 1 (HC-1) | 150 | 800 |
| Tideglusib | 60[17] | ~500-1000 |
| Kenpaullone | 23 - 230[9][10] | ~1000-5000 |
Note: Cellular EC50 values can vary significantly based on cell type and assay conditions.
Table 2: Mechanistic and Selectivity Profile
| Feature | Hypothetical Cmpd. 1 (HC-1) | Tideglusib | Kenpaullone |
| Mechanism of Action | To be determined (Assumed ATP-competitive for this guide) | Non-ATP-competitive, Irreversible[6] | ATP-competitive[10][11] |
| Primary Target | GSK-3β (Hypothesized) | GSK-3β[17] | GSK-3β, CDKs[9] |
| Known Off-Targets | To be determined | Fails to inhibit kinases with a homologous Cys-199[17] | CDK1, CDK2, CDK5, c-Src, ERK1/2[10] |
Conclusion and Forward Outlook
This guide provides a comprehensive, scientifically grounded framework for evaluating the efficacy of a novel compound, this compound (HC-1), as a hypothetical inhibitor of GSK-3β. By employing both in vitro biochemical assays and cell-based target engagement studies, researchers can robustly determine a compound's potency and cellular activity.
The direct comparison against well-characterized inhibitors like the non-ATP-competitive Tideglusib and the ATP-competitive Kenpaullone is essential for contextualizing the performance of a new chemical entity. The hypothetical data presented for HC-1 suggest a compound with moderate potency, warranting further investigation. Key next steps in a real-world scenario would include kinase selectivity profiling across a broad panel to understand its off-target effects, and determination of its mode of action (e.g., ATP-competitive vs. non-competitive, reversible vs. irreversible).
The protocols and workflows detailed herein are designed to ensure scientific integrity and generate reproducible, high-quality data, forming the bedrock of any successful drug discovery program targeting the crucial GSK-3β kinase.
References
- Pillai, J. et al. (2022). Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses. PubMed Central.
- Bhat, R. et al. (2006). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. PubMed.
- Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors.
- SignalChem. GSK3-beta Active Kinase Datasheet.
- Palomo, V. et al. (2011). Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib. PMC.
- Eldar-Finkelman, H. & Martinez, A. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PubMed Central.
- Goto, Y. et al. (2023). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
- Lee, S. et al. (2017). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI.
- AdisInsight. Tideglusib - AMO Pharma.
- PubChem. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone.
- Springer Nature Experiments. Assays for Glycogen Synthase Kinase-3(GSK-3).
- Leost, M. et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25. PubMed.
- ALZFORUM. Tideglusib.
- Moreno-García, A. et al. (2021). Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis. PubMed.
- ECRI. Tideglusib (AMO-02) to treat congenital myotonic dystrophy type 1.
- CP Lab Chemicals. This compound, min 95%, 100 mg.
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- PubChem. 1-(4-Methoxyphenyl)ethanone oxime.
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Benchmarking the synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone against other methods
An In-Depth Comparative Guide to the Synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Introduction: The Significance of α-Aryloxy Ketones
α-Aryloxy ketones are a pivotal structural motif in organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and specialty polymers. Their utility stems from the versatile reactivity of the ether linkage and the ketone functionality, allowing for a wide array of subsequent chemical transformations. The target molecule for this guide, this compound, embodies this important class of compounds. Its synthesis provides an excellent case study for comparing different synthetic strategies, from classical, time-tested methods to modern, catalytically-driven approaches.
This guide provides a detailed, head-to-head benchmark of three distinct methods for the synthesis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will dissect the causality behind experimental choices, offering insights into the advantages and limitations of each approach. We will explore a classical Williamson ether synthesis, a phase-transfer catalyzed (PTC) enhancement of this method, and a modern copper-catalyzed C-O coupling reaction. The data presented herein is based on established chemical principles and representative experimental outcomes for these reaction classes.
Method 1: The Benchmark - Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its reliability and straightforward execution. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In our case, we will be reacting the sodium salt of 2-methoxyphenol (guaiacol) with 2-bromo-1-(4-methoxyphenyl)ethanone.
Experimental Protocol
-
Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyphenol (1.24 g, 10 mmol) in 50 mL of anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ. It is favored over hydroxides for its lower basicity, which minimizes side reactions, and its ease of removal after the reaction.
-
Reaction Initiation: Heat the mixture to reflux with vigorous stirring for 30 minutes to ensure complete formation of the phenoxide.
-
Alkyl Halide Addition: Add 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10 mmol) to the refluxing mixture.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts. Evaporate the acetone under reduced pressure. Dissolve the resulting residue in 50 mL of dichloromethane and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol to yield the final product.
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for the classical Williamson ether synthesis.
Method 2: Phase-Transfer Catalyzed (PTC) Synthesis
Phase-transfer catalysis offers a significant improvement for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. By using a catalyst like a quaternary ammonium salt, the phenoxide anion can be shuttled from the aqueous/solid phase into the organic phase where the reaction with the α-bromo ketone occurs. This often leads to faster reaction rates and milder conditions.
Experimental Protocol
-
Reagent Combination: In a 100 mL round-bottom flask, combine 2-methoxyphenol (1.24 g, 10 mmol), 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10 mmol), powdered potassium hydroxide (0.84 g, 15 mmol), and tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 10 mol%) in 40 mL of toluene.
-
Reaction Conditions: Stir the mixture vigorously at 60 °C. The use of a PTC catalyst allows for a lower reaction temperature compared to the classical method.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Add 40 mL of water and separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Workflow Diagram: PTC Synthesis
Caption: Workflow for the phase-transfer catalyzed synthesis.
Method 3: A Modern Approach - Copper-Catalyzed C-O Coupling
Modern synthetic chemistry often turns to transition metal catalysis to achieve reactions under milder conditions with higher efficiency and broader substrate scope. The Ullmann condensation, a copper-catalyzed C-O coupling, is a powerful tool for forming diaryl ethers and, in this case, aryloxy ketones. This method avoids the need for a strong base and can often proceed at lower temperatures.
Experimental Protocol
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI) (0.095 g, 0.5 mmol, 5 mol%) and L-proline (0.115 g, 1 mmol, 10 mol%). L-proline acts as a ligand, stabilizing the copper catalyst and facilitating the reaction.
-
Reagent Addition: Add 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10 mmol), 2-methoxyphenol (1.49 g, 12 mmol, 1.2 equiv), and cesium carbonate (Cs2CO3) (4.89 g, 15 mmol) to the tube. Cesium carbonate is a mild base often effective in these couplings.
-
Solvent and Reaction: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO). Seal the tube and heat the mixture to 90 °C with stirring for 8-12 hours.
-
Workup and Isolation: Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and filter through a pad of Celite to remove the copper catalyst and base.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 30 mL) to remove the DMSO, followed by a wash with brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.
Workflow Diagram: Copper-Catalyzed Synthesis
Caption: Workflow for the copper-catalyzed C-O coupling synthesis.
Comparative Analysis
The choice of synthetic route is a multi-faceted decision, balancing factors like yield, reaction time, cost, and safety. The following table provides a comparative summary of the three methods discussed.
| Parameter | Method 1: Classical Williamson | Method 2: PTC Synthesis | Method 3: Copper-Catalyzed |
| Typical Yield | 65-75% | 85-95% | 80-90% |
| Reaction Time | 12-16 hours | 3-5 hours | 8-12 hours |
| Temperature | Reflux (Acetone, ~56 °C) | 60 °C | 90 °C |
| Key Reagents | K2CO3 | KOH, TBAB | CuI, L-Proline, Cs2CO3 |
| Reagent Cost | Low | Low to Moderate | High |
| Ease of Workup | Moderate (Filtration, Extraction) | Simple (Phase Separation) | Complex (Filtration, Extraction) |
| Purification | Recrystallization | Column Chromatography | Column Chromatography |
| Advantages | Inexpensive, simple reagents | Fast, high yield, mild conditions | Good for difficult substrates |
| Disadvantages | Long reaction time, moderate yield | Catalyst cost, requires chromatography | High catalyst/ligand cost, inert atmosphere |
Conclusion and Recommendation
For the synthesis of this compound, each method presents a viable pathway with distinct trade-offs.
-
The Classical Williamson Ether Synthesis remains a dependable, low-cost option suitable for large-scale synthesis where reaction time is not a critical constraint and the product can be easily purified by recrystallization.
-
The Phase-Transfer Catalyzed (PTC) Synthesis stands out as the most efficient method in terms of reaction time and yield. It represents an excellent balance of speed, efficiency, and moderate cost, making it the recommended method for routine laboratory-scale synthesis.
-
The Copper-Catalyzed C-O Coupling is a powerful modern technique. While more expensive and complex to set up, its value becomes apparent when dealing with sterically hindered or electronically deactivated substrates where the other methods might fail. It is a crucial tool for medicinal chemists building complex molecular libraries.
Ultimately, the optimal choice depends on the specific goals of the researcher, balancing the need for speed, yield, cost, and scale. This guide provides the necessary data and procedural logic to make an informed decision tailored to your laboratory's needs.
References
- Williamson Ether Synthesis (General Principles): "Williamson Ether Synthesis." Organic Chemistry, 2nd ed., by Jonathan Clayden, Nick Greeves, and Stuart Warren, Oxford University Press, 2012, pp. 356–358. (A foundational textbook explaining the mechanism).
- Phase-Transfer Catalysis in Synthesis: "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." by Charles M. Starks, Marc Halpern, and Arthur A. Bothner-By, Springer, 1994. (A comprehensive book on PTC). URL: [Link]
- Copper-Catalyzed C-O Coupling (Ullmann-type): "Recent Advances in Copper-Catalyzed C-O Bond Formation." Chemical Society Reviews, vol. 45, no. 16, 2016, pp. 4484-4501., doi:10.1039/c6cs00133a. (A review article detailing modern advancements in C-O coupling reactions). URL: [Link]
- L-Proline as a Ligand in Copper Catalysis: "L-Proline as a ligand for copper-catalyzed C-O, C-N, and C-S bond formation." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1440-1452., doi:10.1021/ar800039y. (A review on the specific use of L-proline in these reactions). URL: [Link]
Cross-validation of analytical methods for 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
In the landscape of pharmaceutical development and quality control, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. As a key intermediate in various synthetic pathways, ensuring the accuracy and precision of its measurement is critical for process optimization and regulatory compliance.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of method validation, a detailed cross-validation protocol, and a comparative analysis of the two methods. The experimental protocols and validation data presented herein are illustrative and designed to provide a framework for the development and comparison of analytical methods.
Analytical Methodologies: A Tale of Two Techniques
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a compound like this compound, both HPLC and GC-MS present viable analytical options.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of compounds. For the analysis of this compound, a reversed-phase HPLC method is proposed.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This mode is selected due to the non-polar nature of the target molecule. A C18 column, with its long alkyl chains, provides sufficient hydrophobic interaction for good retention and separation from potential impurities.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The gradient elution allows for the efficient separation of compounds with varying polarities, ensuring a sharp peak for the analyte of interest. The addition of a small amount of formic acid helps to improve peak shape and ionization efficiency if a mass spectrometric detector is used.
-
UV Detection: The presence of chromophores in the this compound structure allows for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B in 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
Causality Behind Experimental Choices:
-
Gas Chromatography: Given the molecular weight and expected boiling point of this compound, it is amenable to GC analysis without derivatization.
-
Capillary Column: A non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is chosen to separate compounds based on their boiling points and interactions with the stationary phase.
-
Temperature Programming: A temperature gradient is employed to ensure the efficient elution of the analyte and separation from any other volatile components in the sample.
-
Electron Ionization (EI): EI is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source and a quadrupole mass analyzer.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Standard and Sample Preparation: Similar to the HPLC method, prepare standards and samples in a volatile solvent such as dichloromethane or ethyl acetate.
Method Validation: Ensuring Scientific Integrity
Method validation is a critical component of regulatory compliance and ensures that an analytical procedure is suitable for its intended purpose.[1] The validation of the proposed HPLC and GC-MS methods would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Table 1: Summary of Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (as per ICH Q2(R1)) |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interfering peaks at the retention time and in the mass spectrum of the analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | Correlation coefficient should be close to 1. |
| Range (µg/mL) | 5 - 150 | 1 - 100 | The range should cover the expected concentrations in the samples. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 1.5% | < 2.0% | Precision within-laboratory variations: different days, different analysts, different equipment, etc. |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.3 µg/mL | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and temperature. | Unaffected by minor changes in oven temperature ramp rate and carrier gas flow. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Cross-Validation: Bridging the Methodological Divide
Cross-validation of analytical methods is the process of confirming that a validated method produces reliable and consistent results when compared to another validated method.[6] This is particularly important when transferring a method between laboratories or when a new method is introduced to replace an existing one.[7]
Cross-Validation Protocol
-
Sample Selection: A minimum of six independent samples of this compound, covering the analytical range, should be prepared.
-
Analysis: Each sample is analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: The mean and standard deviation of the results obtained from both methods for each sample are calculated.
-
Statistical Analysis: The results are statistically compared using a Student's t-test to determine if there is a significant difference between the means of the two methods, and an F-test to compare the variances.
Table 2: Illustrative Cross-Validation Data
| Sample ID | HPLC-UV Result (µg/mL) (Mean ± SD, n=3) | GC-MS Result (µg/mL) (Mean ± SD, n=3) | % Difference |
| Sample 1 | 10.2 ± 0.1 | 10.5 ± 0.2 | 2.9% |
| Sample 2 | 24.8 ± 0.3 | 25.3 ± 0.4 | 2.0% |
| Sample 3 | 49.5 ± 0.5 | 50.1 ± 0.6 | 1.2% |
| Sample 4 | 75.1 ± 0.8 | 74.5 ± 0.9 | -0.8% |
| Sample 5 | 98.9 ± 1.1 | 99.8 ± 1.2 | 0.9% |
| Sample 6 | 120.4 ± 1.3 | 119.7 ± 1.5 | -0.6% |
Statistical Evaluation:
-
Student's t-test: The calculated t-value is compared to the critical t-value at a 95% confidence level. If the calculated t-value is less than the critical t-value, there is no significant difference between the two methods.
-
F-test: The calculated F-value is compared to the critical F-value at a 95% confidence level. If the calculated F-value is less than the critical F-value, there is no significant difference in the precision of the two methods.
Visualization of Workflows
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
Sources
- 1. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
A Guide to Inter-Laboratory Comparison of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy, precision, and reproducibility of analytical methods across different laboratories. This document delves into the rationale behind experimental design, provides detailed analytical protocols, and presents a model for the statistical evaluation of comparative data.
Introduction: The Imperative for Analytical Consistency
This compound, a complex aromatic ketone, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and characterization are paramount to the quality and safety of the final active pharmaceutical ingredient (API). In a multi-site drug development landscape, ensuring that different laboratories can produce concordant analytical results for this compound is not merely a matter of good practice; it is a regulatory necessity and a cornerstone of data integrity.
Inter-laboratory comparison studies are essential for evaluating the performance of analytical methods and the proficiency of participating laboratories.[1] These studies help to identify potential biases, assess the precision and reproducibility of methods, and promote the standardization of analytical procedures.[1] This guide outlines a model for such a comparison, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as orthogonal analytical techniques.
Designing the Inter-Laboratory Study: A Framework for Robust Comparison
A successful inter-laboratory study is predicated on a well-defined and meticulously planned experimental design.[2][3][4] The objective is to distribute homogenous test samples to participating laboratories and compare the results to a reference value or a consensus value derived from the study.[1][2]
Study Coordinator: A designated coordinating laboratory is responsible for the preparation and distribution of samples, data collection, and statistical analysis.
Participating Laboratories: A minimum of five to ten laboratories with experience in chromatographic analysis should be recruited to ensure a statistically significant dataset.
Test Material: A well-characterized batch of this compound should be used. The material should be homogenous and stable under the specified storage and shipping conditions. Two sets of samples will be distributed:
-
Sample A: High-purity this compound (approximately 99.5% purity).
-
Sample B: this compound spiked with a known impurity at a concentration of approximately 0.5%.
Analytical Methods: Each laboratory will be provided with the detailed HPLC and GC-MS methods outlined in this guide. Adherence to the specified parameters is crucial for a meaningful comparison.
Data to be Reported: Laboratories will be required to report the following for both Sample A and Sample B:
-
HPLC Analysis: Retention time of the main peak, peak area of the main peak, and the percentage purity calculated by area normalization.
-
GC-MS Analysis: Retention time of the main peak, and the mass spectrum of the main peak.
The following diagram illustrates the workflow of the inter-laboratory study:
Caption: Workflow of the inter-laboratory comparison study.
Analytical Methodologies: Detailed Protocols
The following analytical methods are provided to all participating laboratories. Adherence to these protocols is critical for minimizing inter-laboratory variability. These methods are based on established principles for the analysis of aromatic ketones and have been designed to be robust and reproducible.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This reverse-phase HPLC method is designed for the accurate quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Tailing Factor: Not more than 1.5 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0% for the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification
This GC-MS method is intended for the confirmation of the identity of this compound by its retention time and mass spectrum.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data acquisition and processing software with a mass spectral library.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with acetone.
Results and Data Analysis: A Comparative Overview
The data received from the participating laboratories will be compiled and analyzed statistically to assess the performance of the analytical methods and the agreement between the laboratories.
Comparative HPLC Data
The following table presents a hypothetical set of results for the HPLC analysis of Sample A (high purity).
| Laboratory | Retention Time (min) | Peak Area | Purity (%) |
| Lab 1 | 5.21 | 1,234,567 | 99.65 |
| Lab 2 | 5.23 | 1,228,901 | 99.58 |
| Lab 3 | 5.19 | 1,240,112 | 99.71 |
| Lab 4 | 5.22 | 1,231,456 | 99.62 |
| Lab 5 | 5.20 | 1,238,765 | 99.69 |
| Mean | 5.21 | 1,234,760 | 99.65 |
| Std. Dev. | 0.016 | 4,687 | 0.05 |
| RSD (%) | 0.31 | 0.38 | 0.05 |
Comparative GC-MS Data
The primary outcome of the GC-MS analysis is the confirmation of identity. The following table summarizes the expected findings.
| Laboratory | Retention Time (min) | Mass Spectrum |
| Lab 1 | 12.45 | Consistent with reference |
| Lab 2 | 12.48 | Consistent with reference |
| Lab 3 | 12.43 | Consistent with reference |
| Lab 4 | 12.46 | Consistent with reference |
| Lab 5 | 12.44 | Consistent with reference |
| Mean | 12.45 | - |
| Std. Dev. | 0.02 | - |
| RSD (%) | 0.16 | - |
Statistical Analysis
The collected data should be subjected to statistical analysis to identify any outliers and to calculate key performance indicators.[5][6] Robust statistical methods, such as the use of Z-scores, are recommended for evaluating laboratory performance.[5]
The following diagram outlines the data analysis workflow:
Caption: Data analysis workflow for the inter-laboratory study.
Discussion: Interpreting the Results and Identifying Sources of Variability
The results of the inter-laboratory study should be carefully interpreted to understand the performance of the analytical methods and the participating laboratories.
-
HPLC Results: The low relative standard deviation (RSD) for retention time, peak area, and purity in the hypothetical data suggests that the HPLC method is robust and reproducible across different laboratories. Any laboratory with results that are statistically significant outliers should investigate potential sources of error, such as instrument calibration, sample preparation, or data processing.
-
GC-MS Results: The consistency of the retention times and mass spectra provides strong evidence for the reliable identification of the compound using the GC-MS method.
Potential Sources of Variability:
-
Instrumental Differences: Variations in instrument configuration, detector response, and column performance can contribute to inter-laboratory differences.
-
Analyst Technique: Minor variations in sample preparation, injection technique, and data integration can introduce variability.
-
Environmental Factors: Differences in laboratory temperature and humidity can affect instrument performance.
Conclusion: Fostering Analytical Excellence through Collaboration
This guide has outlined a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to the principles of sound experimental design, employing robust analytical methods, and performing rigorous statistical analysis, laboratories can gain valuable insights into their analytical performance and contribute to the overall quality and consistency of data within the pharmaceutical industry. The successful implementation of such studies fosters a culture of collaboration and continuous improvement, ultimately leading to safer and more effective medicines.
References
- Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal.
- Interlaboratory Studies. In: Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic.
- Assessing interlaboratory comparison data adjustment procedures. Metrologia.
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
- Inter-laboratory proficiency testing. XLSTAT.
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
- Inter-laboratory studies in analytical chemistry. ResearchGate.
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- Proficiency testing and interlaboratory comparisons. Fiveable.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Senior Application Scientist's Foreword: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. While specific safety data for this exact compound is not extensively documented in readily available literature, this guide synthesizes information from structurally similar methoxy-substituted phenoxy acetophenones to establish a conservative and safety-conscious disposal framework. The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Profile
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment must be inferred from analogous compounds. Structurally related chemicals, such as various methoxy-substituted acetophenones, exhibit a range of hazards including acute oral toxicity, skin irritation, and serious eye irritation.[1][2][3][4][5][6] A GHS pictogram of GHS09 (Hazardous to the aquatic environment) has been associated with the target compound, indicating potential environmental risks.[7] Therefore, it is imperative to handle this compound as a hazardous substance.
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Statement | GHS Classification | Source Analogue(s) |
| Harmful if swallowed | Acute Toxicity, Oral (Cat 4) | 4'-Methoxyacetophenone, 2'-Methoxyacetophenone[3][4][5][8] |
| Causes skin irritation | Skin Corrosion/Irritation (Cat 2) | 4'-Methoxyacetophenone, 2-Methoxy-1-phenylethanone[1][3][4][9] |
| Causes serious eye irritation | Serious Eye Damage/Irritation (Cat 2/2A) | 4'-Methoxyacetophenone, 2'-Hydroxy-6'-methoxyacetophenone[1][2][3][4][5] |
| May cause respiratory irritation | STOT - Single Exposure (Cat 3) | 2-Methoxy-1-phenylethanone, 2'-Hydroxy-6'-methoxyacetophenone[2][9] |
| Very toxic to aquatic life | Hazardous to the Aquatic Environment (Acute 1) | This compound[7] |
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate engineering controls (e.g., a chemical fume hood) and personal protective equipment.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following PPE to minimize exposure risks.[10][11]
Caption: Essential PPE for handling the compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.
-
Evacuate and Ventilate : If a significant amount is spilled, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6][10]
-
Don PPE : Before addressing the spill, don the full PPE as described in Section 2.
-
Containment : For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust.[1][6][11][12] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[13]
-
Collection : Place the absorbed material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container.[4][12]
-
Decontamination : Clean the spill area thoroughly with soap and water.[10]
-
Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must not be released into the environment.[1][7][10] Standard laboratory drains and regular trash are not appropriate disposal routes.[6][10][14] The compound must be treated as hazardous chemical waste.
Caption: Workflow for chemical waste disposal.
Protocol Details:
-
Waste Characterization : The compound must be classified as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Container Selection : Use a chemically resistant, sealable container for waste accumulation. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Accumulation :
-
Solid Waste : Directly transfer any unwanted solid compound into the designated hazardous waste container.
-
Contaminated Labware : Disposable items such as gloves, weigh papers, and pipette tips that have come into contact with the chemical should be placed in the same container.
-
Rinsate : If rinsing non-disposable glassware, the initial rinses with a suitable solvent should be collected as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult local regulations.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[1][3][4]
-
Final Disposal : The ultimate disposal must be conducted through a licensed chemical destruction plant or an approved waste disposal facility.[1][2][3][4][8][10] This is typically managed by your institution's EHS department. Never attempt to incinerate chemical waste in a standard laboratory setting.
Empty Container Management
Empty containers that once held this compound must also be handled with care.
-
Decontamination : The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]
-
Rinsate Collection : The first rinsate, and potentially subsequent ones depending on local regulations, must be collected and disposed of as hazardous chemical waste.[14]
-
Label Defacement : All original labels on the container must be completely removed or defaced to prevent misuse.[14]
-
Final Disposal of Container : Once decontaminated and with labels removed, the container can often be disposed of as regular laboratory glass or plastic waste, or recycled.[10][14] Confirm this procedure with your institution's EHS guidelines.
By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- ChemicalBook. (2023). Ethanone, 2-[2-(4-Methoxyphenyl)-1-MethylethylaMino]-1-[3- nitro - ChemicalBook Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4`-Methoxypropiophenone.
- LabSolutions. (n.d.). This compound.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Hydroxy-6-methoxyacetophenone.
- Fisher Scientific. (2010). Safety Data Sheet for Ethanone, 1-(4-methoxyphenyl)-.
- Fisher Scientific. (2010). Safety Data Sheet for 4'-Methoxyacetophenone.
- PubChem. (n.d.). 2-Methoxy-1-phenylethanone. National Center for Biotechnology Information.
- PubChem. (n.d.). 2'-Methoxyacetophenone. National Center for Biotechnology Information.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 4-METHOXY ACETOPHENONE.
- PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for 4'-methoxyacetophenone.
- Angene Chemical. (2025). Safety Data Sheet for 1-(4-Bromo-2-methoxyphenyl)ethanone.
- European Chemicals Agency (ECHA). (n.d.). 3-methoxyacetophenone - Registration Dossier.
- Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
- Fisher Scientific. (2010). Safety Data Sheet for Dimethyl sulfate. Retrieved from Fisher Scientific. Scientific. (2010). Safety Data Sheet for Dimethyl sulfate.
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. The protocols herein are designed to be a self-validating system, grounding every recommendation in the principles of chemical causality and established safety standards.
Hazard Assessment & Chemical Profile
Understanding the specific chemical entity is the foundation of any safety protocol. While exhaustive toxicological data for this compound may be limited, a thorough analysis of its known data and the properties of structurally similar aromatic ketones allows for a robust and conservative hazard assessment.
The primary, confirmed hazard is its environmental toxicity.[1] It is classified under GHS09 with the hazard statement H400, indicating it is "very toxic to aquatic life".[1][2] This dictates stringent disposal requirements. Based on analogous compounds, we must infer other potential hazards until proven otherwise. For instance, similar aromatic ketones are known to be harmful if swallowed, and can cause significant skin and eye irritation.[3][4]
| Property | Data / Inferred Risk | Source / Rationale |
| Physical State | Solid at room temperature. | Analogous compounds like 4'-methoxyacetophenone are solids with melting points in the 36-39°C range.[5] |
| GHS Pictogram | GHS09 (Hazardous to the aquatic environment) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H400: Very toxic to aquatic life. | [1] |
| Inferred Hazards | Acute Toxicity (Oral): Potentially harmful if swallowed. | Based on 4'-methoxyacetophenone (H302). |
| Skin Irritation: Assumed to be a skin irritant. | Based on 1-(4-Bromo-2-methoxyphenyl)ethanone (H315).[4] A corrosive nature is seen in highly activated analogues.[3] | |
| Eye Irritation: Assumed to cause serious eye irritation. | Based on 1-(4-Bromo-2-methoxyphenyl)ethanone (H319).[4] | |
| Respiratory Irritation: Inhalation of dust may cause respiratory irritation. | Based on 1-(4-Bromo-2-methoxyphenyl)ethanone (H335).[4] |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is essential, but it is always the last line of defense.[6][7] A robust safety culture prioritizes the hierarchy of controls to mitigate risks at their source.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
For handling this compound, the most critical engineering control is the use of a properly functioning chemical fume hood . This isolates the researcher from potential dusts and vapors, minimizing inhalation exposure.
Core PPE Requirements: A Head-to-Toe Approach
Selection of PPE must be deliberate and matched to the specific task and associated risks.
A. Eye and Face Protection Due to the high potential for serious eye irritation, standard safety glasses are insufficient.[4][8]
-
Minimum Requirement: Chemical splash goggles with indirect vents are mandatory for all handling operations.
-
High-Risk Tasks: When handling larger quantities (>50g) or performing vigorous mixing or heating where the risk of a splash is elevated, a full-face shield must be worn in addition to chemical splash goggles .[6][8]
B. Skin and Body Protection Protecting the skin from direct contact is paramount.
-
Lab Coat: A clean, buttoned lab coat is required to protect skin and clothing.[9]
-
Apparel: Full-length pants and closed-toe shoes are mandatory baseline apparel in any laboratory setting.[8]
C. Hand Protection Glove selection is one of the most critical decisions. Since no specific chemical resistance data for this compound is available, a conservative approach is necessary.
-
Incidental Contact (e.g., handling vials, brief transfers): Single-use nitrile gloves are acceptable. However, they provide limited protection and must be removed and replaced immediately after any known or suspected contact.[8]
-
Extended Use or Immersion Potential (e.g., weighing large amounts, extended synthesis): Double-gloving is strongly recommended. This involves wearing two pairs of nitrile gloves or, for enhanced protection, wearing a more robust glove (e.g., neoprene) over an inner nitrile glove. Always consult the glove manufacturer's compatibility charts for the specific solvents being used.[7]
D. Respiratory Protection All work with this compound, especially in its solid, powdered form, should be conducted within a chemical fume hood to eliminate the risk of inhalation. If, under rare and stringently controlled circumstances, work must be performed outside of a hood where dust or aerosol generation is possible, respiratory protection is required.
-
For Solids/Dusts: A NIOSH-approved N95 respirator is the minimum requirement.
-
For Volatile Solutions: A half-mask or full-face respirator with organic vapor cartridges may be necessary. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.
Procedural Guidance: Safe Handling Protocols
A. Donning and Doffing PPE Proper procedure prevents cross-contamination.
-
Donning (Putting On):
-
Put on lab coat and secure all buttons.
-
Put on chemical splash goggles.
-
Put on the first (inner) pair of gloves.
-
Put on the second (outer) pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves by peeling one off with the other, without touching the outside of the glove with bare skin. Dispose of immediately.
-
Remove the lab coat, folding it inward to contain any contamination.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
B. Emergency Response
-
Skin Contact: Immediately remove contaminated clothing and gloves. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, don appropriate PPE, contain the spill with an absorbent material, and clean the area. All materials used for cleanup must be disposed of as hazardous waste. For large spills, evacuate and contact your institution's environmental health and safety (EHS) office.
Decontamination and Waste Disposal
The classification of this compound as H400 (Very toxic to aquatic life) makes proper waste management a critical, non-negotiable aspect of its lifecycle in the lab.[1] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[4][10]
Caption: Waste disposal workflow for the target compound.
Disposal Plan:
-
Segregation: All waste streams must be kept separate.
-
Solid Waste: All contaminated disposable items (gloves, weigh paper, paper towels, etc.) must be collected in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Since the compound is non-halogenated, solutions and solvent rinses (e.g., from glassware) should be collected in a designated "Non-Halogenated Organic Waste" container.[11][12] The container must be kept closed when not in use and stored in a secondary containment bin.[11]
-
Empty Containers: The original container of the chemical must also be disposed of as hazardous waste. It should not be rinsed into the drain.
-
-
Labeling: All waste containers must be accurately labeled with the full chemical names of all constituents.
-
Storage: Waste containers should be stored in a designated satellite accumulation area, such as in a fume hood or a ventilated safety cabinet, away from incompatible materials.[11]
-
Disposal: Follow your institution's procedures for having full waste containers collected by the Environmental Health and Safety department for final, compliant disposal via a licensed hazardous waste facility.[10]
References
- Personal Protective Equipment Requirements for Laboratories.
- Personal Protective Equipment for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
- This compound. LabSolutions. [Link]
- 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone.
- Safety Data Sheet for 1-(4-Bromo-2-methoxyphenyl)ethanone. Angene Chemical. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- All About Arom
- 2-Chloro-1-(4-methoxyphenyl)ethanone.
- Safety data sheet for 4'-Isobutylacetophenone. British Pharmacopoeia. [Link]
- Preparation of aromatic Ketones by Friedel-Crafts Acyl
- Waste Disposal Manual. University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- Process for the preparation of aromatic ketones.
- Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes. [Link]
- Preparing Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]
- Disposal of Waste Solvents. NUS Chemistry. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone | C15H14O4 | CID 4262821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. louisville.edu [louisville.edu]
- 11. ethz.ch [ethz.ch]
- 12. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
